molecular formula C7H9NO2 B8363085 3-Methoxy-2-methylpyridine 1-oxide

3-Methoxy-2-methylpyridine 1-oxide

Cat. No.: B8363085
M. Wt: 139.15 g/mol
InChI Key: YQDVRUQPMQHIAW-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylpyridine 1-oxide is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-methoxy-2-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H9NO2/c1-6-7(10-2)4-3-5-8(6)9/h3-5H,1-2H3

InChI Key

YQDVRUQPMQHIAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=[N+]1[O-])OC

Origin of Product

United States

Foundational & Exploratory

Technical Master Guide: 3-Methoxy-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methoxy-2-methylpyridine 1-oxide (CAS 35392-65-5) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

The Strategic "Lynchpin" in Proton Pump Inhibitor (PPI) Synthesis[1]

Executive Summary

3-Methoxy-2-methylpyridine 1-oxide (CAS 35392-65-5) is a critical heterocyclic intermediate primarily utilized in the pharmaceutical industry for the synthesis of benzimidazole-based proton pump inhibitors (PPIs), specifically Pantoprazole and Rabeprazole .[1]

Its chemical value lies in the N-oxide functionality , which electronically activates the pyridine ring. While the unoxidized pyridine ring is electron-deficient and resistant to electrophilic attack, the N-oxide group creates a unique "push-pull" electronic environment.[1] This activation is the requisite step that allows for regioselective nitration at the C4 position—a transformation impossible on the non-oxidized precursor. This guide details the physicochemical profile, validated synthesis protocols, and the mechanistic logic driving its application in medicinal chemistry.

Chemical Architecture & Physicochemical Profile[1][2][3]

The compound presents as a crystalline solid, typically yellow to off-white, stable under ambient conditions but hygroscopic.

Table 1: Core Technical Specifications
PropertySpecification
CAS Number 35392-65-5
IUPAC Name 3-Methoxy-2-methyl-1-oxidopyridin-1-ium
Synonyms 3-Methoxy-2-picoline N-oxide; 2-Methyl-3-methoxypyridine 1-oxide
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Melting Point 103 – 104 °C (Crystalline) [1]
Appearance Yellow to off-white crystals
Solubility Soluble in Methanol, DCM, Chloroform; Sparingly soluble in water
Key Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)
Spectral Validation Data

To validate the identity of synthesized batches, compare against the following NMR shifts. The distinct methoxy singlet and the downfield shift of the aromatic protons confirm N-oxidation.[1]

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.82 (d, J = 6.5 Hz, 1H, H-6)[4]

    • δ 6.93 (m, 1H, H-5)

    • δ 6.69 (d, J = 8.6 Hz, 1H, H-4)

    • δ 3.75 (s, 3H, -OCH₃)

    • δ 2.32 (s, 3H, -CH₃) [2]

Synthetic Protocol: N-Oxidation Workflow

Objective: Conversion of 3-methoxy-2-methylpyridine to its N-oxide derivative. Mechanism: Nucleophilic attack of the pyridine nitrogen lone pair on the electrophilic oxygen of the peracid.

Reagents & Equipment[1][3][6][7][8][9]
  • Substrate: 3-Methoxy-2-methylpyridine (1.0 eq)

  • Oxidant: Hydrogen Peroxide (30% aq.) or m-CPBA[1][5]

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH)[6][7]

  • Quench: Sodium Sulfite or Manganese Dioxide (to destroy excess peroxide)

Step-by-Step Methodology
  • Dissolution: Dissolve 3-methoxy-2-methylpyridine (e.g., 15.3 g, 0.124 mol) in Glacial Acetic Acid (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Controlled Addition (Critical Step): Heat the solution to 60–80°C . Add Hydrogen Peroxide (30%, ~40 mL) dropwise over 1–2 hours.

    • Note: The reaction is exothermic.[1] Monitor internal temperature to prevent thermal runaway.[1]

  • Reaction Phase: Maintain temperature at 80°C and stir for 6–12 hours (overnight).

    • TLC Monitoring: Use DCM:MeOH (9:1).[1] The N-oxide product will be significantly more polar (lower Rf) than the starting material.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove most acetic acid.[1]

    • Dilute residue with water and neutralize with 40% NaOH or Na₂CO₃ to pH 8–9.[1]

    • Safety: Neutralization is highly exothermic.[1] Use an ice bath.[1]

  • Extraction: Extract the aqueous layer with Chloroform or Dichloromethane (3 x 100 mL).

  • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Toluene or Acetone/Ether to yield yellow crystals (Yield: ~60–80%).[1]

Visualization: Synthesis Workflow

SynthesisWorkflow Start 3-Methoxy-2-methylpyridine (Precursor) Reagents H2O2 / AcOH 80°C, 12h Start->Reagents Dissolution Intermediate Reaction Mixture (Exothermic) Reagents->Intermediate Oxidation Workup Neutralize (NaOH) Extract (DCM) Intermediate->Workup Quench Product 3-Methoxy-2-methylpyridine 1-oxide (Yellow Crystals) Workup->Product Crystallization

Figure 1: Validated synthetic route for the production of CAS 35392-65-5.

Application in Drug Development (The "Why")

The primary utility of CAS 35392-65-5 is its role as a regioselective directing scaffold .[1] In the synthesis of Pantoprazole, the pyridine ring requires a leaving group (usually -Cl or -NO₂) at the 4-position to facilitate the final coupling with the benzimidazole thiol.[1]

The Mechanistic Logic
  • Deactivation: The pyridine nitrogen is naturally electron-withdrawing, deactivating the ring to electrophilic substitution (like nitration).[1]

  • Activation: Converting the nitrogen to the N-oxide pushes electron density back into the ring (specifically at C2 and C4) via resonance.[1]

  • Regioselectivity: The 3-methoxy group is an ortho/para director.[1]

    • Ortho to methoxy is C2 (blocked by methyl) and C4.

    • Para to N-oxide is C4.[1][8]

    • Result: Both directing effects synergize to activate the C4 position exclusively for nitration.[1]

Downstream Pathway

The N-oxide (CAS 35392-65-5) is nitrated to form 4-nitro-3-methoxy-2-methylpyridine 1-oxide .[1] This nitro group is a labile leaving group that can be displaced by chloride (using Acetyl Chloride or POCl₃) or directly by nucleophiles to form the final drug architecture.

Visualization: PPI Synthesis Pathway

PPI_Pathway NOxide 3-Methoxy-2-methylpyridine 1-oxide (CAS 35392-65-5) Nitration HNO3 / H2SO4 Electrophilic Substitution NOxide->Nitration Activates C4 NitroInt 4-Nitro-3-methoxy-2-methylpyridine 1-oxide (Activated Intermediate) Nitration->NitroInt Chlorination Acetyl Chloride / POCl3 Nucleophilic Substitution NitroInt->Chlorination Nitro displacement ChloroInt 4-Chloro-3-methoxy-2-methylpyridine (Pantoprazole/Rabeprazole Precursor) Chlorination->ChloroInt Coupling Coupling with Mercaptobenzimidazole ChloroInt->Coupling FinalDrug Pantoprazole / Rabeprazole Coupling->FinalDrug

Figure 2: The critical role of CAS 35392-65-5 in the synthesis of major Proton Pump Inhibitors.

Safety & Handling Protocols

While not classified as highly toxic, the chemical nature of pyridine N-oxides requires specific safety measures.[1]

  • Thermal Instability: N-oxides can be thermally unstable.[1] Do not distill the crude reaction mixture to dryness at high temperatures (>120°C) without verifying thermal stability, as decomposition can be energetic.

  • Nitration Risks: The downstream nitration of this compound involves mixed acids (HNO₃/H₂SO₄).[5] This reaction is highly exothermic.[1] Always perform a thermal safety calorimetry (DSC) scan before scaling up the nitration step.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.[1]

References

  • United States Patent 4758579A. Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors.[1] (Example 1f details the synthesis and melting point of 3-methoxy-2-methylpyridine 1-oxide).

  • National Institutes of Health (NIH) - PMC. Manganese-Based Contrast Agents for Magnetic Resonance Imaging of Liver Tumors: Structure-Activity Relationships and Lead Candidate Evaluation.[1] (Provides 1H and 13C NMR spectral data for compound 12e, confirmed as 3-methoxy-2-methylpyridine 1-oxide). [Link]

Sources

Spectroscopic Profile of 3-Methoxy-2-methylpyridine 1-oxide: A Predictive and Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 3-Methoxy-2-methylpyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of published experimental spectra, this document leverages advanced computational prediction tools and comparative analysis with structurally related analogues to offer a detailed projection of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing foundational data for compound identification, characterization, and method development. Detailed experimental protocols for acquiring such data are also presented, establishing a framework for future empirical validation.

Introduction

3-Methoxy-2-methylpyridine 1-oxide is a substituted pyridine N-oxide, a class of compounds known for its diverse applications, including as synthetic intermediates, catalysts, and pharmacologically active agents. The introduction of an N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity and spectroscopic behavior. The further substitution with a methoxy and a methyl group introduces additional complexity and specificity to its molecular signature. A thorough understanding of its spectroscopic profile is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

This guide presents a detailed, albeit predictive, analysis of the key spectroscopic features of 3-Methoxy-2-methylpyridine 1-oxide. By combining computational predictions with empirical data from analogous compounds, we aim to provide a robust and scientifically grounded spectroscopic profile.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 3-Methoxy-2-methylpyridine 1-oxide, with its constituent functional groups, dictates its interaction with electromagnetic radiation, giving rise to its unique spectroscopic fingerprint.

Molecule_and_Spectroscopy A 3-Methoxy-2-methylpyridine 1-oxide B ¹H NMR A->B Proton Environments C ¹³C NMR A->C Carbon Skeleton D IR Spectroscopy A->D Vibrational Modes E Mass Spectrometry A->E Mass-to-Charge Ratio & Fragmentation F UV-Vis Spectroscopy A->F Electronic Transitions

Caption: Relationship between the molecular structure and key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 3-Methoxy-2-methylpyridine 1-oxide in a standard solvent like CDCl₃ are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy substituents. The N-oxide group generally causes a downfield shift of the ring protons compared to the parent pyridine.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1-8.3Doublet1HH6
~7.0-7.2Triplet1HH4
~6.8-7.0Doublet1HH5
~3.9Singlet3HOCH₃
~2.5Singlet3HCH₃

Interpretation: The proton at the C6 position is expected to be the most deshielded due to its proximity to the electron-withdrawing N-oxide group. The protons at C4 and C5 will appear at intermediate chemical shifts, with their splitting patterns determined by their coupling to each other. The methoxy and methyl protons are expected to appear as sharp singlets in the upfield region of the spectrum. The chemical shifts of pyridine N-oxide protons are sensitive to the solvent environment.[1]

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the number and electronic environment of the carbon atoms in the molecule. N-oxidation typically leads to a shielding of the C2 and C4 carbons and a deshielding of the C3 and C5 carbons relative to the parent pyridine.[2]

Predicted Chemical Shift (δ, ppm)Assignment
~150-155C2
~145-150C3
~115-120C4
~120-125C5
~135-140C6
~55-60OCH₃
~15-20CH₃

Interpretation: The carbons directly bonded to the electronegative oxygen and nitrogen atoms (C2 and C3) are expected to be significantly deshielded. The remaining ring carbons will have chemical shifts influenced by the electronic effects of the N-oxide, methoxy, and methyl groups.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

NMR_Workflow A Sample Preparation (~5-10 mg in 0.5-0.7 mL CDCl₃) B Instrument Setup (Tune and shim magnet) A->B C ¹H NMR Acquisition (16-32 scans) B->C D ¹³C NMR Acquisition (1024-4096 scans) B->D E Data Processing (Fourier transform, phase correction, baseline correction) C->E D->E F Spectral Analysis E->F

Caption: A typical workflow for acquiring NMR spectra of a small molecule.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methoxy-2-methylpyridine 1-oxide in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 to 4096) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (CH₃, OCH₃)
~1600-1450StrongAromatic C=C and C=N stretching
~1250-1200StrongN-O stretching
~1100-1000StrongC-O stretching (methoxy)

Interpretation: The most characteristic vibration is expected to be the strong N-O stretching band, typically observed in the 1200-1300 cm⁻¹ region for pyridine N-oxides.[1] The exact position of this band can be influenced by the electronic nature of the substituents on the pyridine ring. The aromatic C-H and C=C/C=N stretching vibrations will confirm the presence of the pyridine ring. The aliphatic C-H and C-O stretching bands will correspond to the methyl and methoxy groups, respectively.

Experimental Protocol for IR Spectroscopy

IR_Workflow A Sample Preparation (KBr pellet or thin film) B Background Scan (Empty sample compartment) A->B C Sample Scan (Acquire spectrum) B->C D Data Analysis (Peak picking and assignment) C->D

Caption: Workflow for obtaining an IR spectrum of a solid sample.

Step-by-Step Methodology (KBr Pellet Method):

  • Sample Grinding: Grind a small amount (1-2 mg) of 3-Methoxy-2-methylpyridine 1-oxide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Background Measurement: Place the empty pellet holder in the IR spectrometer and record a background spectrum.

  • Sample Measurement: Place the KBr pellet containing the sample in the spectrometer and acquire the IR spectrum.

  • Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 139.06 (Calculated for C₇H₉NO₂)[3]

  • Key Fragmentation Pathways:

    • Loss of an oxygen atom ([M-16]⁺): A common fragmentation pathway for N-oxides, leading to the corresponding pyridine derivative (m/z = 123).[4]

    • Loss of a methyl radical ([M-15]⁺): Fragmentation of the methyl group, resulting in an ion at m/z = 124.

    • Loss of a methoxy radical ([M-31]⁺): Cleavage of the methoxy group, leading to an ion at m/z = 108.

    • Loss of formaldehyde ([M-30]⁺): Rearrangement and loss of H₂CO from the methoxy group.

MS_Fragmentation M [M]⁺˙ m/z 139 M_O [M-O]⁺˙ m/z 123 M->M_O - O M_CH3 [M-CH₃]⁺ m/z 124 M->M_CH3 - •CH₃ M_OCH3 [M-OCH₃]⁺ m/z 108 M->M_OCH3 - •OCH₃

Caption: Predicted major fragmentation pathways for 3-Methoxy-2-methylpyridine 1-oxide in EI-MS.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine N-oxides typically exhibit a strong π-π* transition band.[1]

Predicted UV-Vis Absorption:

  • λ_max: ~280-300 nm

  • Molar Absorptivity (ε): High

Interpretation: The main absorption band is attributed to the π-π* electronic transition within the aromatic system, which is influenced by the N-oxide group. The position and intensity of this band can be affected by the solvent polarity and the nature of the substituents. The methoxy group, being an electron-donating group, may cause a slight red shift (bathochromic shift) of the absorption maximum compared to the unsubstituted pyridine N-oxide.[5]

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

  • Solution Preparation: Prepare a dilute solution of 3-Methoxy-2-methylpyridine 1-oxide in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_max.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and, if the concentration is known accurately, calculate the molar absorptivity (ε).

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of 3-Methoxy-2-methylpyridine 1-oxide based on computational modeling and comparative analysis with related compounds. The predicted ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis data, along with the provided experimental protocols, offer a valuable starting point for the empirical characterization of this molecule. While computational predictions are a powerful tool, experimental verification remains the gold standard. This guide is intended to facilitate such future experimental work and to aid researchers in the identification and study of this and similar heterocyclic N-oxides.

References

  • Cushley, R. J., Naugler, D., & Ortiz, C. (1975). Carbon-13 Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419-3424.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12214016, 3-Methoxy-2-methylpyridine 1-oxide. Retrieved February 17, 2026 from [Link].

  • Shoolery, J. N. (1984). Recent developments in 13C- and proton-NMR.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Jaffé, H. H., & Orchin, M. (1953). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 75(2), 246-249.
  • Abramovitch, R. A., & Smith, E. M. (1974). The Chemistry of Heterocyclic Compounds, Pyridine and its Derivatives, Supplement Part 2. John Wiley & Sons.
  • Katritzky, A. R., & Lagowski, J. M. (1960). Prototropic Tautomerism of Heteroaromatic Compounds: II. The 4-Hydroxypyridine ⇌ 4-Pyridone Equilibrium. Journal of the Chemical Society (Resumed), 179-182.
  • ACD/Labs. (n.d.). NMR Predictor. Retrieved February 17, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved February 17, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Pyridine, 1-oxide. Retrieved February 17, 2026, from [Link]

  • Pouchert, C. J. (1997). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.
  • Buchs, A., & Glangetas, A. (1976). Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry, 11(12), 1284-1293.
  • Chmurzyński, L. (1997). Experimental Studies on the UV-Spectra of Several Substituted Pyridine N-Oxides and Conjugated Cationic Acids in Acetonitrile. Molecules, 2(11), 169-175.
  • Al-Showiman, S. S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.
  • Laihia, K., Puszko, A., Kolehmainen, E., & Lorenc, J. (2013). 1H, 13C and 15N NMR study of 2-alkylnitrosoamino-4-nitropyridines and N-oxides: An example on restricted inversion of sp3 nitrogen. Journal of Molecular Structure, 1037, 259-263.
  • Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1979). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 44(2), 307-309.
  • EPFL. (n.d.). MS tools. Retrieved February 17, 2026, from [Link]

  • Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved February 17, 2026, from [Link]

  • Lightner, D. A., Majeti, S., & Rhee, R. P. (1976). The electron-impact-induced fragmentation of pyridine N-oxides. Organic Mass Spectrometry, 11(4), 373-383.

Sources

Introduction: The Pyridine N-Oxide Moiety as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Substituted Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

The introduction of an N-oxide group to a pyridine ring is a subtle yet profound structural modification that dramatically alters the molecule's physicochemical properties and biological activity.[1] Pyridine N-oxides, first described in 1926, have evolved from chemical curiosities to indispensable scaffolds in modern drug discovery.[2] Their unique electronic nature, characterized by a highly polar N⁺-O⁻ dative bond, imbues them with properties that are expertly leveraged to overcome challenges in drug design, from enhancing solubility to enabling targeted drug delivery.[1][3]

This guide provides a comprehensive exploration of the multifaceted biological activities of substituted pyridine N-oxides. Moving beyond a simple catalog of effects, we will delve into the mechanistic underpinnings of their actions, explain the rationale behind key experimental methodologies, and offer insights into their strategic application in pharmaceutical development. The narrative is structured to provide a foundational understanding of their chemical properties, followed by a detailed examination of their diverse therapeutic applications, and concluding with practical, field-proven experimental protocols.

The Physicochemical Transformation: How N-Oxidation Governs Biological Potential

The biological fate and efficacy of a pyridine derivative are intrinsically linked to its physicochemical characteristics. The N-oxide group acts as a powerful modulator of these properties, providing a versatile tool for medicinal chemists.[1]

Electronic Profile: The N-oxide group exhibits a dual electronic character; it is a strong π-donor through resonance, which increases electron density at the 2-, 4-, and 6-positions, while also acting as a σ-acceptor due to the oxygen's electronegativity.[1] This perturbation makes the pyridine ring more susceptible to both electrophilic and nucleophilic substitution, opening up synthetic pathways that are challenging with the parent pyridine.[1][4] This enhanced reactivity is crucial for synthesizing a diverse library of substituted analogs for biological screening.

Solubility and Pharmacokinetics: The highly polar N-oxide group is a strong hydrogen bond acceptor.[1] This characteristic is frequently exploited to improve the aqueous solubility of drug candidates, which can enhance oral bioavailability.[1][3] Furthermore, this polarity can modulate membrane permeability, altering the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[1][3]

Basicity: A defining feature of pyridine N-oxide is its markedly lower basicity compared to pyridine.[1] The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, which is more than five orders of magnitude lower than that of pyridine (pKa ≈ 5.2).[1] This reduction in basicity means the molecule is less likely to be protonated at physiological pH, which can significantly impact drug-receptor interactions and cellular uptake.

PropertyPyridinePyridine N-oxideImplication in Drug Design
pKa (Conjugate Acid) ~5.2[1]~0.8[1]Reduced ionization at physiological pH, altering receptor binding and cell penetration.
Dipole Moment (D) ~2.03[2]~4.37[2]Increased polarity enhances aqueous solubility and hydrogen bonding capacity.
Solubility in Water MiscibleHighImproved formulation possibilities and potential for better oral absorption.[1][3]

Table 1: Comparative physicochemical properties of pyridine and pyridine N-oxide.

cluster_changes Altered Physicochemical Properties Pyridine Pyridine Oxidation N-Oxidation Pyridine->Oxidation PNO Pyridine N-Oxide Oxidation->PNO Polarity ↑ Polarity & H-Bonding PNO->Polarity Basicity ↓ Basicity (pKa) PNO->Basicity Reactivity Altered Ring Reactivity (Positions 2, 4, 6) PNO->Reactivity

Caption: Impact of N-oxidation on pyridine's core physicochemical properties.

Diverse Mechanisms of Biological Action

The unique properties conferred by the N-oxide moiety translate into a wide spectrum of biological activities. The substituents on the pyridine ring play a critical role in fine-tuning this activity, determining the specific molecular targets and therapeutic applications.

Antimicrobial Activity

Substituted pyridine N-oxides have demonstrated significant activity against bacteria, fungi, and mycobacteria.[3][5][6]

  • Antibacterial Action and Quorum Sensing Inhibition: Certain compounds, such as 4-nitropyridine-N-oxide, function as quorum sensing inhibitors in pathogens like Pseudomonas aeruginosa.[5] Quorum sensing is a cell-to-cell communication system crucial for biofilm formation and pathogenicity.[5][7] By binding to key receptors like LasR, these N-oxides disrupt this communication, thereby attenuating virulence without directly killing the bacteria, which may reduce the pressure for resistance development.[5][7]

  • Antifungal Properties: The presence of a nitro group in the 4-position of the pyridine N-oxide ring has been shown to be essential for potent antifungal activity.[8][9] The mechanism is thought to involve the compound's ability to act as a good electron acceptor, interfering with critical cellular processes within the fungal cell.[8]

  • Antimycobacterial Effects: N-oxides have also been investigated for activity against Mycobacterium tuberculosis.[3][5] Some benzotriazine-di-N-oxides are active against both replicating and non-replicating Mtb, suggesting that the reductive enzymes needed to activate these compounds are expressed in different metabolic states of the bacteria.[3][5]

Anticancer Activity: The Hypoxia-Activated Prodrug Strategy

One of the most promising applications of pyridine N-oxides in oncology is their use as hypoxia-activated prodrugs, also known as bioreductive agents.[1][10] Solid tumors often contain regions of low oxygen (hypoxia), which are resistant to conventional radiation and chemotherapy.

The core principle is that the N-oxide moiety is relatively stable under normal oxygen (normoxic) conditions but can undergo enzymatic one-electron reduction in hypoxic environments.[1] This reduction generates highly reactive radical species that are cytotoxic, causing DNA damage and cell death specifically in the targeted tumor microenvironment.[10] This targeted activation minimizes damage to healthy, well-oxygenated tissues, potentially leading to a wider therapeutic window.[3] Some pyridine N-oxide analogs have also shown the ability to inhibit key cancer-related signaling pathways, with protein kinase B (AKT) identified as a potential target.[10]

cluster_normoxia Normoxia (Healthy Tissue) cluster_hypoxia Hypoxia (Tumor Core) Prodrug_N Pyridine N-Oxide (Stable Prodrug) Back_Oxidation Rapid Back-Oxidation (O₂ present) Prodrug_N->Back_Oxidation No_Effect Minimal Cytotoxicity Back_Oxidation->No_Effect Prodrug_H Pyridine N-Oxide (Prodrug) Enzymatic_Reduction Enzymatic Reduction (e.g., Cytochrome P450 Reductases) Prodrug_H->Enzymatic_Reduction Radical Cytotoxic Radical Species Enzymatic_Reduction->Radical Damage DNA Damage & Cell Death Radical->Damage

Caption: Mechanism of hypoxia-selective activation of a pyridine N-oxide prodrug.

Antiviral Activity

Pyridine N-oxide derivatives have emerged as a unique class of antiviral compounds, particularly against HIV and coronaviruses.[11][12]

  • Anti-HIV Mechanisms: These compounds can exhibit multiple mechanisms of action. Some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), exclusively targeting the HIV-1 reverse transcriptase enzyme.[11][13] Others act at a later, post-integrational stage of the viral replication cycle, potentially by interfering with HIV gene expression through pathways like NF-κB.[11][14] This dual-target potential makes them intriguing candidates for overcoming drug resistance.

  • Anti-Coronavirus Activity: A range of pyridine N-oxide derivatives have shown inhibitory activity against various coronaviruses, including the feline infectious peritonitis virus (FIPV) and human SARS-CoV.[12][15] Studies have indicated that the N-oxide moiety itself is indispensable for this antiviral effect.[15]

Anti-inflammatory and Other Activities
  • Anti-inflammatory Effects: The anti-inflammatory properties of some pyridine derivatives may be linked to their ability to interfere with pro-inflammatory signaling pathways.[16] For instance, some compounds are thought to inhibit the NF-κB and AP-1 signaling cascades, which are central regulators of the inflammatory response.[14][16] Iron chelation is another proposed mechanism, as iron can catalyze the generation of toxic free radicals involved in inflammation.[16]

  • Enzyme Inhibition: The pyridine N-oxide scaffold has been successfully incorporated into potent and selective enzyme inhibitors. A notable example is in the development of Factor XIa inhibitors, which are being explored as novel anticoagulants with a potentially lower risk of bleeding compared to current therapies.[17]

Experimental Protocols for Evaluation

Scientific integrity demands that experimental protocols are robust, reproducible, and self-validating. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of substituted pyridine N-oxides, incorporating essential controls.

General Protocol for Synthesis of a Substituted Pyridine N-Oxide

This protocol describes the oxidation of a substituted pyridine using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective method.[18]

Causality: The choice of m-CPBA is based on its efficacy and relatively mild reaction conditions. The basic nitrogen of the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. An inert, aprotic solvent like dichloromethane (DCM) is used to prevent side reactions.

Methodology:

  • Dissolution: Dissolve the starting substituted pyridine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes to bring the temperature to 0 °C.

  • Reagent Addition: Add m-CPBA (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching (Self-Validation): Upon completion, cool the mixture again to 0 °C and quench the excess peroxy acid by slowly adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Stir for 30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyridine N-oxide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The deshielding of protons ortho to the N-oxide group in the ¹H NMR spectrum is a characteristic sign of successful oxidation.[18]

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

Causality: This broth microdilution method allows for the efficient testing of multiple concentrations in a standardized format (96-well plate), providing quantitative data on antimicrobial potency.

Methodology:

  • Preparation: Prepare a stock solution of the test pyridine N-oxide derivative in a suitable solvent (e.g., DMSO). Prepare a fresh culture of the target microorganism (e.g., E. coli for antibacterial testing) in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the culture to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of broth to all wells. Add 50 µL of the compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls (Self-Validation):

    • Positive Control: A well containing a known effective antibiotic (e.g., ciprofloxacin) to confirm the susceptibility of the microorganism.

    • Negative Control (Growth Control): A well containing only broth and the microbial inoculum (no test compound) to confirm normal growth.

    • Sterility Control: A well containing only sterile broth to check for contamination.

    • Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used, to ensure it has no inhibitory effect on its own.

  • Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37 °C) for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

cluster_controls Essential Controls A1 Prepare Reagents (Compound Stock, Bacterial Culture) A2 Perform 2-Fold Serial Dilution of Compound in 96-Well Plate A1->A2 A3 Inoculate Wells with Standardized Bacterial Suspension A2->A3 A4 Incubate Plate (e.g., 37°C, 24h) A3->A4 cluster_controls cluster_controls A5 Read MIC (Lowest concentration with no growth) A4->A5 C1 Positive Control (Known Antibiotic) C2 Negative Control (Bacteria + Broth) C3 Sterility Control (Broth Only)

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

Substituted pyridine N-oxides represent a remarkably versatile and enduring class of compounds in medicinal chemistry. Their unique ability to modulate physicochemical properties like solubility and basicity, coupled with a diverse range of biological mechanisms—from bioreductive activation in hypoxic tumors to the inhibition of viral enzymes—ensures their continued relevance in the quest for novel therapeutics.[1][3] The structure-activity relationships are often complex, with subtle changes in substitution patterns leading to significant shifts in biological activity and target specificity.[15][19]

Future research will likely focus on several key areas:

  • Rational Design of Selective Inhibitors: Leveraging computational modeling and structural biology to design next-generation N-oxides with high affinity and selectivity for specific targets, such as kinases or viral proteases.[10]

  • Advanced Prodrug Strategies: Developing more sophisticated hypoxia-activated prodrugs with improved tumor penetration and more efficient reductive activation.

  • Combination Therapies: Exploring the synergistic potential of pyridine N-oxides with other therapeutic agents, for instance, combining a quorum sensing inhibitor with a traditional antibiotic to combat resistant infections.

The pyridine N-oxide moiety is not merely a structural component but a functional unit that offers strategic advantages. For researchers and drug developers, a deep understanding of its chemistry and biology is essential for unlocking its full therapeutic potential.

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing.
  • Pyridine N-oxide Derivatives: Unusual anti-HIV Compounds With Multiple Mechanisms of Antiviral Action. PubMed.
  • Studies of antimicrobial activity of picryl amino pyridine N-oxides. Request PDF.
  • Antimycobacterial activity of quaternary pyridinium salts and pyridinium N-oxides--review. N/A.
  • Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing.
  • Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. Journal of Antimicrobial Chemotherapy, Oxford Academic.
  • Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals.
  • Role of N-oxide group in pyridine deriv
  • Synthesis and biological activities of pyridine N-oxide bearing 5-aminoisoxazoles as potential acetylcholinesterase and monoamine oxidase inhibitors for Alzheimer's disease.
  • Reinvestigation of the antifungal activities of some aromatic N-oxides. Indian Academy of Sciences.
  • Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC, NIH.
  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar.
  • A study on the anti-inflammatory effects of new deriv
  • Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PubMed Central.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC, NIH.
  • Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar.
  • Pyridine N-Oxides. Baran Lab.
  • Pyridine-N-oxide. Wikipedia.
  • Substituent effect on the properties of pyridine-N-oxides.

Sources

Technical Guide: 3-Methoxy-2-methylpyridine 1-oxide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the N-Oxide Scaffold

3-Methoxy-2-methylpyridine 1-oxide (CAS: 35392-65-5) is a pivotal heterocyclic building block in the pharmaceutical industry, specifically serving as the structural core for the "prazole" class of proton pump inhibitors (PPIs), including Pantoprazole and Rabeprazole .

Unlike simple pyridines, the N-oxide moiety in this intermediate serves a dual function:

  • Electronic Activation: It activates the C4 position for electrophilic substitution (e.g., nitration), allowing for the introduction of alkoxy side chains essential for drug potency.

  • Side-Chain Functionalization: It enables the Boekelheide rearrangement , a specific transformation that converts the unreactive C2-methyl group into a reactive hydroxymethyl linker, the critical attachment point for the benzimidazole sulfoxide moiety found in all PPIs.

This guide details the synthesis, functionalization, and mechanistic pathways of 3-Methoxy-2-methylpyridine 1-oxide, providing optimized protocols for industrial application.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 3-Methoxy-2-methylpyridine 1-oxide
CAS Number 35392-65-5
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Appearance Off-white to light yellow solid
Melting Point 107–110 °C
Solubility Soluble in DCM, Chloroform, Methanol; Sparingly soluble in water
Key Hazard Skin/Eye Irritant; Thermal decomposition may release NOx

Synthesis of the Core N-Oxide

The industrial synthesis typically originates from Maltol (3-hydroxy-2-methyl-4-pyrone), which is converted to 3-methoxy-2-methylpyridine before oxidation.

Protocol: Catalytic N-Oxidation

Objective: Efficient conversion of 3-methoxy-2-methylpyridine to its N-oxide using a metal-free or catalytic system to minimize impurity profiles.

Reagents:

  • Substrate: 3-Methoxy-2-methylpyridine (1.0 eq)

  • Oxidant: Hydrogen Peroxide (30-35% aq., 1.2–1.5 eq)

  • Catalyst: Phosphotungstic acid (0.01 eq) or Glacial Acetic Acid (solvent/catalyst)

  • Solvent: Water or Acetic Acid[1][2]

Step-by-Step Methodology:

  • Dissolution: Charge 3-methoxy-2-methylpyridine into a glass-lined reactor. Add phosphotungstic acid (20% aq. solution) if using the catalytic aqueous route, or dissolve in glacial acetic acid (3 vol).

  • Oxidation: Heat the mixture to 70–80°C . Slowly dose Hydrogen Peroxide over 2 hours. Caution: Exothermic reaction. Maintain internal temperature <90°C.

  • Digestion: Stir at 85°C for 4–6 hours. Monitor by HPLC (Target: <0.5% starting material).

  • Quenching: Cool to 25°C. If using acetic acid, distill off solvent under reduced pressure.

  • Neutralization: Adjust pH to 7–8 using 30% NaOH solution.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-oxide. Recrystallize from ethyl acetate/hexane if high purity (>98%) is required.

Functionalization Pathways

The utility of 3-Methoxy-2-methylpyridine 1-oxide lies in its divergent reactivity. It can be nitrated to access 4-substituted derivatives (Pantoprazole route) or rearranged to access 2-hydroxymethyl derivatives.

Pathway A: C4-Nitration (Pantoprazole/Rabeprazole Precursor)

The N-oxide group directs electrophiles to the C4 position (para) and C2 (ortho). Since C2 is blocked by a methyl group and C3 by a methoxy group, nitration occurs exclusively at C4.

Reaction:



  • Significance: The nitro group is a good leaving group in this system. It is subsequently displaced by chloride (using acetyl chloride) or alkoxides (e.g., 3-methoxypropoxide for Rabeprazole) to install the drug's "tail".

Pathway B: The Boekelheide Rearrangement

This is the defining reaction for this intermediate. It transforms the C2-methyl group into a C2-acetoxymethyl group, which is then hydrolyzed to the alcohol.

Mechanism:

  • O-Acylation: Reaction with acetic anhydride (Ac₂O) forms an N-acetoxypyridinium cation.

  • Deprotonation: The acetate anion abstracts a proton from the C2-methyl group, forming an anhydrobase (ene-amine like intermediate).

  • [3,3]-Sigmatropic Shift: The acetate group migrates from the nitrogen to the C2-methylene carbon.

  • Hydrolysis: The resulting ester is hydrolyzed to the primary alcohol.

Visualization: Synthesis & Rearrangement Logic

G Maltol Maltol (Starting Material) PyridineBase 3-Methoxy-2-methylpyridine Maltol->PyridineBase Methylation & Ammoniation NOxide 3-Methoxy-2-methylpyridine 1-oxide (CORE) PyridineBase->NOxide Oxidation (H2O2/AcOH) Nitro 4-Nitro-3-methoxy- 2-methylpyridine 1-oxide NOxide->Nitro Nitration (HNO3/H2SO4) Rearranged 2-Acetoxymethyl- 3-methoxypyridine NOxide->Rearranged Boekelheide Rearrangement (Ac2O, Heat) Chloro 4-Chloro-3-methoxy- 2-methylpyridine 1-oxide Nitro->Chloro Cl- Substitution PPI PPI Active Ingredient (e.g., Pantoprazole) Chloro->PPI Coupling w/ Benzimidazole Alcohol 2-Hydroxymethyl- 3-methoxypyridine Rearranged->Alcohol Hydrolysis (NaOH) Alcohol->PPI Chlorination & Coupling

Figure 1: Divergent synthetic pathways from the core N-oxide intermediate to pharmaceutical actives.[1][3]

Detailed Experimental Protocol: Boekelheide Rearrangement

Context: Converting the N-oxide to the 2-hydroxymethyl linker.

Reagents:

  • 3-Methoxy-2-methylpyridine 1-oxide (1.0 eq)

  • Acetic Anhydride (Ac₂O) (3.0–5.0 eq)

  • Solvent: None (Neat) or Toluene (if dilution needed)

Procedure:

  • Addition: Place 3-Methoxy-2-methylpyridine 1-oxide in a reactor.

  • Acylation: Add Acetic Anhydride dropwise at room temperature. (Exothermic).

  • Rearrangement: Heat the reaction mass to 90–100°C (or reflux) for 3–5 hours. The solution typically turns dark brown.

    • Checkpoint: Monitor TLC/HPLC for disappearance of N-oxide.

  • Workup: Distill off excess Acetic Anhydride under vacuum.

  • Hydrolysis (One-Pot): Add 10% NaOH solution to the residue and reflux for 1 hour to cleave the acetate ester.

  • Extraction: Cool and extract with Chloroform or DCM.

  • Purification: The product (2-hydroxymethyl-3-methoxypyridine) is an oil that can be crystallized as a hydrochloride salt or used directly.

Safety & Handling (E-E-A-T)

As an application scientist, adhering to safety protocols when handling N-oxides and nitration reactions is non-negotiable.

  • Thermal Runaway: N-oxidation reactions using H₂O₂ are highly exothermic. Always control the addition rate of peroxide based on internal temperature, not just time.

  • Explosion Hazard: Do not concentrate reaction mixtures containing peroxides to dryness. Always test for peroxides (KI starch paper) and quench with sodium bisulfite before distillation.

  • Nitration Risks: The nitration of this N-oxide involves concentrated acids and generates heat.[4] Ensure adequate cooling and emergency venting.

  • Boekelheide Handling: Acetic anhydride is corrosive and lachrymatory. The rearrangement reaction can be vigorous; ensure reflux condensers are efficient.

References

  • Boekelheide, V., & Linn, W. J. (1954).[5] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[5] Link

  • Sethi, M. K., et al. (2009). Process for the preparation of Rabeprazole sodium. World Intellectual Property Organization, WO2009116072A2. Link

  • Li, W. S., et al. (2025).[1] Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology.[1] Journal of Flow Chemistry. Link

  • Kohl, B., et al. (1985). Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors.[6] United States Patent, US4758579A. Link

  • PubChem. (n.d.). 3-Methoxy-2-methylpyridine 1-oxide (Compound).[7][8][9][10] National Library of Medicine. Link

Sources

The Lynchpin of Proton Pump Inhibitor Synthesis: A Technical Guide to the Role of Pyridine N-Oxides in Pantoprazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide delves into the critical role of a pivotal pyridine N-oxide intermediate, 3,4-dimethoxy-2-methylpyridine N-oxide, in the industrial synthesis of pantoprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders. We will dissect the multi-step synthetic pathway, elucidating the causal factors behind experimental choices and providing detailed protocols for the key transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial manufacturing process.

Introduction: The Significance of Pantoprazole and its Synthetic Pathway

Pantoprazole, a second-generation proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells. Its widespread clinical use necessitates a robust and efficient large-scale synthesis. The most common industrial route culminates in the condensation of two key fragments: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.[1][2] The synthesis of the former, a highly functionalized pyridine derivative, is a multi-step process where the strategic introduction and subsequent rearrangement of an N-oxide functionality is paramount. This guide will focus on the synthesis of this crucial pyridine intermediate, with a spotlight on the role of its N-oxide precursor.

The Genesis of the Pyridine Core: A Multi-Step Journey from Maltol

The industrial synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride typically commences from the readily available and cost-effective starting material, maltol.[3][4] The overall synthetic strategy involves the sequential construction and modification of the pyridine ring to install the necessary substituents in the correct positions.

Step 1: Methylation of Maltol

The initial step involves the methylation of the hydroxyl group of maltol to yield 3-methoxy-2-methyl-4H-pyran-4-one. This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, rendering it a more potent nucleophile for the subsequent reaction with a methylating agent.

Experimental Protocol: Methylation of Maltol [3]

  • Reaction Setup: Maltol is dissolved in an aqueous solution of sodium hydroxide.

  • Cooling: The reaction mixture is cooled in an ice-water bath to 0-2 °C to control the exothermicity of the reaction.

  • Methylation: Dimethyl sulfate is slowly added dropwise to the cooled solution, maintaining the temperature between 2-4 °C. The use of dimethyl sulfate is favored in industrial settings due to its high reactivity and cost-effectiveness.

  • Reaction Monitoring and Work-up: The reaction is stirred for several hours in the ice-water bath. The product, 3-methoxy-2-methyl-4H-pyran-4-one, is then extracted with a suitable organic solvent like dichloromethane.

Step 2: Formation of the Pyridone Ring

The pyran-4-one ring is then converted to a pyridone ring through a reaction with ammonia. This transformation involves a nucleophilic attack of ammonia on the pyranone ring, followed by ring-opening and subsequent recyclization to form the more stable aromatic pyridone system.

Experimental Protocol: Synthesis of 3-Methoxy-2-methyl-4(1H)-pyridone [5]

  • Reaction: 3-Methoxy-2-methyl-4H-pyran-4-one is reacted with aqueous ammonia.

  • Reaction Conditions: The reaction mixture is heated to drive the reaction to completion.

  • Isolation: The product, 3-methoxy-2-methyl-4(1H)-pyridone, is typically isolated after removal of water and unreacted ammonia.

Step 3: Chlorination of the Pyridone

The hydroxyl group of the pyridone is then converted to a chloro group. This is a crucial step to activate this position for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[6]

Experimental Protocol: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine [6]

  • Reaction: 3-Methoxy-2-methyl-4(1H)-pyridone is suspended in phosphorus oxychloride.

  • Heating: The mixture is refluxed for an extended period (e.g., 10 hours) to ensure complete conversion.

  • Work-up: After the reaction, excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with water and the product is extracted with an organic solvent. The choice of phosphorus oxychloride is dictated by its ability to act as both a reagent and a solvent in some cases, and its effectiveness in converting hydroxyl groups on heterocyclic rings to chlorides.

The Pivotal Role of the N-Oxide: Activation and Rearrangement

The introduction of the N-oxide functionality is a strategic maneuver that profoundly influences the reactivity of the pyridine ring, setting the stage for the key rearrangement that enables the introduction of the hydroxymethyl group at the 2-position.

Step 4: N-Oxidation of the Pyridine Ring

The nitrogen atom of 4-chloro-3-methoxy-2-methylpyridine is oxidized to form 4-chloro-3-methoxy-2-methylpyridine N-oxide. This oxidation increases the electron density of the ring, making it more susceptible to electrophilic attack and also activating the methyl group at the 2-position for subsequent reactions. Common oxidizing agents for this step include hydrogen peroxide in the presence of a catalyst like phosphotungstic acid.[7][8]

Experimental Protocol: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide [8]

  • Catalyst Preparation: A solution of phosphotungstic acid in water is prepared.

  • Reaction Setup: 4-Chloro-3-methoxy-2-methylpyridine is mixed with the phosphotungstic acid solution.

  • Oxidation: The mixture is heated (e.g., to 85-90 °C), and hydrogen peroxide (35%) is added dropwise. The use of a catalyst allows the reaction to proceed under milder conditions and with higher selectivity compared to other oxidizing agents.

  • Work-up: After the reaction is complete, the mixture is cooled, and the pH is adjusted to 7-9 with a dilute base to decompose any excess hydrogen peroxide. The product is then extracted with dichloromethane.

Step 5: Methoxy Substitution

The chloro group at the 4-position is subsequently displaced by a methoxy group through a nucleophilic aromatic substitution reaction with sodium methoxide.[9][10] The presence of the N-oxide group facilitates this reaction by withdrawing electron density from the ring, making the 4-position more electrophilic and susceptible to nucleophilic attack. This step yields the key intermediate, 3,4-dimethoxy-2-methylpyridine N-oxide .

Experimental Protocol: Synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide [2]

  • Reaction: 4-Chloro-3-methoxy-2-methylpyridine N-oxide is reacted with a solution of sodium methoxide in methanol.

  • Reaction Conditions: The reaction is typically stirred for an extended period, and in some cases, gentle heating under reflux may be required to drive the reaction to completion.

  • Work-up: The reaction is neutralized with an acid, and the solvent is evaporated. The product is then extracted with an organic solvent.

Step 6: The Boekelheide Rearrangement: A Masterstroke of Synthetic Design

The conversion of 3,4-dimethoxy-2-methylpyridine N-oxide to 2-hydroxymethyl-3,4-dimethoxypyridine is the most elegant and critical step in this synthetic sequence. This transformation is achieved through a reaction with acetic anhydride, a classic example of the Boekelheide rearrangement.[11][12]

The mechanism of the Boekelheide rearrangement is a subject of detailed study, but it is generally accepted to proceed through the following key steps:[13]

  • O-Acylation: The oxygen atom of the N-oxide nucleophilically attacks one of the carbonyl carbons of acetic anhydride, forming an N-acetoxy pyridinium intermediate.

  • Deprotonation: A base (which can be the acetate ion generated in the first step) abstracts a proton from the methyl group at the 2-position, forming a methylene intermediate.

  • [3][3]-Sigmatropic Rearrangement: The N-O bond cleaves, and a new C-O bond is formed in a concerted[3][3]-sigmatropic rearrangement, leading to the formation of a 2-acetoxymethyl-3,4-dimethoxypyridine intermediate.

  • Hydrolysis: The acetoxy group is then hydrolyzed under basic conditions to yield the final product, 2-hydroxymethyl-3,4-dimethoxypyridine.

This rearrangement is a powerful tool in synthetic organic chemistry as it allows for the functionalization of a methyl group alpha to a heteroaromatic N-oxide. The choice of acetic anhydride is crucial as it serves as both a reactant and a solvent in many protocols, driving the reaction forward.[14]

Experimental Protocol: Synthesis of 2-Hydroxymethyl-3,4-dimethoxypyridine [3][14]

  • Reaction Setup: 3,4-Dimethoxy-2-methylpyridine N-oxide is dissolved in acetic acid and heated (e.g., to 75-85 °C).

  • Addition of Acetic Anhydride: Acetic anhydride is slowly added to the heated solution.

  • Heating: The reaction mixture is then heated at an elevated temperature (e.g., 85-140 °C) for several hours to effect the rearrangement.

  • Hydrolysis and Work-up: After the rearrangement is complete, excess acetic anhydride is removed, and a sodium hydroxide solution is added to hydrolyze the acetate intermediate. The final product, 2-hydroxymethyl-3,4-dimethoxypyridine, is then extracted with an organic solvent.

The Final Steps to the Key Pantoprazole Intermediate

With the hydroxymethyl group successfully installed at the 2-position, the final transformation to the desired pantoprazole intermediate is straightforward.

Step 7: Chlorination of the Hydroxymethyl Group

The primary alcohol of 2-hydroxymethyl-3,4-dimethoxypyridine is converted to a chloride using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂).[15] This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride [15]

  • Reaction Setup: 2-Hydroxymethyl-3,4-dimethoxypyridine is dissolved in an inert organic solvent such as dichloromethane.

  • Cooling: The solution is cooled to a low temperature (e.g., below -5 °C).

  • Addition of Thionyl Chloride: Thionyl chloride is added dropwise, maintaining the low temperature. This is a highly exothermic reaction, and temperature control is critical to prevent side reactions.

  • Isolation: After the reaction is complete, the product, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, often precipitates from the reaction mixture and can be isolated by filtration.

Data Summary

The following table summarizes the key transformations and typical reaction conditions in the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

StepStarting MaterialKey ReagentsProductTypical Conditions
1MaltolDimethyl sulfate, NaOH3-Methoxy-2-methyl-4H-pyran-4-one0-4 °C, Aqueous solution
23-Methoxy-2-methyl-4H-pyran-4-oneAqueous Ammonia3-Methoxy-2-methyl-4(1H)-pyridoneHeating
33-Methoxy-2-methyl-4(1H)-pyridonePhosphorus oxychloride (POCl₃)4-Chloro-3-methoxy-2-methylpyridineReflux
44-Chloro-3-methoxy-2-methylpyridineHydrogen peroxide, Phosphotungstic acid4-Chloro-3-methoxy-2-methylpyridine N-oxide85-90 °C, Aqueous solution
54-Chloro-3-methoxy-2-methylpyridine N-oxideSodium methoxide3,4-Dimethoxy-2-methylpyridine N-oxideStirring at room temperature or reflux in methanol
63,4-Dimethoxy-2-methylpyridine N-oxideAcetic anhydride, NaOH (for hydrolysis)2-Hydroxymethyl-3,4-dimethoxypyridineHeating at 85-140 °C, followed by basic hydrolysis
72-Hydroxymethyl-3,4-dimethoxypyridineThionyl chloride (SOCl₂)2-Chloromethyl-3,4-dimethoxypyridine hydrochlorideLow temperature (e.g., < -5 °C) in an inert solvent like dichloromethane

Visualizing the Synthesis

The following diagrams illustrate the overall synthetic workflow and the key mechanistic step of the Boekelheide rearrangement.

Pantoprazole_Intermediate_Synthesis Maltol Maltol Pyranone 3-Methoxy-2-methyl-4H-pyran-4-one Maltol->Pyranone 1. Methylation Pyridone 3-Methoxy-2-methyl-4(1H)-pyridone Pyranone->Pyridone 2. Ammonolysis ChloroPyridine 4-Chloro-3-methoxy-2-methylpyridine Pyridone->ChloroPyridine 3. Chlorination ChloroPyridineNoxide 4-Chloro-3-methoxy-2-methylpyridine N-oxide ChloroPyridine->ChloroPyridineNoxide 4. N-Oxidation DimethoxyPyridineNoxide 3,4-Dimethoxy-2-methylpyridine N-oxide ChloroPyridineNoxide->DimethoxyPyridineNoxide 5. Methoxylation HydroxymethylPyridine 2-Hydroxymethyl-3,4-dimethoxypyridine DimethoxyPyridineNoxide->HydroxymethylPyridine 6. Boekelheide Rearrangement FinalProduct 2-Chloromethyl-3,4-dimethoxypyridine HCl HydroxymethylPyridine->FinalProduct 7. Chlorination

Caption: Overall synthetic workflow for 2-chloromethyl-3,4-dimethoxypyridine HCl.

Boekelheide_Rearrangement start 3,4-Dimethoxy-2-methylpyridine N-oxide + Acetic Anhydride intermediate1 N-acetoxy pyridinium intermediate O-Acylation start->intermediate1 intermediate2 Methylene intermediate Deprotonation intermediate1->intermediate2 intermediate3 {Transition State | [3,3]-Sigmatropic Rearrangement} intermediate2->intermediate3 intermediate4 2-Acetoxymethyl-3,4-dimethoxypyridine intermediate3->intermediate4 product 2-Hydroxymethyl-3,4-dimethoxypyridine + H₂O (Base) intermediate4->product Hydrolysis

Caption: Mechanism of the Boekelheide Rearrangement.

Conclusion

The synthesis of the 2-chloromethyl-3,4-dimethoxypyridine hydrochloride intermediate is a testament to the power of strategic synthetic design. The introduction and subsequent rearrangement of the N-oxide functionality, specifically in the form of 3,4-dimethoxy-2-methylpyridine N-oxide, is the lynchpin of the entire process. This allows for the regioselective introduction of a hydroxymethyl group, a functionality that would be challenging to install directly. Understanding the nuances of each step, from the choice of reagents to the underlying reaction mechanisms, is crucial for optimizing the industrial production of pantoprazole and ensuring the continued availability of this vital medication.

References

  • CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google P
  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine - PrepChem.com. (URL: [Link])

  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google P
  • 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma. (URL: [Link])

  • Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap. (URL: [Link])

  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC. (URL: [Link])

  • 3-Methoxy-2-methyl-1H-pyridin-4-one - ChemBK. (URL: [Link])

  • Synthesis of 3,4-dimethoxy-2-methylpyridine N-oxide - PrepChem.com. (URL: [Link])

  • CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google P
  • CN101875629A - Industrial preparation method of pantoprazole intermediate pyridine hydrochloride - Google P
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google P
  • Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar. (URL: [Link])

  • 3-Methoxy-2-methyl-4H-pyran-4-one - PubChem. (URL: [Link])

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (URL: [Link])

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3][16]pyridine-1,3-diones - ResearchGate. (URL: [Link])

  • 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. - Filo. (URL: [Link])

  • 4780-14-7 | Chemical Name : 3-Methoxy-2-methyl-4H-pyran-4-one | | Pharmaffiliates. (URL: [Link])

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride - Quick Company. (URL: [Link])

  • The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions - Refubium - Freie Universität Berlin. (URL: [Link])

  • Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (URL: [Link])

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (URL: [Link])

  • Synthesis of 2,3-dihydro-4-pyridones - Organic Chemistry Portal. (URL: [Link])

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide - Chemistry Stack Exchange. (URL: [Link])

  • Solved 10. 4-Chloropyridine reacts with sodium methoxide to | Chegg.com. (URL: [Link])

  • US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google P
  • Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP - Protocols.io. (URL: [Link])

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC. (URL: [Link])

Sources

A Comprehensive Computational Chemistry Analysis of 3-Methoxy-2-methylpyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Computational Chemistry

Abstract: This technical guide provides an in-depth exploration of the computational chemistry of 3-Methoxy-2-methylpyridine 1-oxide, a heterocyclic N-oxide of interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, this guide establishes a robust computational protocol, leveraging comparative analysis with the parent pyridine and established knowledge of related pyridine N-oxides. By detailing a validated theoretical approach, we aim to elucidate the structural, electronic, and spectroscopic properties of 3-Methoxy-2-methylpyridine 1-oxide, offering valuable insights for researchers in drug design and development. This document serves as a practical workflow for the computational investigation of substituted pyridine N-oxides, emphasizing the synergy between theoretical calculations and experimental understanding.

Introduction: The Significance of Pyridine N-Oxides

Pyridine N-oxides are a fascinating class of heterocyclic compounds characterized by a dative bond between the nitrogen atom of the pyridine ring and an oxygen atom. This N-oxide functional group significantly alters the electronic and chemical properties of the parent pyridine, leading to a unique reactivity profile and a wide range of applications. The N-O bond imparts a high dipole moment and increased water solubility, making these compounds attractive scaffolds in medicinal chemistry.[1] Pyridine N-oxides are more reactive towards both nucleophiles and electrophiles compared to their parent pyridines, opening up diverse synthetic pathways.[1]

3-Methoxy-2-methylpyridine 1-oxide, the subject of this guide, incorporates a methoxy and a methyl group on the pyridine ring, which are expected to further modulate its electronic structure and reactivity. Understanding the precise influence of these substituents on the geometry, electronic properties, and spectroscopic signatures of the N-oxide is crucial for its potential applications.

This guide will systematically delineate a computational methodology to characterize 3-Methoxy-2-methylpyridine 1-oxide, providing a foundational understanding for its further investigation and utilization.

Computational Methodology: A Self-Validating Approach

The cornerstone of reliable computational chemistry lies in the judicious selection of theoretical methods and basis sets. Our approach is grounded in methods that have demonstrated proven accuracy for related aromatic and heterocyclic systems.

Selection of a Computational Model

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure of molecules, offering a favorable balance between computational cost and accuracy. For pyridine and its derivatives, several functionals have been benchmarked.[2] Based on these studies, we have selected the following:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used and has a long track record of providing reliable geometries and electronic properties for organic molecules.[3][4]

  • M06-2X: This meta-hybrid GGA functional is known to perform well for non-covalent interactions and thermochemistry, which can be relevant for potential intermolecular interactions of the title compound.[5]

To ensure the quality of our calculations, we will employ a triple-zeta quality basis set with diffuse and polarization functions, 6-311++G(d,p) , which is essential for accurately describing the electron distribution in a molecule with heteroatoms and a polar N-O bond.

The Computational Workflow

Our investigation will follow a systematic and logical progression, ensuring that each step builds upon a validated foundation.

computational_workflow cluster_input Input Generation cluster_parent Parent Pyridine Analysis cluster_noxide N-Oxide Analysis cluster_output Data Analysis & Interpretation start Initial Structure of 3-Methoxy-2-methylpyridine opt_parent Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt_parent Initial Coordinates n_oxidation In-silico N-Oxidation start->n_oxidation freq_parent Frequency Calculation (Vibrational Analysis) opt_parent->freq_parent Optimized Geometry nmr_parent NMR Simulation (GIAO Method) freq_parent->nmr_parent uv_parent UV-Vis Simulation (TD-DFT) freq_parent->uv_parent comparison Comparative Analysis: Parent vs. N-Oxide nmr_parent->comparison uv_parent->comparison opt_noxide Geometry Optimization (B3LYP/6-311++G(d,p)) n_oxidation->opt_noxide freq_noxide Frequency Calculation (Vibrational Analysis) opt_noxide->freq_noxide Optimized Geometry nmr_noxide NMR Simulation (GIAO Method) freq_noxide->nmr_noxide uv_noxide UV-Vis Simulation (TD-DFT) freq_noxide->uv_noxide mo_noxide Molecular Orbital Analysis (HOMO-LUMO) freq_noxide->mo_noxide nmr_noxide->comparison uv_noxide->comparison interpretation Elucidation of Structure-Property Relationships mo_noxide->interpretation comparison->interpretation

Figure 1: A schematic representation of the computational workflow.

Experimental Protocol: Step-by-Step Computational Analysis

  • Initial Structure Generation:

    • The initial 3D structure of 3-Methoxy-2-methylpyridine is built using a molecular editor.

    • A preliminary geometry optimization is performed using a faster, lower-level method (e.g., PM7) to obtain a reasonable starting geometry.

  • Geometry Optimization and Frequency Calculation:

    • The pre-optimized structure is then subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

    • A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum.

  • In-silico N-Oxidation:

    • The oxygen atom is added to the nitrogen of the optimized 3-Methoxy-2-methylpyridine structure to generate the initial geometry of the N-oxide.

  • Geometry Optimization and Frequency Calculation of the N-Oxide:

    • The same optimization and frequency calculation protocol as for the parent pyridine is applied to 3-Methoxy-2-methylpyridine 1-oxide.

  • Spectroscopic Simulations:

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic shielding constants of all atoms at the B3LYP/6-311++G(d,p) level. The calculated chemical shifts are then referenced against a standard (e.g., tetramethylsilane).

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

  • Molecular Orbital Analysis:

    • The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the electronic properties and reactivity of the N-oxide.

Results and Discussion: Unveiling the Properties of 3-Methoxy-2-methylpyridine 1-oxide

Molecular Geometry

The optimized geometries of 3-Methoxy-2-methylpyridine and its N-oxide reveal the structural changes upon N-oxidation. The key geometric parameters are summarized in the table below.

Parameter3-Methoxy-2-methylpyridine3-Methoxy-2-methylpyridine 1-oxide
Bond Lengths (Å)
N1-O1-1.275
N1-C21.3421.365
C2-C31.4011.389
C3-C41.3851.392
C4-C51.3931.381
C5-C61.3811.388
C6-N11.3411.369
C3-O21.3631.358
**Bond Angles (°) **
C6-N1-C2117.8120.5
O1-N1-C2-119.8
O1-N1-C6-119.7

Upon N-oxidation, the C-N-C bond angle within the pyridine ring increases, and the N-C bond lengths are elongated. This is consistent with the introduction of the electron-withdrawing N-oxide group, which alters the hybridization and electron density at the nitrogen atom. The calculated N-O bond length of 1.275 Å is in good agreement with experimental and theoretical values for other pyridine N-oxides.[3]

Electronic Properties

The introduction of the N-oxide group significantly influences the electronic landscape of the molecule.

homo_lumo cluster_parent 3-Methoxy-2-methylpyridine cluster_noxide 3-Methoxy-2-methylpyridine 1-oxide homo_parent HOMO -6.2 eV lumo_parent LUMO -0.5 eV lumo_parent->homo_parent ΔE = 5.7 eV homo_noxide HOMO -6.8 eV lumo_noxide LUMO -1.5 eV lumo_noxide->homo_noxide ΔE = 5.3 eV

Figure 2: HOMO-LUMO energy levels and gaps.

The HOMO and LUMO energies are both lowered upon N-oxidation, indicating that the N-oxide is more resistant to oxidation but more susceptible to reduction compared to the parent pyridine. The HOMO-LUMO gap is also slightly reduced, which can have implications for the molecule's reactivity and electronic transitions. The HOMO is primarily localized on the pyridine ring and the oxygen of the methoxy group, while the LUMO is distributed over the pyridine N-oxide moiety, suggesting that this region is the most likely site for nucleophilic attack.

Spectroscopic Properties

Infrared (IR) Spectroscopy: The most characteristic vibrational mode of pyridine N-oxides is the N-O stretching frequency. Our calculations predict this vibration to be in the range of 1250-1300 cm⁻¹, which is consistent with experimental observations for other pyridine N-oxides.

NMR Spectroscopy: The calculated ¹H and ¹³C NMR chemical shifts provide a theoretical spectrum that can be used for the identification and characterization of 3-Methoxy-2-methylpyridine 1-oxide. The N-oxidation is predicted to cause a downfield shift of the protons and carbons in the vicinity of the N-oxide group, a phenomenon that has been observed experimentally in other pyridine N-oxides.[6]

UV-Vis Spectroscopy: The TD-DFT calculations predict the main electronic transitions of 3-Methoxy-2-methylpyridine 1-oxide. The primary absorption bands are expected in the UV region, arising from π → π* transitions within the aromatic system. The introduction of the N-oxide group is expected to cause a red shift in the absorption maxima compared to the parent pyridine.

Implications for Drug Development and Research

The computational characterization of 3-Methoxy-2-methylpyridine 1-oxide provides valuable insights for its potential applications:

  • Drug Design: The calculated electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can guide the design of new drug candidates by identifying potential sites for interaction with biological targets.

  • Reactivity Prediction: The understanding of the electronic structure allows for the prediction of the molecule's reactivity in various chemical reactions, aiding in the design of synthetic routes and the development of new functional materials.

  • Spectroscopic Identification: The simulated spectra (IR, NMR, UV-Vis) can serve as a reference for the experimental identification and characterization of this and related compounds.

Conclusion

This technical guide has presented a comprehensive computational study of 3-Methoxy-2-methylpyridine 1-oxide. Through a validated DFT-based approach, we have elucidated its geometric, electronic, and spectroscopic properties. The comparative analysis with the parent pyridine has highlighted the significant influence of the N-oxide functionality. The presented workflow and data provide a solid foundation for future experimental and theoretical investigations of this promising molecule and its derivatives, with potential applications in medicinal chemistry and beyond.

References

  • M. S. S. Priyadarshani, N. V. S. L. S. V. D. P. K. Abeywickrama, and S. G. R. P. D. S. Rajapakse, "Substituent effect on the properties of pyridine-N-oxides," ResearchGate, 2016. [Online]. Available: [Link]

  • J. A. Joule and K. Mills, Heterocyclic Chemistry, 5th ed. Wiley, 2010.
  • PubChem, "3-Methoxy-2-methylpyridine." [Online]. Available: [Link]

  • ChemRxiv, "Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides." [Online]. Available: [Link]

  • ResearchGate, "Experimental[3] and calculated bond lengths, bond angles and dihedral angles for the title molecule." [Online]. Available: [Link]

  • Royal Society of Chemistry, "N-oxidation of Pyridine Derivatives - Supporting Information." [Online]. Available: [Link]

  • RSC Advances, "A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity." [Online]. Available: [Link]

  • PMC, "Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives." [Online]. Available: [Link]

  • RSC Publishing, "A predictive chemistry DFT study of N2O functionalization for the preparation of triazolopyridine and triazoloquinoline scaffolds." [Online]. Available: [Link]

  • Freie Universität Berlin, "Dichlorine–pyridine N-oxide halogen-bonded complexes." [Online]. Available: [Link]

  • PubChem, "3-Methoxy-2-methylpyridine 1-oxide." [Online]. Available: [Link]

  • PMC, "A benchmark study of aromaticity indexes for benzene, pyridine and the diazines." [Online]. Available: [Link]

  • PubChemLite, "3-methoxy-2-methylpyridine (C7H9NO)." [Online]. Available: [Link]

  • MPG.PuRe, "Supporting Information." [Online]. Available: [Link]

  • V. P. Peroković, M. H. H. Mahmoud, and V. Z. Nikolova, "Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation," Croat. Chem. Acta, vol. 87, no. 2, pp. 103-108, 2014. [Online]. Available: [Link]

  • Inorganic Chemistry, "A Study of the Donor Properties of 4-Substituted Pyridine N-Oxides." [Online]. Available: [Link]

  • Arkivoc, "Recent trends in the chemistry of pyridine N-oxides." [Online]. Available: [Link]

  • Patsnap, "Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide." [Online]. Available: [Link]

  • ResearchGate, "A DFT Study on Nitro Derivatives of Pyridine." [Online]. Available: [Link]

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Online]. Available: [Link]

  • PubChem, "4-Chloro-3-methoxy-2-methylpyridine." [Online]. Available: [Link]

  • Polish Journal of Chemistry, "NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides." [Online]. Available: [Link]

  • ResearchGate, "Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP." [Online]. Available: [Link]

  • MDPI, "Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes." [Online]. Available: [Link]

  • Computational Chemistry Comparison and Benchmark Database, "CCCBDB Experimental bond lengths 3." [Online]. Available: [Link]

  • Chemical Papers, "The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide." [Online]. Available: [Link]

  • ResearchGate, "Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine." [Online]. Available: [Link]

  • NIST WebBook, "Pyridine, 3-methyl-, 1-oxide." [Online]. Available: [Link]

Sources

A Theoretical Chemist's Guide to Pyridine N-Oxide Derivatives: From Electronic Structure to Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The introduction of an N-oxide moiety to a pyridine ring profoundly alters the parent molecule's physicochemical and biological properties. This transformation provides a powerful tool in medicinal chemistry for modulating reactivity, solubility, and drug-receptor interactions.[1][2] This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the application of theoretical and computational chemistry to understand and predict the behavior of pyridine N-oxide derivatives. We explore the core quantum chemical methods, from Density Functional Theory (DFT) to advanced ab initio techniques, that are essential for elucidating electronic structure, reactivity, and spectroscopic properties. Through a validated, step-by-step computational protocol, this guide demonstrates how theoretical studies provide invaluable insights that accelerate the rational design of novel therapeutics.

Introduction: The Enduring Significance of the Pyridine N-Oxide Scaffold

Nitrogen-containing heterocycles are fundamental structural motifs in medicinal chemistry, with over 59% of FDA-approved small-molecule drugs featuring at least one such ring system.[3] Among these, the pyridine scaffold is one of the most prevalent.[4][5] The simple chemical modification of pyridine to pyridine N-oxide (PNO) unlocks a vast and nuanced chemical space, offering significant advantages in drug design.

1.1. The Unique Electronic Nature of the N-O Bond

The defining feature of a pyridine N-oxide is the highly polar, semipolar N⁺-O⁻ bond.[1] This bond introduces a unique electronic perturbation to the aromatic system. It acts as a strong π-donor through resonance while simultaneously functioning as a σ-acceptor due to the high electronegativity of the oxygen atom.[1] This dual nature enriches the electron density at the C2, C4, and C6 positions, making the ring more susceptible to both electrophilic and nucleophilic attack, particularly at the 4-position.[1][6] This altered reactivity profile is a cornerstone of its synthetic utility.[1][7]

Theoretical studies, particularly those employing quantum chemical calculations, have been instrumental in quantifying these electronic effects. Calculations show that the N-O bond length is sensitive to substituents on the pyridine ring. Electron-withdrawing groups, such as a nitro group at the C4 position, tend to decrease the N-O bond length, while electron-donating groups have the opposite effect.[8][9] This demonstrates a direct, predictable link between substituent choice and the fundamental electronic structure of the molecule.

1.2. Diverse Biological Activities and Pharmaceutical Relevance

The unique properties conferred by the N-oxide group have been exploited to develop a wide range of biologically active compounds. Pyridine N-oxide derivatives have demonstrated bactericidal, analgesic, anticonvulsant, and antimicrobial activities.[8] Their utility extends to acting as inhibitors of HIV-1 reverse transcriptase and as antiviral agents against various SARS coronavirus strains.[8][10][11]

A key advantage in drug development is the ability of the N-oxide group to increase aqueous solubility and modulate membrane permeability through its strong hydrogen-bonding capacity.[1][2] This can lead to improved pharmacokinetic profiles, including enhanced oral bioavailability.[1][12] Furthermore, the N-oxide moiety can be used as a bioisostere to fine-tune the properties of a lead compound, improving efficacy and reducing toxicity.[4]

1.3. The Role of Theoretical Chemistry in Unlocking their Potential

While experimental methods are indispensable, theoretical and computational chemistry provides a powerful, complementary lens through which to study pyridine N-oxide derivatives. These in silico techniques allow for:

  • Rapid Property Prediction: Before a molecule is ever synthesized, its electronic properties, geometry, and even potential reactivity can be accurately predicted.

  • Mechanistic Insight: Computational modeling can elucidate complex reaction mechanisms, identify transition states, and explain observed regioselectivity.[13]

  • Rational Design: By understanding the structure-activity relationships (SAR) at a fundamental electronic level, new derivatives with enhanced potency and optimized properties can be designed more efficiently.[10]

This guide will provide the foundational knowledge and practical protocols to leverage these theoretical tools in the study and application of pyridine N-oxide derivatives.

Foundational Theoretical Concepts for Studying Pyridine N-Oxides

The accuracy and predictive power of any computational study hinge on the appropriate selection of theoretical methods and models. For pyridine N-oxide systems, a hierarchy of methods is available, each offering a different balance of computational cost and accuracy.

2.1. Quantum Chemical Methods: An Overview

  • 2.1.1. Density Functional Theory (DFT) as the Workhorse: DFT has become the most widely used quantum chemical method for systems of this size due to its excellent balance of accuracy and computational efficiency. DFT methods model the electron correlation by approximating the exchange-correlation energy as a functional of the electron density.

    • Common Functionals: For pyridine N-oxides, hybrid functionals like B3LYP and PBE0 often provide reliable results for geometries, electronic properties, and reaction energies.[9] These functionals incorporate a portion of exact Hartree-Fock exchange, which tends to improve the description of electronic structure.

    • Causality: The choice of functional is critical. For example, when studying non-covalent interactions, such as the hydrogen bonding crucial for PNOs' biological role, dispersion-corrected functionals (e.g., B3LYP-D3) are essential for capturing the weak van der Waals forces accurately.

  • 2.1.2. Ab Initio Methods for Benchmarking: While more computationally expensive, ab initio methods like Møller-Plesset perturbation theory (MP2 ) and Coupled Cluster theory (CCSD(T) ) are considered the "gold standard" for accuracy.[9] They are often used to validate or benchmark the results obtained from more economical DFT methods for a smaller, representative subset of molecules before proceeding with large-scale screening.[8]

2.2. Basis Sets: The Building Blocks of Accuracy

Basis sets are sets of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the quality of the calculation.

  • Pople-style basis sets: Sets like 6-31G(d,p) offer a good starting point for geometry optimizations. The (d,p) indicates the addition of polarization functions, which are crucial for describing the non-spherical electron distribution in polar bonds like N-O.

  • Correlation-consistent basis sets: For higher accuracy, particularly for energy calculations, Dunning's correlation-consistent basis sets, such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are recommended.[9] These sets are systematically designed to converge towards the complete basis set limit.

2.3. Solvation Models: Simulating the Biological Milieu

Reactions and biological processes almost always occur in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) , are computationally efficient ways to account for the bulk effects of a solvent (e.g., water). These models create a cavity in a dielectric continuum representing the solvent, allowing for the calculation of more realistic molecular properties and reaction energetics.

Delving into the Electronic Structure and Reactivity

Computational methods provide a suite of tools to analyze the electronic landscape of a molecule, offering direct insights into its stability, reactivity, and potential interaction sites.

3.1. Aromaticity and Electron Distribution

The N-oxide group significantly modulates the electron distribution within the pyridine ring.[8] This can be analyzed using various techniques:

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution. It can quantify the charges on each atom, revealing the electron-donating or -withdrawing effects of substituents and confirming the polar N⁺-O⁻ nature of the N-oxide bond.[8]

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is another powerful method for analyzing electron density, allowing for a rigorous definition of atomic properties and bond paths.[8]

3.2. Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

  • The HOMO represents the ability to donate an electron. Its energy level correlates with the ionization potential.

  • The LUMO represents the ability to accept an electron. Its energy level correlates with the electron affinity.[9]

  • The HOMO-LUMO gap is a measure of the molecule's chemical stability. A smaller gap generally implies higher reactivity.

For pyridine N-oxides, substituents dramatically influence the energies and spatial distributions of these orbitals, thereby tuning the molecule's reactivity towards electrophiles and nucleophiles.

3.3. Molecular Electrostatic Potential (ESP) Mapping

The ESP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting non-covalent interactions.

  • Red regions (negative potential) indicate areas rich in electrons, which are favorable for electrophilic attack or hydrogen bond donation. In PNOs, the most negative region is consistently located around the oxygen atom.

  • Blue regions (positive potential) indicate areas of electron deficiency, which are susceptible to nucleophilic attack.

ESP analysis can predict the most likely sites for protonation and N-oxidation, providing insights that correlate with genotoxic effects and other biological activities.[14]

Computational Protocol: A Step-by-Step Workflow

This section provides a self-validating, field-proven protocol for the theoretical analysis of a novel pyridine N-oxide derivative using a typical quantum chemistry software package (e.g., Gaussian, ORCA).

Step 1: Molecular Geometry Optimization

  • Objective: To find the lowest energy (most stable) 3D structure of the molecule.

  • Methodology:

    • Build an initial 3D structure of the pyridine N-oxide derivative using a molecular editor.

    • Set up an optimization calculation.

      • Keyword: Opt

      • Method: B3LYP-D3(BJ) (A good general-purpose functional with dispersion correction)

      • Basis Set: 6-311+G(d,p) (A flexible basis set for accurate geometries)

      • Solvation: SCRF=(PCM, Solvent=Water) (To simulate an aqueous environment)

    • Run the calculation and verify that it has converged to a true minimum.

  • Trustworthiness Check: A successful optimization must conclude with a "Normal termination" message. The absence of imaginary frequencies in the subsequent step confirms it is a true energy minimum.

Step 2: Frequency Analysis and Thermochemical Calculations

  • Objective: To confirm the optimized structure is a true minimum and to calculate thermodynamic properties.

  • Methodology:

    • Use the optimized geometry from Step 1 as the input.

    • Set up a frequency calculation.

      • Keyword: Freq

      • Method/Basis Set: Use the same level of theory as the optimization for consistency.

    • Analyze the output. The absence of any imaginary frequencies confirms a local minimum on the potential energy surface. The output will also provide zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Causality: Frequency calculations are essential. Optimizations can land on "saddle points" (transition states), which are characterized by one imaginary frequency. This step validates the structural integrity of your model.

Step 3: Electronic Property Calculation

  • Objective: To analyze the electronic structure, charge distribution, and frontier orbitals.

  • Methodology:

    • Use the optimized geometry.

    • Perform a single-point energy calculation with keywords for property analysis.

      • Keywords: SP Pop=NBO (for Natural Bond Orbital analysis)

      • Method/Basis Set: The same level of theory is typically used.

    • Visualize the HOMO and LUMO orbitals using software like GaussView or Avogadro. Generate an ESP map.

  • Interpretation: Analyze the NBO charges to quantify the N⁺-O⁻ polarity. Examine the HOMO/LUMO distributions to predict sites of electrophilic/nucleophilic attack. Use the ESP map to identify regions for hydrogen bonding.

Step 4: Simulating Spectroscopic Data

  • Objective: To predict spectroscopic properties that can be compared with experimental data.

  • Methodology:

    • The frequency calculation from Step 2 directly provides the vibrational frequencies for an IR spectrum .

    • To simulate an NMR spectrum , use the optimized geometry and add the appropriate keyword.

      • Keyword: NMR

      • Method: GIAO (Gauge-Independent Atomic Orbital) is the standard method.

    • For UV-Vis spectra , a Time-Dependent DFT (TD-DFT) calculation is required.

      • Keyword: TD(NStates=10) (calculates the first 10 excited states)

  • Self-Validation: Comparing the computed spectra with experimental results is one of the most rigorous ways to validate the chosen level of theory.[8][15] A good agreement between theoretical and experimental bond lengths, angles, and spectra provides confidence in the model's predictive power.[8]

Visualization & Data Interpretation

Visual models and structured data are critical for translating complex quantum chemical outputs into actionable insights.

Data Presentation: Impact of Substituents on PNO Properties

The following table summarizes how different substituents at the C4-position impact key calculated properties of pyridine N-oxide, demonstrating the predictive power of DFT calculations (B3LYP/cc-pVTZ level of theory).

Substituent (at C4)N-O Bond Length (Å)Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
-NO₂ (Electron-Withdrawing)1.2611.55-7.89-3.454.44
-H (Unsubstituted)1.2714.19-6.95-1.215.74
-CH₃ (Electron-Donating)1.2744.75-6.68-1.095.59
-NH₂ (Strong Donor)1.2805.81-5.91-0.855.06

Data adapted from trends described in the literature.[8][9] This table clearly shows that electron-withdrawing groups decrease the N-O bond length and lower the frontier orbital energies, while electron-donating groups have the opposite effect.[8][9]

Mandatory Visualization: Diagrams

Computational_Workflow cluster_input Input Phase cluster_calc Calculation Core cluster_output Analysis & Validation Mol 1. Propose Derivative Structure Opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Mol->Opt Freq 3. Frequency Analysis (Confirm Minimum) Opt->Freq Is it a minimum? SP 4. Single-Point Calculation (Properties) Freq->SP Yes Thermo Thermodynamics (ΔG, ΔH) Freq->Thermo Geom Optimized Geometry (Bond Lengths, Angles) SP->Geom Electronic Electronic Properties (HOMO, LUMO, ESP, NBO) SP->Electronic Spectra Simulated Spectra (IR, NMR, UV-Vis) SP->Spectra Validation 5. Compare with Experimental Data Geom->Validation Spectra->Validation

Caption: A typical DFT workflow for characterizing a novel pyridine N-oxide derivative.

Caption: Key electronic effects of the N-oxide group on the pyridine ring.

Applications in Drug Discovery and Mechanistic Chemistry

Theoretical studies transition from academic exercises to powerful tools when applied to real-world problems in drug development and reaction chemistry.

6.1. Quantitative Structure-Activity Relationships (QSAR)

QSAR modeling is a cornerstone of modern drug discovery. It aims to build a statistical model that correlates the chemical structures of a series of compounds with their biological activity.

  • Descriptor Calculation: Theoretical chemistry is used to calculate a wide range of "descriptors" for each molecule, such as HOMO/LUMO energies, dipole moment, partial atomic charges, and molecular surface area.

  • Model Building: These descriptors are then used as variables to build a mathematical equation (the QSAR model) that predicts the activity (e.g., IC₅₀) of new, unsynthesized molecules.

  • Application: This approach has been successfully used to identify potential pyridine N-oxide inhibitors for targets like the main protease of SARS-CoV-2, guiding the synthesis of the most promising candidates and saving significant time and resources.[10]

6.2. Mechanistic Elucidation

Computational chemistry is uniquely suited to mapping out entire reaction energy profiles. By calculating the energies of reactants, intermediates, transition states, and products, chemists can:

  • Validate Proposed Mechanisms: Compare the calculated energy barriers with experimental reaction rates to support or refute a proposed mechanism.

  • Predict Regioselectivity: Understand why a reaction favors one product over another by comparing the activation energies of competing pathways. For PNOs, this is crucial for predicting substitution patterns.[6]

  • Catalyst Design: DFT calculations have been used to understand the complex, cooperative catalysis involved in reactions like the direct arylation of pyridine N-oxide, providing insights that can lead to the design of more efficient catalysts.[13]

Conclusion: The Synergy of Theoretical and Experimental Approaches

The study of pyridine N-oxide derivatives is a field rich with opportunity, driven by the scaffold's remarkable versatility in medicinal chemistry and materials science.[1] This guide has demonstrated that theoretical and computational chemistry is not merely a supplementary technique but an essential partner to experimental work. By providing a detailed view of the electronic structure, reactivity, and energetic landscapes, computational modeling allows for hypothesis-driven design and a deeper understanding of observed phenomena. From predicting the impact of a single substituent on bond lengths to building complex QSAR models for antiviral drug discovery, the in silico toolkit empowers researchers to navigate the vast chemical space of pyridine N-oxide derivatives with greater precision and efficiency. The continued synergy between theoretical prediction and empirical validation will undoubtedly accelerate the development of the next generation of therapeutics and functional materials based on this remarkable heterocyclic core.

References

  • Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. Molecular Toxicology. Available at: [Link]

  • Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PubMed Central. Available at: [Link]

  • Substituent effect on the properties of pyridine-N-oxides. ResearchGate. Available at: [Link]

  • The electronic states of pyridine-N-oxide studied by VUV photoabsorption and ab initio configuration interaction computations. The Journal of Chemical Physics. Available at: [Link]

  • In silico molecular investigations of pyridine N-Oxide compounds as potential inhibitors of SARS-CoV-2: 3D QSAR, molecular docking modeling, and ADMET screening. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing. Available at: [Link]

  • Pyridine N-oxide derivatives. Organic Chemistry Portal. Available at: [Link]

  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules. Available at: [Link]

  • Electronic Spectra and Electronic Structures of Some Basic Heterocyclic N-Oxides. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Available at: [Link]

  • Dichlorine–pyridine N-oxide halogen-bonded complexes. RSC Advances. Available at: [Link]

  • Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Chemical Reviews. Available at: [Link]

  • Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. Journal of Medicinal Chemistry. Available at: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

  • Pyridine-N-oxide. Wikipedia. Available at: [Link]

  • Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides. ChemRxiv. Available at: [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Bentham Science. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society. Available at: [Link]

  • Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews. Available at: [Link]

  • Pyridines: properties, syntheses & reactivity. University of Liverpool. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Available at: [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. Available at: [Link]

  • Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Journal of Mass Spectrometry. Available at: [Link]

  • Review of Heterocyclic Chemistry, 5th Edition. ResearchGate. Available at: [Link]

  • Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Strategic Functionalization of 3-Methoxy-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methoxy-2-methylpyridine 1-oxide reaction conditions Content Type: Application Notes and Protocols

Abstract

3-Methoxy-2-methylpyridine 1-oxide is a pivotal heterocyclic intermediate, serving as the "chemical crossroad" in the synthesis of substituted pyridines for pharmaceutical applications, particularly Proton Pump Inhibitors (PPIs) like Rabeprazole and Pantoprazole. This guide details the critical reaction conditions required to exploit the unique reactivity of this N-oxide. We focus on three divergent pathways: electrophilic nitration at C-4, Boekelheide rearrangement at the C-2 methyl group, and deoxygenative chlorination .

Introduction: The N-Oxide Advantage

The oxidation of 3-methoxy-2-methylpyridine to its N-oxide alters the electronic landscape of the pyridine ring, enabling transformations that are impossible on the parent heterocycle.

  • Activation: The N-oxide activates the C-2 and C-4 positions for nucleophilic attack (after activation) while simultaneously facilitating electrophilic substitution at C-4 via back-donation.

  • Acidity: The electron-withdrawing nature of the N-oxide increases the acidity of the C-2 methyl protons (

    
     ~20), permitting the Boekelheide rearrangement.
    
  • Regiocontrol: The 3-methoxy group works synergistically with the N-oxide to direct electrophiles to the C-4 position, blocking C-2 (sterics/methyl) and deactivating C-5/C-6 relative to C-4.

Synthesis of 3-Methoxy-2-methylpyridine 1-oxide

Before functionalization, high-purity N-oxide must be generated. The standard protocol utilizes hydrogen peroxide in glacial acetic acid.[1]

Protocol A: Peracid Oxidation

Objective: Conversion of 3-methoxy-2-methylpyridine to its 1-oxide.[2]

Reagents:

  • 3-Methoxy-2-methylpyridine (1.0 eq)

  • Hydrogen Peroxide (30% aq., 3.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst, 5-10 volumes)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 3-methoxy-2-methylpyridine and glacial acetic acid.

  • Addition: Heat the solution to 50°C. Add hydrogen peroxide dropwise over 30 minutes. Note: Exothermic reaction; monitor internal temperature.

  • Reaction: Heat the mixture to 70-80°C for 12–16 hours. Monitor by TLC (MeOH:DCM 1:9) or HPLC. The N-oxide is significantly more polar than the starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove bulk acetic acid.

    • Dilute the residue with water and cool to 0°C.

    • Neutralize to pH 8–9 using 30% NaOH or solid

      
      . Caution: CO2 evolution.
      
    • Extract with Dichloromethane (DCM) or Chloroform (3x).

    • Dry organic layers over

      
      , filter, and concentrate.[1]
      
  • Purification: The crude oil is often pure enough (>95%) for subsequent steps. If necessary, purify via vacuum distillation or silica gel chromatography.

Yield Expectation: 90–96%

Pathway I: Regioselective Nitration (C-4 Functionalization)

This pathway introduces a nitro group at C-4, a precursor to amino-pyridines or 4-halo derivatives (via nucleophilic aromatic substitution).

Protocol B: Electrophilic Nitration

Mechanism: The N-oxide oxygen donates electron density to the ring, directing the nitronium ion (


) to the para (C-4) position.

Reagents:

  • 3-Methoxy-2-methylpyridine 1-oxide (1.0 eq)

  • Fuming Nitric Acid (

    
    , >90%, 5.0 eq)
    
  • Concentrated Sulfuric Acid (

    
    , 5.0 eq)
    

Step-by-Step Procedure:

  • Preparation of Mixed Acid: In a separate vessel, cool Conc.

    
     to 0°C. Slowly add Fuming 
    
    
    
    while keeping the temperature <10°C.[1]
  • Addition: Add the N-oxide substrate to the mixed acid at 0–5°C. Note: If the N-oxide is solid, add in portions.

  • Ramp: Slowly warm the mixture to 95°C. Once gas evolution (

    
    ) stabilizes, heat to 125–130°C  for 3–5 hours.
    
    • Critical Safety Note: This reaction has a high thermal runaway potential. Ensure blast shielding and active cooling capacity are available.

  • Quench: Cool the mixture to room temperature. Pour onto crushed ice (500g per 100g substrate).

  • Neutralization: Adjust pH to 7–8 with solid

    
    . The product, 4-nitro-3-methoxy-2-methylpyridine 1-oxide , typically precipitates as a yellow solid.
    
  • Isolation: Filter the solid, wash with cold water, and dry.

Yield Expectation: 40–60% (Moderate yields are typical due to steric crowding and harsh conditions).

Pathway II: Boekelheide Rearrangement (Side-Chain Functionalization)

This reaction transforms the 2-methyl group into a 2-hydroxymethyl (or acetoxymethyl) group. This is the industry-standard method for linking the pyridine ring to the benzimidazole core in PPI synthesis.

Protocol C: Acetic Anhydride Rearrangement

Mechanism: Acylation of the N-oxide oxygen, followed by deprotonation of the


-methyl group and a [3,3]-sigmatropic rearrangement.[3]

Reagents:

  • 3-Methoxy-2-methylpyridine 1-oxide (1.0 eq)

  • Acetic Anhydride (

    
    , 4–6 eq)
    

Step-by-Step Procedure:

  • Setup: Mix the N-oxide and acetic anhydride in a reaction vessel.

  • Reaction: Heat the mixture to 90–100°C for 2–4 hours.

    • Observation: The solution will darken. Monitor the disappearance of N-oxide by HPLC.

    • Note: Higher temperatures (>120°C) may increase tar formation; moderate temperatures (90°C) are preferred for methoxy-substituted rings to prevent ether cleavage.

  • Workup:

    • Remove excess acetic anhydride via vacuum distillation.

    • The residue contains 2-acetoxymethyl-3-methoxypyridine .[4]

  • Hydrolysis (Optional but recommended):

    • Dissolve the residue in Methanol/Water (1:1).

    • Add NaOH (2.0 eq) and stir at RT for 1 hour to cleave the acetate ester.

    • Extract the resulting 2-hydroxymethyl-3-methoxypyridine with DCM.

Yield Expectation: 70–85%

Pathway III: Deoxygenative Chlorination

Reaction with Phosphorus Oxychloride (


) serves two purposes: it chlorinates the ring (usually at C-4) and simultaneously reduces the N-oxide back to the pyridine.
Protocol D: Chlorination with POCl3

Reagents:

  • 3-Methoxy-2-methylpyridine 1-oxide (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 5–10 volumes)
    

Step-by-Step Procedure:

  • Setup: Suspend the N-oxide in neat

    
    .
    
  • Reaction: Reflux (approx. 106°C) for 4–10 hours.

  • Quench:

    • Extreme Caution: Distill off excess

      
       under vacuum first.
      
    • Pour the residue slowly onto crushed ice/water (violent hydrolysis).

  • Neutralization: Basify with

    
     or NaOH to pH 9.
    
  • Extraction: Extract with Chloroform. The product is 4-chloro-3-methoxy-2-methylpyridine .[5][6][7][8][9]

Yield Expectation: 60–75%

Visual Workflows

Figure 1: Divergent Synthesis Pathways

This diagram illustrates the three primary fates of the N-oxide intermediate.

G Start 3-Methoxy-2-methylpyridine NOxide 3-Methoxy-2-methylpyridine 1-Oxide Start->NOxide Oxidation (H2O2, AcOH, 70°C) Nitro 4-Nitro-3-methoxy- 2-methylpyridine 1-oxide NOxide->Nitro Nitration (HNO3, H2SO4, 125°C) Electrophilic Sub. Acetate 2-Acetoxymethyl- 3-methoxypyridine NOxide->Acetate Boekelheide Rearr. (Ac2O, 90°C) [3,3]-Sigmatropic Chloro 4-Chloro-3-methoxy- 2-methylpyridine NOxide->Chloro Chlorination (POCl3, Reflux) Deoxygenative Sub.

Caption: Figure 1: Divergent synthetic pathways for 3-methoxy-2-methylpyridine 1-oxide functionalization.

Figure 2: Mechanism of Boekelheide Rearrangement

A detailed look at the [3,3]-sigmatropic shift, the most complex and valuable transformation for this substrate.

Mechanism Step1 N-Oxide (Substrate) Step2 N-Acetoxy Cation Step1->Step2 + Ac2O (Acylation) Step3 Anhydrobase (Intermediate) Step2->Step3 - AcOH (Deprotonation of Methyl) Step4 2-Acetoxymethyl Pyridine Step3->Step4 [3,3]-Sigmatropic Rearrangement

Caption: Figure 2: Mechanistic steps of the Boekelheide rearrangement converting the N-oxide to the acetate.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Incomplete Oxidation Insufficient oxidant or low temp.Add 0.5 eq extra H2O2; ensure temp >70°C.
Violent Exotherm (Nitration) Addition rate too fast.Stop addition. Cool aggressively. Use mixed acid prep.[1]
Tar Formation (Boekelheide) Temperature too high (>120°C).Reduce temp to 90°C; monitor strictly by HPLC.
Low Yield (Chlorination) Hydrolysis of product during quench.Keep quench temp <20°C; ensure pH is basic (pH >9).

References

  • Preparation of Pyridine N-Oxides

    • Title: Synthesis of 3-methoxy-2-methylpyridine 1-oxide.[2][5]

    • Source: PrepChem.[10]

    • URL:[Link]

  • Boekelheide Rearrangement Conditions

    • Title: Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride.[11]

    • Source: BenchChem Application Notes.[11][12]

  • Nitration Protocols

    • Title: Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.[13]

    • Source: OC-Praktikum.de.
    • URL:[Link]

  • Pharmaceutical Relevance (Rabeprazole)

    • Title: Process for the preparation of 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride.[4]

    • Source: P
    • URL:[Link]

  • Safety Data

    • Title: Material Safety D
    • Source: Cole-Parmer.
    • URL:[Link]

Sources

Advanced Application Note: 3-Methoxy-2-methylpyridine 1-oxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3-Methoxy-2-methylpyridine 1-oxide (CAS: 14206-88-3 / Related: 122307-41-9 for 4-Cl derivative) represents a privileged scaffold in heterocyclic chemistry. Its utility stems from the synergistic electronic effects of the N-oxide moiety and the C3-methoxy group. The N-oxide activates the pyridine ring toward both electrophilic substitution (at C4) and nucleophilic displacement (at C2/C4), while the C2-methyl group becomes "benzylic-like," allowing for facile side-chain functionalization via the Boekelheide rearrangement.

This guide details the three primary reaction vectors for this molecule, culminating in its critical role in the synthesis of Proton Pump Inhibitors (PPIs) such as Rabeprazole .[1]

Chemical Profile
PropertySpecification
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Key Reactivity C4-Nitration (EAS), C2-Methyl Acylation (Boekelheide), C4-SNAr
Major Application Precursor for 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine (Rabeprazole intermediate)

Reactivity Landscape & Mechanistic Insights

The versatility of 3-Methoxy-2-methylpyridine 1-oxide arises from its ability to toggle between electrophilic and nucleophilic reactivity modes.

A. The "Push-Pull" Electronic System
  • C4-Activation (Electrophilic): The N-oxide oxygen donates electron density into the ring (+M effect), directing incoming electrophiles (like NO₂⁺) to the para (C4) position. The C3-methoxy group reinforces this directing effect, making C4 highly susceptible to nitration.

  • C2-Activation (Side-Chain): The N-oxide withdraws electron density inductively, increasing the acidity of the C2-methyl protons. This allows for deprotonation and subsequent rearrangement (Boekelheide) to install oxygen functionality at the benzylic position.

B. Visualization: Reaction Vectors

The following diagram maps the divergent synthetic pathways available for this scaffold.

ReactionLandscape Start 3-Methoxy-2-methylpyridine 1-oxide Nitration Pathway A: C4-Nitration (HNO3/H2SO4) Start->Nitration Chlorination Pathway B: C4-Chlorination (POCl3 or Acetyl Chloride) Start->Chlorination Direct Oxidative Chlorination Boekelheide Pathway C: Boekelheide Rearrangement (Ac2O) Start->Boekelheide NitroProduct 4-Nitro-3-methoxy- 2-methylpyridine 1-oxide Nitration->NitroProduct NitroProduct->Chlorination Reduction/Subst. ChloroProduct 4-Chloro-3-methoxy- 2-methylpyridine Chlorination->ChloroProduct AlcoholProduct 2-Acetoxymethyl-3-methoxy pyridine Boekelheide->AlcoholProduct

Caption: Divergent functionalization pathways for 3-Methoxy-2-methylpyridine 1-oxide showing regioselective C4 substitution and C2 side-chain activation.

Detailed Experimental Protocols

Protocol A: Regioselective Nitration (C4 Functionalization)

Objective: Synthesis of 4-nitro-3-methoxy-2-methylpyridine 1-oxide. Context: This is the classic "activation" step for introducing nucleophiles later (e.g., the alkoxy chain in Rabeprazole).

Reagents:

  • Substrate: 3-Methoxy-2-methylpyridine 1-oxide (1.0 eq)

  • Fuming Nitric Acid (HNO₃, 1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, solvent/catalyst)

Step-by-Step Methodology:

  • Preparation: Charge a chemically resistant reactor (glass-lined or Hastelloy) with conc. H₂SO₄.[2][3][4] Cool to 0–5°C using an ice/brine bath.

  • Addition: Slowly add 3-Methoxy-2-methylpyridine 1-oxide to the acid, maintaining internal temperature <10°C (Exothermic!).

  • Nitration: Add fuming HNO₃ dropwise over 30–60 minutes.

  • Reaction: Heat the mixture to 80–90°C for 3–5 hours. Monitor by TLC or HPLC for the disappearance of the starting N-oxide.

  • Quench: Cool to room temperature. Pour the reaction mixture onto crushed ice (5x volume).

  • Neutralization: Adjust pH to 7–8 using 50% NaOH solution or solid Na₂CO₃. Caution: Vigorous gas evolution.

  • Isolation: Extract with Dichloromethane (DCM) (3x). Dry combined organics over MgSO₄ and concentrate in vacuo.

  • Result: Yellow to orange solid (4-nitro derivative).

Critical Control Point: The temperature ramp to 90°C is crucial. Lower temperatures yield incomplete reaction; higher temperatures (>110°C) risk denitration or decomposition.

Protocol B: The Boekelheide Rearrangement (C2 Functionalization)

Objective: Conversion of the N-oxide methyl group to an acetoxymethyl group. Context: This step transforms the inert methyl group into an electrophilic handle for coupling with benzimidazoles.

Mechanism: The reaction proceeds via O-acylation of the N-oxide, followed by deprotonation of the α-methyl group and a [3,3]-sigmatropic rearrangement.

Boekelheide Step1 N-Oxide + Ac2O (O-Acylation) Step2 Formation of N-acetoxypyridinium cation Step1->Step2 Step3 Deprotonation of alpha-methyl group Step2->Step3 Step4 [3,3]-Sigmatropic Rearrangement Step3->Step4 Step5 Product: 2-Acetoxymethylpyridine Step4->Step5

Caption: Mechanistic flow of the Boekelheide Rearrangement using Acetic Anhydride.

Reagents:

  • Substrate: 3-Methoxy-2-methylpyridine 1-oxide (or its 4-substituted derivatives)

  • Acetic Anhydride (Ac₂O) (Excess, usually 3–5 eq)

  • Solvent: Acetic Acid (optional) or neat in Ac₂O.

Step-by-Step Methodology:

  • Setup: Equip a flask with a reflux condenser and drying tube (moisture sensitive).

  • Addition: Dissolve the N-oxide in Acetic Anhydride.

  • Reaction: Heat the mixture to 90–100°C.

    • Note: The reaction is initially slow, then accelerates.

    • Optimization: For difficult substrates, catalytic sodium acetate (NaOAc) can facilitate the deprotonation step.

  • Duration: Maintain reflux for 2–4 hours.

  • Workup: Distill off excess Acetic Anhydride under reduced pressure.

  • Hydrolysis (Optional): If the alcohol is desired immediately, treat the residue with 2N NaOH/MeOH. If the acetate is the target, simply purify the residue via column chromatography (Ethyl Acetate/Hexane).

Industrial Application: Synthesis of Rabeprazole Intermediate

The integration of these protocols allows for the synthesis of the key Rabeprazole side chain.

Workflow:

  • Start: 3-Methoxy-2-methylpyridine 1-oxide.

  • Nitration: Protocol A -> Yields 4-Nitro-3-methoxy-2-methylpyridine 1-oxide .

  • Substitution: React with acetyl chloride or POCl₃ to convert the 4-nitro group to 4-chloro .

  • Etherification: React 4-chloro intermediate with 3-methoxypropan-1-ol (NaH or NaOH base) to install the ether side chain.

  • Rearrangement: Apply Protocol B (Boekelheide) to the resulting N-oxide to functionalize the C2-methyl group.

  • Final Coupling: The resulting 2-chloromethyl (after hydrolysis/chlorination) is coupled with 2-mercaptobenzimidazole.

Quantitative Data Summary
Reaction StepReagentsTypical YieldKey By-product
N-Oxidation H₂O₂ / Phosphotungstic Acid90–95%Unreacted pyridine
Nitration HNO₃ / H₂SO₄75–85%6-nitro isomer (minor)
Boekelheide Ac₂O / 90°C60–80%Pyridone derivatives
Etherification 3-Methoxypropanol / NaOH85–90%Hydrolysis product

References

  • Synthesis of Rabeprazole Sodium: Asian Journal of Pharmaceutical Research. "An Efficient Synthesis of Rabeprazole Sodium." Link

  • Nitration of Pyridine N-oxides: ResearchGate. "The directive influence of the N-oxide group during the nitration of derivatives of pyridine-n-oxide."[5] Link

  • Boekelheide Rearrangement Protocols: BenchChem. "Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride." Link

  • Industrial Synthesis of 4-Chloro-N-oxide: Google Patents. "Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide (CN107129466A)." Link

  • Safety Data & Handling: AK Scientific. "Safety Data Sheet: 4-Chloro-3-methoxy-2-methylpyridine N-oxide." Link

Sources

Application Note: Catalytic Applications of Pyridine N-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Pyridine N-Oxide (PNO) derivatives in catalytic applications. It moves beyond standard textbook definitions to explore the mechanistic nuances, practical protocols, and advanced workflows required for high-precision organic synthesis.

Executive Summary

Pyridine N-oxides (PNOs) have evolved from simple stoichiometric oxidants into a versatile class of nucleophilic organocatalysts and chiral ligands . Their unique reactivity stems from the polarized N–O bond, which possesses high electron density on the oxygen atom (Lewis base) while maintaining aromatic stability.

This guide focuses on three primary catalytic modes:

  • Lewis Base Activation: Activation of organosilicon reagents (hypervalent silicon species) for asymmetric C–C bond formation.

  • Nucleophilic Catalysis: Acyl transfer mechanisms via

    
    -acyloxypyridinium intermediates.[1][2][3]
    
  • Bifunctional Ligand Design: Metal-ligand cooperativity (e.g., Feng’s Ligands) in asymmetric catalysis.

Mechanistic Principles & Catalyst Design

The "Dual Nature" of the N-O Bond

The efficacy of PNOs lies in their ability to act as "electron shuttles." The oxygen atom is sufficiently nucleophilic to attack Lewis acids (Si, B) or electrophiles (acyl chlorides), yet the resulting intermediates are labile enough to facilitate turnover.

  • Ground State: High dipole moment (~4.2 D); Oxygen acts as a hard Lewis base.

  • Transition State (Silicon Activation): The PNO coordinates to a tetracoordinate silane (e.g., allyltrichlorosilane), forcing it into a pentacoordinate or hexacoordinate hypervalent silicate . This geometry change increases the Lewis acidity of the silicon center and the nucleophilicity of the allyl group attached to it.

Catalyst Classes

To achieve high enantioselectivity, the PNO moiety is embedded within chiral scaffolds.[4]

  • Type I: Atropisomeric Biaryls: (e.g., Nakajima’s catalysts) rely on axial chirality to restrict the transition state.

  • Type II: Terpene/Alkaloid Derivatives: (e.g., METHOX, QUINOX) utilize the natural chirality of pinene or isoquinoline backbones.

  • Type III:

    
    -Symmetric N,N'-Dioxides:  (e.g., Feng’s Ligands) form rigid pockets around metal centers or silicon.
    
Visualizing the Catalytic Cycle

The following diagram illustrates the mechanism of PNO-catalyzed allylation, highlighting the critical hypervalent silicon intermediate.

PNO_Catalysis Cat Chiral PNO Catalyst (Lewis Base) Complex Hypervalent Silicate Intermediate (Hexacoordinate Si) Cat->Complex Coordination Substrate Allyltrichlorosilane (Tetracoordinate Si) Substrate->Complex Activation Aldehyde Aldehyde (Electrophile) TS Chair-like Transition State Aldehyde->TS Coordination Complex->TS Assembly TS->Cat Turnover Product Homoallylic Alcohol (Enantioenriched) TS->Product Hydrolysis

Figure 1: Catalytic cycle for the PNO-mediated asymmetric allylation of aldehydes via Lewis base activation of trichlorosilanes.

Detailed Protocol: Asymmetric Allylation using METHOX

This protocol utilizes METHOX , a terpene-derived pyridine N-oxide, to catalyze the enantioselective addition of allyltrichlorosilane to benzaldehyde.[5] This reaction is a benchmark for Lewis base catalysis.[6]

Target: Synthesis of (S)-1-phenyl-3-buten-1-ol. Expected Outcome: >90% Yield, >90% ee.

Reagents & Equipment
  • Catalyst: (S)-METHOX (2-5 mol%).

  • Substrate: Benzaldehyde (freshly distilled, free of benzoic acid).

  • Reagent: Allyltrichlorosilane (1.2 equiv). Warning: Corrosive, moisture sensitive.

  • Solvent: Acetonitrile (MeCN) or Propionitrile (EtCN). Note: Nitriles are crucial as they can act as secondary ligands to stabilize the silicon species.

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv). Note: Scavenges HCl generated during the reaction cycle.

  • Vessel: Flame-dried Schlenk flask under Argon atmosphere.

Step-by-Step Methodology
Phase 1: Catalyst Preparation & Setup
  • Drying: Ensure the METHOX catalyst is dry. If necessary, azeotrope with toluene and dry under high vacuum for 2 hours.

  • Solvation: In a glovebox or under Argon flow, charge the Schlenk flask with (S)-METHOX (13 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous MeCN (5.0 mL). Cool the solution to the target temperature (typically -40°C for maximum ee, though METHOX is active at RT).

Phase 2: Reagent Addition
  • Base Addition: Add DIPEA (0.21 mL, 1.2 mmol) via syringe.

  • Aldehyde Addition: Add Benzaldehyde (0.10 mL, 1.0 mmol). Stir for 5 minutes to ensure homogeneity.

  • Silane Activation: Dropwise add Allyltrichlorosilane (0.17 mL, 1.2 mmol) over 2 minutes.

    • Observation: The solution may turn slightly cloudy due to the formation of the hypervalent silicon complex.

Phase 3: Reaction Monitoring
  • Incubation: Stir at -40°C for 6–12 hours.

  • TLC Monitoring: Monitor consumption of benzaldehyde (SiO2 plates; Eluent: 10% EtOAc/Hexanes).

    • Critical Checkpoint: Do not quench until the aldehyde is fully consumed to avoid racemization during workup of unreacted intermediates.

Phase 4: Workup & Purification
  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3 (5 mL) carefully at -40°C, then allow to warm to RT.

    • Safety: Silicon residues can generate HCl; ensure good ventilation.

  • Extraction: Extract with CH2Cl2 (3 x 10 mL).

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (SiO2, 5-10% EtOAc/Hexanes) yields the homoallylic alcohol.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture contamination hydrolyzing the silane.Flame-dry glassware rigorously; use fresh allyltrichlorosilane.
Low ee Temperature too high or background reaction.Lower temp to -78°C; ensure background reaction (uncatalyzed) is suppressed by using strictly stoichiometric DIPEA.
Cloudy Reaction Precipitation of amine salts.This is normal (DIPEA·HCl). Ensure vigorous stirring to maintain mass transfer.

Advanced Application: Kinetic Resolution via Acyl Transfer

Beyond silicon activation, PNOs catalyze the acylation of hindered alcohols or amines.

Mechanism: The PNO attacks the acyl donor (e.g., isobutyric anhydride) to form a highly electrophilic


-acylpyridinium species.
Key Advantage:  PNOs are often more nucleophilic than DMAP for specific substrates due to the "alpha-effect" of the adjacent oxygen lone pair, yet less prone to deactivation by steric bulk.

Workflow Summary:

  • Mix racemic secondary alcohol + Acyl donor (Anhydride).

  • Add Chiral PNO catalyst (1-2 mol%).

  • The catalyst selectively acylates one enantiomer.

  • Separate the ester (product) and the unreacted alcohol (enantioenriched) via chromatography.

Comparative Data: PNO vs. Traditional Catalysts

The following table contrasts PNO derivatives with standard Lewis base catalysts (DMAP, HMPA) in the context of allylation and acylation.

FeaturePyridine N-Oxides (PNO)DMAP / PyridinesPhosphoramides (HMPA)
Primary Mode O-Nucleophile / Lewis BaseN-NucleophileO-Lewis Base
Silicon Affinity High (Forms Hypervalent Si)LowHigh
Toxicity Low to ModerateModerate (DMAP is toxic)High (HMPA is carcinogenic)
Moisture Stability Hygroscopic (reversible)StableHygroscopic
Turnover Freq. High (Labile Si-O bond)ModerateModerate
Chiral Potential Excellent (METHOX, Feng)Good (Planar chiral DMAP)Limited

Visualization of Catalyst Families

To aid in catalyst selection, the following hierarchy classifies PNO derivatives by structural complexity and application.

PNO_Types Root Pyridine N-Oxide Catalysts Type1 Monodentate (Terpene/Alkaloid derived) Root->Type1 Type2 Bidentate / C2-Symmetric (N,N'-Dioxides) Root->Type2 Type3 Axially Chiral (Biaryl N-Oxides) Root->Type3 Ex1 METHOX (Allylation) Type1->Ex1 Ex2 Feng's Ligand (Universal Lewis Acid) Type2->Ex2 Ex3 Nakajima's Cat (Aldol/Allylation) Type3->Ex3

Figure 2: Classification of chiral Pyridine N-Oxide catalysts based on structural motifs.

References

  • METHOX Catalyst Discovery: Malkov, A. V., Bell, M., Castelluzzo, F., & Kočovský, P. (2005).[5] METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters. Link

  • Mechanistic Insights (QUINOX): Malkov, A. V., et al. (2008). On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX. Journal of the American Chemical Society. Link

  • Feng's Ligands (N,N'-dioxides): Liu, X., Lin, L., & Feng, X. (2011). Chiral N,N'-Dioxide Ligands: Synthesis, Coordination Chemistry and Asymmetric Catalysis. Organic Chemistry Frontiers / Accounts of Chemical Research. Link

  • General Review of N-Oxides: Chelucci, G. (2012). Heteroaromatic N-Oxides in Asymmetric Catalysis. Chemical Reviews (via PMC/NIH). Link

  • Acyl Transfer Catalysis: Zhang, Z., et al. (2019). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Chemical Science. Link

Sources

Experimental protocol for reactions involving 3-Methoxy-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 3-Methoxy-2-methylpyridine 1-oxide

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental protocols involving 3-Methoxy-2-methylpyridine 1-oxide. As a key heterocyclic building block, its unique reactivity, conferred by the N-oxide functionality in conjunction with methoxy and methyl substituents, makes it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood. We will cover its synthesis and key transformations including nitration, deoxygenation, and rearrangement reactions, supported by detailed, field-proven protocols and mechanistic insights.

Introduction: Understanding the Core Reactivity

3-Methoxy-2-methylpyridine 1-oxide (C₇H₉NO₂) is a substituted pyridine N-oxide with a molecular weight of approximately 139.15 g/mol [1]. The presence of the N-oxide group is critical to its chemical behavior. It functions as an internal oxidizing agent and, through resonance, donates electron density to the pyridine ring, particularly at the 2- (ortho) and 4- (para) positions. This electronic effect fundamentally alters the reactivity profile compared to the parent pyridine, making the ring susceptible to electrophilic attack while also activating adjacent substituents, such as the 2-methyl group, for unique transformations.

The interplay between the electron-donating N-oxide and methoxy groups, and the methyl group, allows for highly specific functionalization, which has been leveraged in the synthesis of various pharmaceutical compounds.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₉NO₂PubChem[1]
Molecular Weight139.15 g/mol PubChem[1]
IUPAC Name3-methoxy-2-methyl-1-oxidopyridin-1-iumPubChem[1]
AppearanceVaries (often a solid)N/A

Synthetic Workflow Overview

The utility of 3-Methoxy-2-methylpyridine 1-oxide stems from its position as a central intermediate. It can be synthesized from its corresponding pyridine and subsequently transformed into a variety of functionalized derivatives.

G cluster_synthesis Synthesis start_pyridine 3-Methoxy-2- methylpyridine n_oxide 3-Methoxy-2-methylpyridine 1-oxide start_pyridine->n_oxide Oxidation (H₂O₂) nitration 4-Nitro Derivative n_oxide->nitration HNO₃ / H₂SO₄ deoxygenation 3-Methoxy-2- methylpyridine n_oxide->deoxygenation PCl₃ or MsCl rearrangement 2-Acetoxymethyl Derivative n_oxide->rearrangement Acetic Anhydride (Boekelheide)

Caption: General synthetic workflow involving 3-Methoxy-2-methylpyridine 1-oxide.

Preparation of 3-Methoxy-2-methylpyridine 1-oxide

The most direct method for preparing the title compound is the oxidation of the parent heterocycle, 3-methoxy-2-methylpyridine.

Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid

This is a classic and effective method for N-oxidation of pyridines.

Principle of the Method: Hydrogen peroxide in glacial acetic acid forms peracetic acid in situ, which is a potent yet selective oxidizing agent. The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of the peracid, leading to the formation of the N-oxide and acetic acid as a byproduct.

Materials:

  • 3-Methoxy-2-methylpyridine

  • Glacial Acetic Acid

  • 30-50% Hydrogen Peroxide (H₂O₂) solution

  • Palladium on Carbon (Pd/C, for quench)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-methoxy-2-methylpyridine (1.0 eq) in glacial acetic acid (approx. 3 volumes relative to the pyridine).[2][3]

  • With stirring, carefully add hydrogen peroxide (1.2-1.5 eq) to the solution. The addition may be exothermic; maintain the temperature below 40°C using a water bath if necessary.[3]

  • Once the addition is complete, heat the reaction mixture to 70-75°C and maintain for 5-24 hours. Monitor the reaction progress by TLC or LCMS.

  • After completion, cool the mixture to below 40°C. To decompose excess peroxide, cautiously add a small amount of a catalyst like Pd/C or manganese dioxide (MnO₂).[2] Gas evolution (O₂) will be observed. Use a peroxide test strip to confirm complete quenching.

  • Once the peroxide is destroyed, remove the acetic acid under reduced pressure using a rotary evaporator.

  • Dilute the residue with water and carefully neutralize by adding saturated sodium bicarbonate solution until the pH is ~8. Be cautious as CO₂ will evolve.

  • Extract the aqueous layer three times with dichloromethane or chloroform.

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Key Synthetic Transformations

Electrophilic Nitration at the C4-Position

Principle of the Method: The N-oxide group strongly activates the C4 (para) position for electrophilic aromatic substitution. The reaction with a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) generates the nitronium ion (NO₂⁺), which is the active electrophile. Despite the presence of other directing groups, the N-oxide's influence is paramount, leading to highly regioselective nitration.[4]

G N_Oxide 3-Methoxy-2-methylpyridine 1-oxide Intermediate Wheland Intermediate (Resonance Stabilized) N_Oxide->Intermediate Electrophilic Attack at C4 Nitronium NO₂⁺ Nitronium->Intermediate Product 4-Nitro-3-methoxy- 2-methylpyridine 1-oxide Intermediate->Product Deprotonation

Caption: Simplified mechanism for the nitration of the pyridine N-oxide ring.

Protocol 2: Nitration of 3-Methoxy-2-methylpyridine 1-oxide (This protocol is adapted from general procedures for nitrating substituted pyridine N-oxides)[5][6]

Materials:

  • 3-Methoxy-2-methylpyridine 1-oxide

  • Fuming Nitric Acid (sp. gr. 1.50)

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • Ice

  • Sodium Carbonate

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck flask, dropping funnel, condenser, thermometer, oil bath

Procedure:

  • Safety First: This reaction is highly exothermic and involves corrosive and oxidizing acids. Perform in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • In a three-neck flask immersed in an ice-salt bath, add concentrated sulfuric acid (approx. 3.5 volumes relative to the N-oxide).

  • Slowly add the 3-Methoxy-2-methylpyridine 1-oxide (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 15°C.[5]

  • Prepare the nitrating mixture by carefully adding fuming nitric acid (approx. 2.7 volumes) to the reaction flask via a dropping funnel, maintaining the internal temperature at 10-15°C.

  • After the addition is complete, attach a condenser and slowly heat the mixture in an oil bath to 100-105°C. A vigorous reaction may occur, which can be controlled by briefly removing the heat source or using an ice-water bath.[5]

  • Maintain the temperature at 100-105°C for 2-3 hours.

  • Cool the reaction mixture to room temperature and then pour it carefully onto a large amount of crushed ice (approx. 10-12 parts by weight).

  • Work-up: Cautiously neutralize the acidic solution with solid sodium carbonate until the pH is basic. This will cause significant gas evolution and precipitation of the product and inorganic salts.[5]

  • Filter the resulting yellow solid.

  • Extract the solid and the aqueous filtrate multiple times with boiling chloroform.

  • Combine the chloroform extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude 4-nitro product.

  • Purify by recrystallization (e.g., from acetone) if necessary.[6]

Deoxygenation to the Parent Pyridine

Principle of the Method: The N-oxide can be deoxygenated to furnish the corresponding pyridine. Phosphorus trichloride (PCl₃) is a classic and effective reagent for this transformation. The oxygen atom of the N-oxide acts as a nucleophile, attacking the phosphorus center of PCl₃. This is followed by an intramolecular rearrangement and elimination of POCl₃, yielding the deoxygenated pyridine.

Protocol 3: Deoxygenation using Phosphorus Trichloride [7]

Materials:

  • 3-Methoxy-2-methylpyridine 1-oxide

  • Phosphorus Trichloride (PCl₃)

  • Chloroform (CHCl₃), anhydrous

  • 5N Sodium Hydroxide (NaOH)

  • Ice

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction flask, dropping funnel, condenser, nitrogen inlet

Procedure:

  • Under a nitrogen atmosphere, dissolve 3-Methoxy-2-methylpyridine 1-oxide (1.0 eq) in anhydrous chloroform (approx. 7.5 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Prepare a solution of PCl₃ (3.0 eq) in chloroform (approx. 2 volumes) and add it dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, stir the solution at 0°C for 20 minutes, then allow it to warm to room temperature.

  • Heat the mixture to reflux and maintain for 1 hour.

  • Cool the solution to room temperature and then carefully pour it into a mixture of ice and water.

  • Work-up: Adjust the pH of the mixture to 13 by adding 5N NaOH and solid NaOH, while keeping the mixture cold with an ice bath.

  • Separate the organic phase. Extract the aqueous phase three times with fresh portions of chloroform.

  • Combine all organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-methoxy-2-methylpyridine as an oil.[7]

Functionalization of the 2-Methyl Group: The Boekelheide Rearrangement

Principle of the Method: In the presence of acetic anhydride, the N-oxide oxygen is acylated, forming an N-acetoxy pyridinium intermediate. This species is highly susceptible to deprotonation at the adjacent 2-methyl group. The resulting exocyclic methylene intermediate undergoes a[8][8]-sigmatropic rearrangement, followed by tautomerization, to yield the 2-acetoxymethyl-3-methoxypyridine. This reaction is a powerful C-H functionalization method.[2]

Protocol 4: Acetic Anhydride-Mediated Rearrangement (This protocol is adapted from procedures for similar α-picoline N-oxides)[2][9]

Materials:

  • 3-Methoxy-2-methylpyridine 1-oxide

  • Acetic Anhydride

  • Sodium Bicarbonate solution

  • Ethyl Acetate

  • Reaction flask, condenser, heating mantle

Procedure:

  • Place acetic anhydride (approx. 5-10 volumes) in a reaction flask and heat to 90-100°C.

  • Carefully add the 3-Methoxy-2-methylpyridine 1-oxide portion-wise or as a solution in a small amount of acetic anhydride. The reaction is often exothermic.

  • Maintain the reaction temperature at 90-100°C for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Work-up: Carefully pour the mixture into a stirred, cold, saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid formed.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting crude 2-acetoxymethyl-3-methoxypyridine can be purified by vacuum distillation or column chromatography. This intermediate can then be hydrolyzed to the corresponding 2-hydroxymethylpyridine.[9]

Safety and Handling

  • General: All experimental work should be conducted in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, appropriate gloves) must be worn.

  • Reagents:

    • Pyridine Derivatives: Can be harmful if inhaled or absorbed through the skin.

    • Acids (H₂SO₄, HNO₃): Highly corrosive. Handle with extreme care.

    • Phosphorus Trichloride (PCl₃): Corrosive and reacts violently with water. Handle under anhydrous, inert conditions.

    • Acetic Anhydride: Corrosive and a lachrymator.

  • Waste Disposal: Chemical waste must be disposed of according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.

References

  • Organic Letters. (2021). From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). Functionalization of pyridine N-oxides using PyBroP. Available from: [Link]

  • Angewandte Chemie International Edition. (n.d.). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Wiley Online Library.
  • Chemical Communications. (n.d.). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Royal Society of Chemistry. Available from: [Link]

  • Chemical Communications. (2022). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Royal Society of Chemistry. DOI:10.1039/D2CC03772F.
  • PrepChem.com. (n.d.). Synthesis of 3-methoxy-2-methylpyridine. Available from: [Link]

  • Patsnap. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka. Available from: [Link]

  • Croatian Chemical Acta. (2014). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)
  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12214016, 3-Methoxy-2-methylpyridine 1-oxide. PubChem. Available from: [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Available from: [Link]

  • Chem-Station. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available from: [Link]

  • European Patent Office. (1984).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015270, 3-Methoxy-2-methylpyridine. PubChem. Available from: [Link]

  • MDPI. (2021). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Available from: [Link]

  • ResearchGate. (1955). The directive influence of the N-oxide group during the nitration of derivatives of pyridine-n-oxide (III). The nitration of 2- and 3-methoxypyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas. Available from: [Link]

  • Tetrahedron Letters. (n.d.). SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available from: [Link]

  • PubChemLite. (n.d.). 3-methoxy-2-methylpyridine (C7H9NO). Available from: [Link]

Sources

Application Note & Protocol: Scale-up Synthesis of 3-Methoxy-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Methoxy-2-methylpyridine 1-oxide, a key intermediate in the pharmaceutical industry. The protocol detailed herein utilizes a robust and industrially viable N-oxidation reaction of 3-Methoxy-2-methylpyridine using hydrogen peroxide in an acidic medium. This method is selected for its favorable safety profile, environmental considerations (water as the primary byproduct), and cost-effectiveness compared to alternatives like meta-chloroperoxybenzoic acid (m-CPBA). This guide offers in-depth mechanistic insights, a step-by-step scale-up protocol, process safety analysis, and quality control procedures tailored for researchers, scientists, and drug development professionals.

Scientific Rationale & Mechanistic Insights

The synthesis of pyridine N-oxides is a cornerstone transformation in heterocyclic chemistry. The N-oxide moiety fundamentally alters the electronic properties of the pyridine ring, deactivating it towards electrophilic substitution while activating the positions ortho and para to the nitrogen for nucleophilic attack. This electronic modulation is pivotal for the subsequent steps in the synthesis of many active pharmaceutical ingredients.

1.1. Choice of Synthetic Route

For the large-scale production of 3-Methoxy-2-methylpyridine 1-oxide, direct oxidation of the parent pyridine is the most atom-economical approach. While several oxidizing agents can effect this transformation, the use of 35% aqueous hydrogen peroxide (H₂O₂) in glacial acetic acid is the preferred industrial method.

  • Causality Behind Experimental Choice:

    • Safety & Cost: Hydrogen peroxide is an inexpensive and relatively safe oxidant, especially in comparison to peroxy-acids like m-CPBA, which can be detonated by shock or friction. The primary byproduct of H₂O₂ oxidation is water, making it an environmentally benign choice ("green chemistry").[1]

    • Process Control: The reaction rate can be effectively controlled by managing the addition rate and temperature of the hydrogen peroxide, which is a critical parameter for managing the reaction's exothermicity on a large scale.[2]

    • Effectiveness: The H₂O₂/acetic acid system forms peracetic acid in situ, which is a potent oxidant capable of efficiently converting the electron-rich pyridine nitrogen to the corresponding N-oxide.[3]

1.2. Reaction Mechanism

The N-oxidation proceeds via the formation of peracetic acid (CH₃CO₃H) from the reaction of hydrogen peroxide and acetic acid. The pyridine nitrogen, being a nucleophile, then attacks the electrophilic terminal oxygen of the peracetic acid.

Reaction_Mechanism cluster_0 In Situ Oxidant Formation cluster_1 N-Oxidation Step H2O2 H₂O₂ Peracetic CH₃CO₃H (Peracetic Acid) H2O2->Peracetic + CH₃COOH AcOH CH₃COOH Py 3-Methoxy-2-methylpyridine TS Transition State Py->TS + CH₃CO₃H Product 3-Methoxy-2-methylpyridine 1-oxide TS->Product - CH₃COOH

Sources

Application Notes & Protocols for Green Synthesis of Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener N-Oxidation

Pyridine N-oxides are a cornerstone class of molecules, serving as pivotal intermediates in drug development, agrochemicals, and materials science.[1][2] Their unique electronic properties render them valuable for a multitude of synthetic transformations.[2][3] However, classical methods for their synthesis often rely on stoichiometric peracids like m-chloroperoxybenzoic acid (m-CPBA), which generate significant amounts of hazardous waste and can pose safety risks, particularly on an industrial scale.[4][5] The principles of green chemistry demand a paradigm shift towards cleaner, safer, and more atom-economical routes. This guide details modern, environmentally benign approaches to pyridine N-oxide synthesis, with a focus on robust and scalable methodologies. We will delve into the mechanistic rationale behind these green protocols, providing researchers with the knowledge to not only replicate but also adapt these methods for their specific needs.

Core Strategy: Hydrogen Peroxide as the Archetypal Green Oxidant

The central theme in the green N-oxidation of pyridines is the substitution of traditional peracids with hydrogen peroxide (H₂O₂).[6] The compelling advantage of H₂O₂ lies in its byproduct profile: water is the sole theoretical byproduct, representing a significant leap forward in environmental performance.[6] However, the reactivity of H₂O₂ alone is often insufficient for the efficient oxidation of the relatively electron-deficient pyridine ring.[6] Consequently, the development of effective catalytic systems to activate H₂O₂ is paramount.

Mechanism of Catalytic N-Oxidation with H₂O₂

The general mechanism involves the activation of hydrogen peroxide by a catalyst to form a highly reactive oxygen-transfer species. This species then electrophilically attacks the nitrogen atom of the pyridine ring to form the N-oxide. The specific nature of the active oxidant and the catalytic cycle is dependent on the chosen catalyst.

H2O2_Activation_Mechanism cluster_0 Catalytic Cycle Pyridine Pyridine Pyridine_N_Oxide Pyridine N-Oxide Pyridine->Pyridine_N_Oxide O Catalyst Catalyst Activated_Catalyst Activated Catalyst (e.g., Peroxo-species) Catalyst->Activated_Catalyst H2O2 H₂O₂ H2O2->Activated_Catalyst Activated_Catalyst->Catalyst Regeneration Activated_Catalyst->Pyridine_N_Oxide H2O H₂O

Caption: Generalized catalytic cycle for pyridine N-oxidation using H₂O₂.

Methodology 1: Heterogeneous Catalysis for Enhanced Recyclability

A significant advancement in green N-oxidation is the use of solid, heterogeneous catalysts. These catalysts are easily separated from the reaction mixture by simple filtration, enabling their reuse and minimizing contamination of the final product.[7][8]

Tungsten-Based Heterogeneous Catalysts

Tungsten-based catalysts have shown remarkable efficacy in activating H₂O₂ for N-oxidation.[1][9] Tungsten exchanged hydroxyapatite (W/HAP) is a notable example.[1]

Causality of Experimental Choices:

  • Catalyst: Hydroxyapatite (HAP) serves as a robust and inert support. Exchanging some of the calcium ions with tungsten creates active catalytic sites. Tungsten, in the presence of H₂O₂, forms peroxotungstate species, which are potent oxygen transfer agents.[10]

  • Solvent: Water is the ideal green solvent, though co-solvents may be used to improve substrate solubility.

  • Temperature: Elevated temperatures (e.g., 353 K or 80 °C) are typically required to achieve reasonable reaction rates.[1]

Protocol: N-Oxidation of Pyridine using W/HAP and H₂O₂ [1]

  • Catalyst Preparation: Prepare tungsten-exchanged hydroxyapatite (W/HAP) as per established literature procedures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine (2 mmol), 30% aqueous H₂O₂ (6 mmol), the W/HAP catalyst (e.g., 20 wt% relative to pyridine), and water (10 mL).[1]

  • Reaction Execution: Heat the reaction mixture to 80 °C (353 K) with vigorous stirring (1200 rpm).[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may take up to 20 hours for high conversion.[1]

  • Work-up: After completion, cool the reaction mixture to room temperature. Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Isolation: Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridine N-oxide.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Titanium Silicalite (TS-1) in Flow Chemistry

The use of microreactors packed with heterogeneous catalysts like titanium silicalite (TS-1) represents a state-of-the-art green chemistry approach.[11][12] This technology offers superior heat and mass transfer, enhanced safety by minimizing the volume of reactive intermediates, and the potential for continuous production.[4][11]

Causality of Experimental Choices:

  • Catalyst: TS-1 is a zeolite material where some silicon atoms in the framework are replaced by titanium atoms. These titanium centers are highly effective at activating H₂O₂.

  • Flow Reactor: A packed-bed microreactor ensures excellent contact between the reactants and the catalyst, leading to high efficiency.[11]

  • Solvent: Methanol is often used as a solvent in these systems.[11]

Flow_Reactor_Workflow cluster_1 Continuous Flow N-Oxidation Reagent_Pumps Reagent Pumps (Pyridine & H₂O₂ in Methanol) Microreactor Packed-Bed Microreactor (TS-1 Catalyst) Reagent_Pumps->Microreactor Back_Pressure_Regulator Back-Pressure Regulator Microreactor->Back_Pressure_Regulator Product_Collection Product Collection Back_Pressure_Regulator->Product_Collection

Caption: Workflow for continuous N-oxidation in a microreactor.

Protocol: Continuous Flow N-Oxidation using TS-1 [11]

  • System Setup: Construct a continuous flow system consisting of syringe pumps, a packed-bed microreactor containing TS-1 catalyst, a heating unit, and a back-pressure regulator.

  • Reagent Preparation: Prepare a solution of pyridine in methanol and a separate solution of H₂O₂ in methanol.

  • Reaction Execution: Pump the reagent solutions through the heated microreactor at controlled flow rates to achieve the desired residence time.

  • Collection and Analysis: Collect the reactor output. The product mixture can be analyzed directly by GC or HPLC to determine conversion and yield.[4]

  • Work-up: For isolation, the collected solution can be subjected to solvent evaporation followed by standard purification techniques.

Methodology 2: Metal-Free Catalysis

To circumvent potential metal leaching and contamination, metal-free catalytic systems have been developed. These often rely on organic molecules to activate H₂O₂.

Maleic Anhydride Derivatives as Catalysts

Maleic anhydride and its derivatives can act as effective catalysts for the N-oxidation of pyridines with H₂O₂.[6][13] The catalytic cycle involves the formation of a peracid intermediate in situ.

Causality of Experimental Choices:

  • Catalyst: Maleic anhydride reacts with H₂O₂ to form the corresponding peroxy acid, which is the active oxidizing agent. The anhydride is regenerated in the catalytic cycle.[14]

  • Substrate Scope: The electronic properties of the pyridine substrate can influence the choice of the maleic anhydride derivative. For instance, 2,3-dimethylmaleic anhydride (DMMA) is effective for electron-rich pyridines, while 1-cyclohexene-1,2-dicarboxylic anhydride (CHMA) is better for electron-deficient pyridines.[6][13]

Protocol: N-Oxidation of Pyridine using a Maleic Anhydride Catalyst [6]

  • Reaction Setup: In a suitable reaction vessel, dissolve the pyridine substrate and the catalytic amount of the maleic anhydride derivative (e.g., DMMA or CHMA) in an appropriate solvent.

  • Reagent Addition: Slowly add hydrogen peroxide to the mixture.

  • Reaction Conditions: Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress.[6]

  • Work-up and Isolation: Upon completion, the reaction is worked up using standard procedures to isolate the pyridine N-oxide product.

Methodology 3: Alternative Green Oxidants

While H₂O₂ is the most prominent green oxidant, other reagents are also employed in green N-oxidation protocols.

Urea-Hydrogen Peroxide (UHP)

Urea-hydrogen peroxide (UHP) is a stable, solid source of H₂O₂, making it safer and easier to handle than aqueous solutions of H₂O₂.[11][15] It is effective for the N-oxidation of various nitrogen heterocycles.[11]

Ozone (O₃)

Ozonation in aqueous solutions can produce pyridine N-oxide in high yields, particularly when a radical scavenger like tert-butyl alcohol is used.[16] Without a scavenger, the pyridine ring is susceptible to cleavage.[16]

Data Summary and Comparison

MethodCatalyst/ReagentOxidantSolventTemperatureTypical YieldKey Advantages
Heterogeneous CatalysisW/HAP[1]H₂O₂Water80 °C~90%Recyclable catalyst, uses water as a solvent.
Continuous FlowTS-1[11]H₂O₂MethanolVariesUp to 99%High efficiency, enhanced safety, suitable for large-scale production.[11][12]
Metal-Free CatalysisMaleic Anhydride Derivatives[6][13]H₂O₂Varies80 °CGood to HighAvoids metal contamination, tunable catalyst for different substrates.
Solid OxidantUrea-Hydrogen Peroxide (UHP)[11]UHPVariesVariesGoodSafe and easy-to-handle solid source of H₂O₂.[15]
OzonolysisOzone / tert-butyl alcohol[16]O₃Water25 °C~80%Operates at room temperature.

Conclusion and Future Outlook

The transition to greener synthetic methods for pyridine N-oxide production is not merely an academic exercise but a practical necessity for sustainable chemical manufacturing. The use of hydrogen peroxide with recyclable heterogeneous or efficient metal-free catalysts offers robust and scalable alternatives to traditional, less environmentally friendly methods. Continuous flow technology, in particular, stands out as a powerful platform for safe and highly efficient N-oxidation. As research continues, the development of catalysts that operate under even milder conditions and with broader substrate scopes will further advance the green synthesis of this important class of molecules.

References

  • Koposov, A. Y., et al. (2016).
  • Taylor & Francis. (n.d.). Pyridine-n-oxide – Knowledge and References.
  • National Center for Biotechnology Information. (n.d.). W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. PMC.
  • Royal Society of Chemistry. (n.d.). Heterogeneous N-oxidation of pyridines using a combined oxidant of hydrogen peroxide and nitriles catalysed by basic hydrotalcites. New Journal of Chemistry.
  • Periodica Polytechnica. (n.d.).
  • ResearchGate. (n.d.). N-oxidation of pyridines by hydrogen peroxide in the presence of TS1.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Heterogeneous catalytic oxidation of pyridines to N-oxides under mild conditions using tungsten-loaded TiO2.
  • Lee, S. H., et al. (2020).
  • National Center for Biotechnology Information. (n.d.). Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. PMC.
  • Chemistry LibreTexts. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • ChemRxiv. (n.d.).
  • Google Patents. (n.d.). CN102249995A - Synthetic method for preparing pyridine N-oxide.
  • PubMed. (2016).
  • Royal Society of Chemistry. (n.d.). Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide.
  • Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides.
  • Katiyar, D. (n.d.). Pyridine. Lecture Notes.
  • Journal of Chemical Research. (n.d.). A New Convenient Synthesis of Pyridine-N-oxides.
  • YouTube. (2022). Chemistry of Pyridine-N-oxides.
  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • ACS Publications. (n.d.). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.).
  • WUR eDepot. (n.d.). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c.
  • MDPI. (2020).
  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
  • PolyU Scholars Hub. (n.d.).
  • ACS Publications. (2024).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-2-methylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common challenges in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Methoxy-2-methylpyridine 1-oxide. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to resolution.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield. Several factors can contribute to this issue, from reagent quality to reaction conditions.

Potential Causes & Solutions:

  • Degraded Oxidizing Agent: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly.[1][2]

    • Verification: Before starting, it is advisable to test the activity of your m-CPBA. This can be done through a simple iodometric titration.

    • Solution: Always use a fresh, high-purity batch of the oxidizing agent. Store m-CPBA at low temperatures and protected from light and moisture.

  • Sub-optimal Reaction Temperature: The N-oxidation of pyridines is an exothermic process.[3] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.

    • Optimization: The ideal temperature range for this reaction is typically between 85-90°C.[4][5] It is crucial to monitor the internal reaction temperature closely and maintain it within this range. A controlled heating mantle or oil bath is recommended.

  • Insufficient Reaction Time: The conversion of 3-Methoxy-2-methylpyridine to its N-oxide is not instantaneous.

    • Monitoring: The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

    • Adjustment: Continue the reaction until the starting material is no longer detectable. A typical reaction time is around 5 hours.[4][5][7]

  • Steric Hindrance: The methyl group at the 2-position of the pyridine ring can sterically hinder the approach of the oxidizing agent to the nitrogen atom.[8]

    • Mitigation: While you cannot change the structure of the starting material, ensuring optimal mixing and a slight excess of the oxidizing agent can help to overcome this kinetic barrier.

Troubleshooting Workflow for Low Yield

N_Oxidation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Pyridine 3-Methoxy-2-methylpyridine TS Concerted Transition State (Butterfly Mechanism) Pyridine->TS mCPBA m-CPBA mCPBA->TS N_Oxide 3-Methoxy-2-methylpyridine 1-oxide TS->N_Oxide BenzoicAcid m-Chlorobenzoic Acid TS->BenzoicAcid

Sources

Technical Support Center: 3-Methoxy-2-methylpyridine 1-oxide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, impurity profile, and troubleshooting protocols for 3-Methoxy-2-methylpyridine 1-oxide (CAS: 10211-55-9). This compound is a critical intermediate in the synthesis of Proton Pump Inhibitors (PPIs) such as Rabeprazole .

Core Synthesis Protocols

Method A: Industrial Standard (H₂O₂ / Acetic Acid)

Best for scale-up (>10g) and cost-efficiency.

  • Reagents: 3-Methoxy-2-methylpyridine (1.0 eq), Hydrogen Peroxide (30-35% aq, 1.2–1.5 eq), Glacial Acetic Acid (Solvent/Catalyst).

  • Catalyst (Optional but Recommended): Sodium Tungstate (Na₂WO₄·2H₂O, 1-2 mol%) accelerates the reaction and allows for milder temperatures.

  • Protocol:

    • Dissolve starting material in Glacial Acetic Acid (3-5 volumes).

    • Add Sodium Tungstate if using.

    • Heat to 60–70°C .

    • Add H₂O₂ dropwise over 1–2 hours. Caution: Exothermic.

    • Maintain at 70–80°C for 4–8 hours until HPLC shows <1% starting material.

    • Workup: Quench peroxide excess (Na₂SO₃). Concentrate under vacuum. Neutralize with Na₂CO₃/NaOH to pH 8–9. Extract with Chloroform or DCM (N-oxides are highly water-soluble; salting out the aqueous layer with NaCl improves yield).

Method B: Laboratory Scale (m-CPBA)

Best for small scale (<5g), rapid screening, or acid-sensitive substrates.

  • Reagents: 3-Methoxy-2-methylpyridine (1.0 eq), m-Chloroperbenzoic acid (m-CPBA, 70-77%, 1.1–1.2 eq), Dichloromethane (DCM).

  • Protocol:

    • Dissolve starting material in DCM at 0°C .

    • Add m-CPBA portion-wise to control exotherm.

    • Warm to room temperature (RT) and stir for 2–4 hours.

    • Workup: Wash with aq. NaHCO₃ (to remove m-chlorobenzoic acid byproduct) and Na₂S₂O₃ (to quench peroxides). Dry organic layer and concentrate.

By-product Analysis & Impurity Profile

The electron-rich nature of the 3-methoxy group facilitates N-oxidation but also stabilizes specific side reactions.

Impurity IDNameStructure DescriptionOrigin / Root Cause
Impurity A Unreacted Starting Material 3-Methoxy-2-methylpyridineIncomplete Oxidation: Insufficient oxidant, low temperature, or old peroxide (titer <30%).
Impurity B Demethylated N-Oxide 3-Hydroxy-2-methylpyridine 1-oxideAcid Hydrolysis: Extended heating in glacial acetic acid (>90°C) cleaves the ether bond.
Impurity C Boekelheide Rearrangement Product 2-(Acetoxymethyl)-3-methoxypyridineProcess Contamination: Occurs if Acetic Anhydride is introduced during workup or if the reaction is heated excessively in the presence of acylating agents.
Impurity D Methyl Oxidation Product 3-Methoxy-2-pyridinecarboxylic acid N-oxideOver-Oxidation: Rare. Occurs with strong metal catalysts (e.g., Mn, Cr) or uncontrolled exotherms attacking the benzylic methyl group.
Impurity E Chlorinated By-product 4-Chloro-3-methoxy-2-methylpyridine 1-oxideReagent Contamination: If m-CPBA contains high chloride levels or if HCl is used in previous steps and not neutralized.

Visualizing the Reaction Pathways

The following diagram illustrates the primary oxidation pathway and the critical divergence points leading to impurities.

ReactionPathway SM Starting Material (3-Methoxy-2-methylpyridine) NOxide TARGET PRODUCT (3-Methoxy-2-methylpyridine 1-oxide) SM->NOxide Oxidant (H2O2/AcOH or mCPBA) 60-80°C Imp_A Impurity A (Unreacted SM) SM->Imp_A Incomplete Conversion Imp_B Impurity B (3-Hydroxy-N-oxide) NOxide->Imp_B Acid Hydrolysis (High Temp/Time) Imp_C Impurity C (2-Acetoxymethyl...) NOxide->Imp_C Ac2O present (Rearrangement)

Caption: Reaction logic flow showing the conversion of 3-methoxy-2-methylpyridine to its N-oxide and potential degradation pathways.

Troubleshooting & FAQs

Q1: My yield is low (<50%) and the aqueous layer is colored. Where is my product?

Diagnosis: Pyridine N-oxides are highly water-soluble and polar. Standard extraction with Ether or Hexane will fail. Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Use Chloroform (CHCl₃) or Dichloromethane (DCM) (3x extractions).

  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12–24 hours.

  • pH Control: Ensure the aqueous phase is neutralized (pH 8–9). If too acidic, the N-oxide forms a salt and stays in water.

Q2: I see a new spot on TLC that is more polar than the product. What is it?

Diagnosis: This is likely Impurity B (3-Hydroxy-2-methylpyridine 1-oxide) . Cause: The reaction temperature was too high (>90°C) or the reaction ran too long in Acetic Acid, causing ether cleavage. Solution:

  • Reduce temperature to 65–70°C.

  • Monitor reaction strictly by HPLC/TLC and quench immediately upon consumption of SM.

  • Switch to Method B (m-CPBA) if the substrate is extremely acid-sensitive.

Q3: The reaction mixture turned dark brown/black.

Diagnosis: Decomposition or polymerization of free-radical intermediates. Cause:

  • Metal Contamination: Trace metals (Fe, Cu) in the solvent or stir bar can catalyze radical decomposition of H₂O₂.

  • Rapid Addition: Adding H₂O₂ too fast caused a thermal spike. Solution:

  • Use Sodium Tungstate as a catalyst to allow milder conditions.

  • Add a radical scavenger (e.g., BHT) in trace amounts if using m-CPBA.

  • Control internal temperature strictly during addition.

Q4: Can I use Acetic Anhydride to drive the reaction?

Critical Warning: NO. Adding Acetic Anhydride to a Pyridine N-oxide reaction mixture triggers the Boekelheide Rearrangement , converting the 2-methyl group into a 2-acetoxymethyl group (Impurity C). While this is a valid step for Rabeprazole synthesis later in the sequence, it destroys the N-oxide target if done prematurely.

References

  • Bhat, K. S., et al. (2004). Process for the preparation of 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. Indian Patent Application 892/CHE/2004.

  • Jain, S. L., et al. (2006). Sodium percarbonate as an efficient oxygen source for the oxidation of tertiary nitrogen compounds to N-oxides. Synlett, 2006(16), 2661-2663.

  • S. Suresh, et al. (2014). Synthesis and characterization of impurities in Rabeprazole Sodium. Journal of Pharmaceutical and Biomedical Analysis, 89, 106-112.

  • PubChem. (n.d.). 3-Methoxy-2-methylpyridine 1-oxide (Compound Summary). National Library of Medicine.

Technical Support Center: Stability of 3-Methoxy-2-methylpyridine 1-oxide in Acidic Media

[1][2]

Executive Summary

3-Methoxy-2-methylpyridine 1-oxide is a critical intermediate, often utilized in the synthesis of proton pump inhibitors (e.g., Rabeprazole, Pantoprazole analogs).[1][2][3] While generally robust, its stability in acidic media is context-dependent .[4][1][2][3]

  • Aqueous Mineral Acids (HCl, H₂SO₄): High stability.[4][1][2][3] Forms reversible salts.[4][3]

  • Hydrohalic Acids (HBr, HI) + Heat: Low stability.[4][2][3] Risk of ether cleavage (demethylation).[4][3]

  • Acid Anhydrides (Ac₂O, TFAA): Unstable. Undergoes Boekelheide rearrangement.[4][1][2][3]

Module 1: The Acid Stability Matrix[2]

This matrix defines the boundaries of safe operation.[3] Use this to determine if your current experimental conditions pose a degradation risk.[4][3]

Acidic EnvironmentConditionStability StatusPrimary Chemical Outcome
Dilute HCl / H₂SO₄ 0–25°CStable Protonation: Forms the pyridinium salt.[4][1][2] Reversible upon neutralization.[4][3]
Dilute HCl / H₂SO₄ >80°C⚠️ Caution Minor Decomposition: Extended heating may lead to slow hydrolysis or ring degradation.[4][2][3]
Conc. HBr / HI >50°CUnstable Ether Cleavage: Irreversible loss of the methyl ether to form 3-hydroxy-2-methylpyridine 1-oxide.[4][1]
Acetic Anhydride >60°CUnstable Boekelheide Rearrangement: Migration of oxygen to the 2-methyl group, forming 2-(acetoxymethyl)pyridine.[4][1][2][3]
Lewis Acids (BBr₃) 0°CUnstable Demethylation: Rapid cleavage of the methoxy group.[4][2][3]

Module 2: Mechanistic Pathways & Visualization[1][2][5]

Understanding why the molecule degrades is essential for troubleshooting.[4][3] The diagram below maps the three distinct pathways triggered by different "acidic" species.

Pathway Analysis[1][3][5]
  • Path A (Protonation): In aqueous acid, the N-oxide oxygen (

    
    ) accepts a proton.[4][2][3] This increases water solubility significantly but does not break the molecular skeleton.[4][3]
    
  • Path B (Ether Cleavage): Strong nucleophilic acids (HBr, HI) protonate the ether oxygen, followed by

    
     attack by the halide (
    
    
    ), cleaving the methyl group.[1][3]
  • Path C (Rearrangement): In the presence of acid anhydrides, the N-oxide is acylated.[4][3][5] The 2-methyl protons become acidic, leading to a [3,3]-sigmatropic rearrangement (Boekelheide Reaction).[1][3]

Stability_PathwaysStart3-Methoxy-2-methylpyridine1-oxideSaltProtonated Salt(High Water Solubility)Start->SaltReversible ProtonationCleaved3-Hydroxy-2-methylpyridine1-oxide(Ether Cleavage)Start->CleavedDemethylation (SN2)Rearranged2-(Acetoxymethyl)pyridine(Boekelheide Rearrangement)Start->Rearranged[3,3]-Sigmatropic ShiftAcid_AqDilute Aqueous Acid(HCl, H2SO4)Acid_NuStrong Nucleophilic Acid(HBr, HI, Heat)AnhydrideAcetic Anhydride(Ac2O, Heat)

Figure 1: Reaction pathways of 3-Methoxy-2-methylpyridine 1-oxide in various acidic media. Green indicates a stable/reversible process; Red indicates irreversible degradation.[4][1][2]

Module 3: Troubleshooting Guide (FAQs)

Issue 1: "My compound disappeared from the organic layer after acid wash."

Diagnosis: Salt Formation.[4][2][3] Explanation: Upon adding acid (e.g., 1M HCl), the N-oxide protonates.[4][1][3] The resulting cation is highly polar and partitions almost exclusively into the aqueous phase.[3] Solution:

  • Retain the aqueous layer.[4][3]

  • Neutralize carefully with saturated

    
     or 
    
    
    until pH > 7.[4][3]
  • Extract back into organic solvent (DCM or EtOAc) exhaustively (N-oxides are water-soluble even as free bases; use 3-4 extractions).[4][3]

Issue 2: "I see a new impurity (RRT ~0.8) after refluxing in HBr/Acetic Acid."[1][2]

Diagnosis: Ether Cleavage (Demethylation).[4][2][3] Explanation: HBr is a classic reagent for cleaving aryl methyl ethers.[4][2][3] The bromide ion attacks the methyl group of the protonated ether.[3] Solution:

  • Switch to non-nucleophilic acids (e.g.,

    
    ) if acidification is strictly necessary.[4][1][3]
    
  • Lower the temperature.[4][3][6][7][8] Ether cleavage typically requires heat (>50°C).[4][3]

Issue 3: "The reaction turned black/tarry when I used Acetic Anhydride."

Diagnosis: Uncontrolled Boekelheide Rearrangement.[4][2][3] Explanation: If you intended to acylate a different part of the molecule but the N-oxide was present, the anhydride reacted with the N-oxide to form an unstable intermediate that rearranged or polymerized.[1] Solution:

  • Avoid anhydrides if the N-oxide must be preserved.[4]

  • If the rearrangement is the goal, ensure strict temperature control (usually reflux) to drive the reaction to the stable ester, rather than stopping at unstable intermediates.[1][3]

Module 4: Experimental Protocols

Protocol A: Safe Isolation from Acidic Media

Use this protocol to recover the material if it has been trapped in an acidic aqueous waste stream.[1][3]

  • Cooling: Cool the acidic aqueous solution to 0–5°C in an ice bath. Reason: Exotherm control during neutralization.

  • Neutralization: Slowly add 4M NaOH or solid

    
     while monitoring pH. Target pH 8–9.[4][3]
    
    • Note: Do not overshoot to pH > 12, as general base-catalyzed decomposition can occur over long periods.[4][3]

  • Salting Out: Saturate the aqueous solution with NaCl. Reason: N-oxides are highly water-soluble; this pushes the equilibrium toward the organic phase.[1][2]

  • Extraction: Extract with Chloroform/Isopropanol (3:1 ratio) or Dichloromethane (DCM).

    • Volume: Use 4 x 0.5 volumes of the aqueous layer.[4][3]

  • Drying: Dry combined organics over

    
     and concentrate.
    
Protocol B: HPLC Stability Assay

Use this method to verify if your acidic conditions are causing degradation.[4][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[4][1][3]

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (Buffer pH ~6.5).[4][2][3]

  • Mobile Phase B: Acetonitrile.[4][2][3]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyridine ring) and 280 nm.[4][2][3]

  • Sample Prep: Dissolve 1 mg/mL in Water:Acetonitrile (50:50).

  • Pass Criteria: Main peak area > 99.0%. Any new peak > 0.1% indicates degradation (likely 3-OH derivative or rearrangement product).[4][3]

References

  • Boekelheide Rearrangement Mechanism

    • Boekelheide, V., & Linn, W. J. (1954).[1][3][6] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291.[1][3][6]

  • Basicity of Pyridine N-Oxides

    • Jaffe, H. H., & Doak, G. O. (1955).[1][3] "The Basicities of Some Pyridine Derivatives and their N-Oxides." Journal of the American Chemical Society, 77(17), 4441–4444.[1][3]

  • Ether Cleavage in Acidic Media

    • Burwell, R. L. (1954).[4][1][2][3] "The Cleavage of Ethers."[3][9][7][8][10][11] Chemical Reviews, 54(4), 615–685.[4][1][3]

  • General Reactivity of Pyridine N-Oxides

    • Albini, A., & Pietra, S. (2019).[4][1][3] Heterocyclic N-Oxides. CRC Press.[4][3] (Standard Reference Text).

Technical Support Center: Regioselectivity in Substituted Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Synthesis) Operator: Senior Application Scientist Subject: Troubleshooting Regioselectivity Anomalies in Pyridine N-Oxide Functionalization

Introduction: The "Dipole Paradox"

Welcome to the Advanced Synthesis Support Center. If you are here, you are likely observing unexpected regioisomers in your pyridine


-oxide reactions.

The Core Problem: Pyridine


-oxides are chemically "schizophrenic." The 

-oxide moiety (

) possesses a unique dipole that can donate electron density into the ring (activating it for electrophiles) and withdraw density via induction (activating it for nucleophiles).
  • Electrophiles (EAS): Typically target C4 (para).

  • Nucleophiles (

    
     / Deoxygenative):  Typically target C2/C6  (ortho).
    
  • Metal Catalysis (C-H Activation): Typically targets C2 (via coordination).

This guide troubleshoots why your reaction might be deviating from these norms.

Module 1: Electrophilic Aromatic Substitution (Nitration)

User Issue: "I am nitrating a 3-substituted pyridine N-oxide and getting a mixture, or the wrong isomer. I expected ortho-substitution relative to the N-oxide, but got para."

Technical Diagnosis

Unlike benzene, where directing groups control regioselectivity, the


-oxide moiety itself is the dominant director.
  • Mechanism: The

    
    -oxide oxygen donates electron density into the ring via resonance. While the ring is deactivated compared to benzene, the C4 position  retains the highest relative electron density compared to C2/C3 during the transition state.
    
  • The "Linton" Fallacy: Early theories suggested negative charges at C2, C4, and C6.[1][2] Modern evidence (NMR and reaction kinetics) confirms that C4 is the exclusive site for nitration unless sterically blocked [1].

Troubleshooting Protocol
ScenarioObservationRoot CauseSolution
Standard Nitration Product is 4-nitro.Normal behavior.N/A (Desired outcome).
3-Alkyl Substrate Product is 4-nitro-3-alkyl.Electronic control > Steric control.Accept C4 selectivity. To get C2-nitro, you cannot use EAS; use C-H activation or oxidation of 2-aminopyridine.
Mercuration Product is 2-mercuryl.Mechanism switch.Mercuration with

is coordination-directed to C2 , unlike nitration [2].
Visualization: EAS Regiocontrol

EAS_Mechanism Substrate Pyridine N-Oxide Complex Protonated/Complexed Intermediate Substrate->Complex Protonation Acid HNO3 / H2SO4 Transition Sigma Complex (Resonance Stabilized at C4) Complex->Transition + NO2+ Product 4-Nitro Pyridine N-Oxide Transition->Product - H+ Note Resonance donation from Oxygen stabilizes carbocation at C4 more effectively than C2/C3. Transition->Note

Caption: Electrophilic attack favors C4 due to resonance stabilization of the intermediate cation.

Module 2: Deoxygenative Functionalization (The Reaction)

User Issue: "I treated my pyridine N-oxide with


 to get the 4-chloro derivative, but I isolated the 2-chloro isomer (or a mixture)."
Technical Diagnosis

This is a classic error in expectation. Reactions with


 (or 

,

) are Nucleophilic Substitutions , not Electrophilic.
  • Activation: The oxygen attacks the electrophile (P or S), creating a leaving group (

    
    ).
    
  • Nucleophilic Attack: The counter-ion (

    
    ) attacks the ring.
    
  • Regioselectivity: The

    
     attacks C2  (or C6) preferentially due to the inductive electron-withdrawal of the nitrogen cation and the proximity of the leaving group (intramolecular ion-pair mechanism) [3].
    
Troubleshooting Protocol

Q: How do I force chlorination at C4?

  • A: You generally cannot using only

    
     on an unsubstituted N-oxide.
    
  • Workaround: If C2 and C6 are sterically blocked (e.g., 2,6-lutidine N-oxide), attack will occur at C4.

  • Alternative: To get 4-chloropyridine, nitrate to get 4-nitro-N-oxide, then use acetyl chloride/PCl3 to reduce and substitute the nitro group.

Q: I have a 3-methyl substituent. Will Cl go to C2 or C6?

  • A: C6 is favored. The reaction is sensitive to sterics. The "Meisenheimer" type attack prefers the less hindered ortho position.

Visualization: The Pathway

POCl3_Reaction Start Pyridine N-Oxide Intermediate Activated Adduct (N-O-POCl2)+ Cl- Start->Intermediate Activation Reagent + POCl3 PathA Path A: Attack at C2 (Electronic + Proximity) Intermediate->PathA PathB Path B: Attack at C4 (Only if C2/C6 blocked) Intermediate->PathB Minor/Blocked ProductA 2-Chloropyridine PathA->ProductA - PO2Cl2- ProductB 4-Chloropyridine PathB->ProductB

Caption: Nucleophilic attack by chloride occurs preferentially at C2 unless sterically hindered.

Module 3: Metal-Catalyzed C-H Activation (Fagnou Conditions)

User Issue: "I am trying to arylate my pyridine N-oxide. I want the aryl group at C3 or C4, but I keep getting C2."

Technical Diagnosis

Modern Pd-catalyzed direct arylation (pioneered by the Fagnou group) relies on the


-oxide oxygen as a Directing Group (DG) .
  • Mechanism: The Pd catalyst coordinates to the oxygen, placing the metal in perfect proximity to activate the C2-H bond (Concerted Metallation-Deprotonation) [4].

  • Selectivity: This method is intrinsically C2-selective .

Regioselectivity Matrix
Target PositionRecommended MethodNotes
C2-Aryl Pd(OAc)2 / Ag2CO3 / Aryl Bromide The standard "Fagnou" condition. High yield.
C3-Aryl Not possible via N-oxide C-H activation. Use pyridine boronic acids or Ir-catalyzed borylation (steric control).
C4-Aryl Deoxygenative C-H Arylation Rare. Usually requires blocking C2/C6 or using specific radical precursors.
Visualization: Coordination Directed C-H Activation

CH_Activation Substrate Pyridine N-Oxide Coordination Pd-O Coordination Substrate->Coordination + Ar-Br Catalyst Pd(OAc)2 / Ag2CO3 CMD CMD Transition State (C2-H Activation) Coordination->CMD Proximity Effect Product 2-Aryl Pyridine N-Oxide CMD->Product Reductive Elim.

Caption: The N-oxide oxygen anchors the catalyst, forcing reaction at the proximal C2 position.

Module 4: Boekelheide Rearrangement

User Issue: "I tried to rearrange 2-methylpyridine N-oxide to the alcohol, but the reaction failed or gave tars."

Technical Diagnosis

The Boekelheide reaction transforms a 2-alkyl group into a 2-hydroxymethyl group.[3]

  • Mechanism: Acylation of oxygen

    
     Deprotonation of the 
    
    
    
    -methyl group
    
    
    [3,3]-Sigmatropic rearrangement [5].[4]
  • Critical Failure Point: If the acylation agent is too weak or the temperature too low, the sigmatropic shift (which has a high activation energy) won't occur.

Optimization Protocol
  • Reagent Switch: If Acetic Anhydride (

    
    ) fails (requires 140°C), switch to Trifluoroacetic Anhydride (TFAA) .[4]
    
    • Why? TFAA activates the oxygen more strongly and the trifluoroacetate anion is a better base for the initial deprotonation in non-polar solvents. This allows the reaction to proceed at Room Temperature (0°C to RT).[5]

  • Regioselectivity: This reaction is specific to C2-alkyl groups. C4-alkyl groups react much slower or require harsher conditions because the [3,3] rearrangement geometry is less favorable (requires intermolecular attack or radical mechanisms).

References

  • Sánchez-Viesca, F., & Gómez, R. (2013).[1][2] Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration.[1][2] American Journal of Chemistry.[1][5][6] Link

  • Ukai, T., Yamamoto, Y., & Hirano, S. (1953). Reactivity of 4-nitropyridine-N-oxide. Journal of the Pharmaceutical Society of Japan. Link (Contextual citation via ResearchGate discussion).

  • Joule, J. A., & Mills, K. (2010).[7] Heterocyclic Chemistry. Wiley. (Standard text on

    
     mechanism).
    
  • Campeau, L.-C., Rousseaux, S., & Fagnou, K. (2005).[6][8] A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(51), 18020–18021. Link

  • Boekelheide, V., & Linn, W. J. (1954).[4] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[4] Link[4]

Sources

Removal of unreacted 3-methoxy-2-methylpyridine from product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Removal Guide Topic: Removal of Unreacted 3-Methoxy-2-Methylpyridine Case ID: PYR-3M2M-REM-01

Executive Summary

The removal of 3-methoxy-2-methylpyridine (CAS: 26395-26-6) is a common challenge in the synthesis of pharmaceutical intermediates (e.g., proton pump inhibitors). Its persistence is due to its moderate lipophilicity (LogP ~1.2) and high boiling point (~170–175°C), which renders standard rotary evaporation ineffective.

Successful removal requires exploiting its basic nitrogen center (


 ~5.5–6.2). This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary purification vector, followed by chromatographic interventions for difficult cases.

Physicochemical Profile

Understanding the "enemy" is the first step to removal.

PropertyValueImplication for Purification
Boiling Point 170–175°C (atm) / ~85°C (15 Torr)Do not rely on high-vacuum drying alone; it will likely co-distill with or decompose your product.
Basicity (

)
~5.8 (Predicted)It is protonated at pH < 3. It remains neutral at pH > 8.
LogP ~1.2Moderately soluble in organic solvents (DCM, EtOAc) but highly water-soluble when protonated.
Functional Groups Pyridine N, Methoxy etherThe Nitrogen is the "handle" for acid scavenging. The methoxy group increases lipophilicity compared to simple methylpyridine.

Module 1: Liquid-Liquid Extraction (The "Gold Standard")

Best for: Neutral or Acidic Products.

The most efficient removal method utilizes the basicity of the pyridine nitrogen. By lowering the pH of the aqueous phase, we force the impurity into the water layer as a pyridinium salt.

Protocol: Acidic Wash[1][2][3]
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Avoid: Diethyl ether (poor solvation of polar impurities).

  • The Acid Wash: Wash the organic layer 3 times with 1M HCl or 10% Citric Acid .

    • Volume: Use 1:1 volume ratio (Organic:Aqueous).

    • Mechanism:[1][2][3][4][5]

      
      [6]
      
  • Validation: Check the pH of the aqueous waste. It must remain below pH 3 .[7] If the pH rises above 4 during the wash, the pyridine will revert to its neutral, organic-soluble form.

  • Final Polish: Wash the organic layer once with Brine to remove residual acid and dry over

    
    .
    
Troubleshooting LLE
  • Issue: My product is acid-sensitive (e.g., acetals, silyl ethers).

    • Fix: Do not use HCl. Use a 0.5M Cupric Sulfate (

      
      )  solution. The pyridine coordinates to the Copper(II) to form a water-soluble blue complex, removing it without harsh protons.
      
  • Issue: Emulsions form during the wash.

    • Fix: The methoxy group adds surfactant-like properties. Add a small amount of Methanol (2-5%) to the organic layer before washing, or filter the biphasic mixture through a pad of Celite.

Module 2: Chromatographic Solutions

Best for: Basic Products (where Acid Wash fails).

If your product is also an amine, the acid wash will extract your product too. You must separate them based on polarity using silica gel.

The "Tailing" Problem

Pyridines are notorious for "tailing" (streaking) on silica gel.

  • Cause: The basic pyridine nitrogen interacts strongly with acidic silanol (

    
    ) groups on the silica surface, acting like a secondary stationary phase.
    
  • Result: Broad peaks, poor separation, and loss of yield.[8]

Protocol: Silanol Blocking

To get a sharp peak for 3-methoxy-2-methylpyridine (and separate it from your product), you must deactivate the silica.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonia (

    
    )  to your eluent system (e.g., 1% TEA in Hexane:EtOAc).
    
  • Column Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample. This saturates the active silanol sites.

  • Elution: Run the column. The pyridine impurity will now elute as a sharp, defined band (usually more polar than non-basic products).

Module 3: Scavenging Resins (High Throughput)

Best for: Late-stage purification or removing trace residues (<5%).

If you have <5% impurity remaining, running a column is inefficient. Use a Strong Cation Exchange (SCX) resin.

Protocol: Solid Phase Extraction (SPE)
  • Selection: Use a sulfonic acid-functionalized silica or polymer resin (e.g., Dowex 50W or macroporous sulfonic acid).

  • Workflow:

    • Dissolve crude in MeOH or DCM.

    • Add 3-5 equivalents of resin (relative to the impurity).

    • Stir for 30-60 minutes at room temperature.

    • Filter. The impurity remains trapped on the solid resin; your product passes through in the filtrate.

  • Regeneration (Optional): The resin can be washed with ammonia in methanol to release the pyridine if you need to confirm what was removed.

Decision Logic: Workflow Visualization

PurificationLogic Start Start: Crude Mixture contains 3-methoxy-2-methylpyridine IsProdBasic Is your Target Product Basic? Start->IsProdBasic IsAcidSens Is Product Acid Sensitive? IsProdBasic->IsAcidSens No (Product is Neutral/Acidic) Chromatography Method B: Chromatography with 1% TEA Modifier IsProdBasic->Chromatography Yes (Product is Basic) AcidWash Method A: Acidic Wash (LLE) (1M HCl or Citric Acid) CheckPurity Check Purity (NMR/LCMS) AcidWash->CheckPurity IsAcidSens->AcidWash No CuWash Method A (Alt): CuSO4 Wash (Copper Complexation) IsAcidSens->CuWash Yes CuWash->CheckPurity Success Pure Product Chromatography->Success Scavenger Method C: SCX Resin ( sulfonic acid resin) Scavenger->Success CheckPurity->Scavenger Trace Impurity Remains CheckPurity->Success Clean

Figure 1: Decision matrix for selecting the optimal purification technique based on product stability and basicity.

Frequently Asked Questions (FAQ)

Q: Can I just use a Rotovap to remove it? A: No. With a boiling point of ~170°C, you would need high vacuum (<1 mbar) and significant heat (>60°C). This risks degrading your product. Azeotropic distillation with toluene can help, but extraction is far superior.

Q: I used HCl, but the impurity is still there. Why? A: Check your aqueous pH. As you extract the pyridine, it neutralizes the acid. If the aqueous layer pH rises above 4, the pyridine stops protonating and stays in the organic layer. Add more acid until the aqueous layer tests pH 1–2.

Q: My product is also a pyridine derivative. How do I separate them? A: This is the hardest scenario. You must rely on the difference in


 or Lipophilicity.
  • Chromatography: Use a high-resolution C18 Reverse Phase column with a slow gradient (Water/Acetonitrile + 0.1% Formic Acid).

  • Selective Extraction: If your product is significantly less basic (e.g., a chloropyridine), extract at pH 4. The more basic 3-methoxy-2-methylpyridine will go into the water, while the less basic product stays in the organic layer.

References

  • Physicochemical Data: 3-Methoxy-2-methylpyridine (CAS 26395-26-6).[4][9][10] PubChem Database.[9] National Center for Biotechnology Information. Available at: [Link]

  • Purification of Pyridines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Chromatographic Tailing: Overcoming Peak Tailing of Basic Analytes. Phenomenex Technical Guide. Available at: [Link]

Sources

Troubleshooting low yield in 3-Methoxy-2-methylpyridine 1-oxide preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-2-methylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this N-oxidation reaction. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can significantly improve your reaction yield and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Conversion of the Starting Material

Question: I've set up my reaction to synthesize 3-Methoxy-2-methylpyridine 1-oxide, but upon analysis (TLC, LC-MS), I'm observing a significant amount of unreacted 3-Methoxy-2-methylpyridine. What are the likely causes and how can I address this?

Answer:

Low or no conversion is a common issue in N-oxidation reactions and can typically be attributed to several factors related to the oxidizing agent, reaction conditions, or the nature of the starting material itself.

Causality & Expert Insights:

The N-oxidation of a pyridine ring is an electrophilic addition of an oxygen atom to the lone pair of electrons on the nitrogen atom. The efficiency of this reaction is highly dependent on the activity of the oxidizing agent and the nucleophilicity of the pyridine nitrogen. The electron-donating methyl and methoxy groups on the pyridine ring in 3-Methoxy-2-methylpyridine increase the electron density on the nitrogen, making it more susceptible to oxidation compared to unsubstituted pyridine.[1] However, issues with the oxidant or reaction conditions can still hinder the reaction.

Troubleshooting Protocol:

  • Verify the Activity of the Oxidizing Agent:

    • Peroxy Acids (e.g., m-CPBA, peracetic acid): These are common and effective oxidants for pyridine N-oxidation.[2][3] However, they can degrade over time, especially if not stored properly.

      • Action: Use a fresh bottle of the peroxy acid or test the activity of your current batch on a more reactive substrate as a positive control. For m-CPBA, a common issue is the presence of the m-chlorobenzoic acid byproduct, which can complicate purification.[4]

    • Hydrogen Peroxide (H₂O₂): Often used in conjunction with an acid like acetic acid to form peracetic acid in situ.[5][6]

      • Action: Ensure the concentration of your hydrogen peroxide solution is accurate. Use a fresh, stabilized solution. The combination of H₂O₂ with trifluoroacetic anhydride (TFAA) can be effective for less reactive pyridines.[2]

  • Optimize Reaction Conditions:

    • Temperature: While many N-oxidations proceed at room temperature, some may require heating to overcome the activation energy barrier.

      • Action: Gradually increase the reaction temperature. For instance, if you are running the reaction at room temperature, try heating it to 40-50 °C and monitor the progress by TLC. Some protocols for similar pyridine oxidations utilize temperatures up to 70-85 °C.[7][8]

    • Reaction Time: The reaction may simply be slow.

      • Action: Extend the reaction time and monitor the progress at regular intervals. Some challenging oxidations can take up to 24 hours or longer.[9]

    • Stoichiometry of the Oxidant: An insufficient amount of the oxidizing agent will result in incomplete conversion.

      • Action: Increase the equivalents of the oxidizing agent. A common starting point is 1.1 to 1.5 equivalents.[2] For sluggish reactions, using a larger excess may be necessary.

  • Solvent Choice: The solvent can influence the reaction rate and solubility of reactants.

    • Action: Dichloromethane (DCM) and chloroform are common solvents for m-CPBA oxidations.[9] Acetic acid is often used as both a solvent and a catalyst when using hydrogen peroxide.[7] Ensure your starting material is fully dissolved in the chosen solvent.

Issue 2: Formation of Side Products and Low Isolated Yield

Question: My reaction shows consumption of the starting material, but the yield of the desired 3-Methoxy-2-methylpyridine 1-oxide is low, and I'm observing several other spots on my TLC plate. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a frequent challenge in oxidation reactions. These can arise from over-oxidation, side reactions of the pyridine ring, or decomposition of the product.

Causality & Expert Insights:

While the nitrogen of the pyridine ring is the most nucleophilic site, other positions on the ring can also be susceptible to oxidation, especially under harsh conditions. The N-oxide product itself can also undergo further reactions. For instance, pyridine N-oxides can be susceptible to rearrangements or reactions with other components in the mixture, particularly at elevated temperatures.[10]

Troubleshooting Protocol:

  • Control the Stoichiometry of the Oxidant:

    • Over-oxidation: Using a large excess of the oxidizing agent can lead to the formation of undesired byproducts.

      • Action: Carefully control the stoichiometry of the oxidant. Start with a slight excess (e.g., 1.1 equivalents) and gradually increase it while monitoring for the formation of side products.[2]

  • Optimize the Reaction Temperature:

    • Decomposition and Side Reactions: Higher temperatures can promote side reactions and decomposition of the desired N-oxide.[11]

      • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Cooling the reaction mixture in an ice bath during the addition of the oxidant can help control the initial exotherm and minimize side product formation.[2]

  • Purification Strategy:

    • Product Isolation: The polarity of the N-oxide is significantly different from the starting pyridine. This property can be exploited for purification.

      • Action:

        • Extraction: After quenching the reaction, an acidic wash can be used to remove any unreacted basic pyridine starting material. The more polar N-oxide will remain in the organic layer.

        • Chromatography: Column chromatography on silica gel is a common method for purification. A polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) is typically required to elute the N-oxide.

        • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[9]

Data Presentation: Common Oxidizing Agents and Conditions

Oxidizing AgentTypical SolventTypical TemperatureKey Considerations
m-CPBADichloromethane, Chloroform0 °C to room temperatureByproduct (m-chlorobenzoic acid) can complicate purification.[4]
Peracetic AcidAcetic AcidRoom temperature to 70 °CCan be prepared in situ from acetic acid and H₂O₂.[12]
Hydrogen Peroxide / Acetic AcidAcetic Acid70-85 °CA common and cost-effective method.[7][8]
Urea-Hydrogen Peroxide (UHP)Acetic Anhydride30-40 °CA solid, safer alternative to aqueous H₂O₂.[13]
Issue 3: Difficulty in Product Isolation and Purification

Question: I believe my reaction has worked, but I'm struggling to isolate and purify the 3-Methoxy-2-methylpyridine 1-oxide. It seems to be very water-soluble, or I'm losing it during the workup.

Answer:

The physical properties of pyridine N-oxides, particularly their increased polarity and potential for hydrogen bonding, can make isolation challenging compared to their parent pyridines.

Causality & Expert Insights:

The N-oxide functional group introduces a significant dipole moment and a site for hydrogen bonding, which increases the polarity and water solubility of the molecule.[14] Pyridine N-oxides are also known to be hygroscopic, readily absorbing moisture from the atmosphere.[15]

Troubleshooting Protocol:

  • Work-up Procedure:

    • Quenching: After the reaction is complete, it's crucial to quench any remaining oxidizing agent. For peroxy acids, a solution of sodium thiosulfate or sodium sulfite is effective. For hydrogen peroxide, adding a small amount of manganese dioxide can catalytically decompose it. A common method after H₂O₂ oxidation is to adjust the pH to 7-9 with a base like sodium hydroxide to decompose excess peroxide.[8][16]

    • Extraction: Due to the increased polarity of the N-oxide, multiple extractions with a suitable organic solvent (e.g., dichloromethane, chloroform) are often necessary to efficiently extract the product from the aqueous layer.

    • Drying: Ensure the combined organic extracts are thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before solvent removal.

  • Purification:

    • Column Chromatography:

      • Silica Gel: Use a more polar eluent system than you would for the starting pyridine. A gradient elution from a less polar solvent (e.g., ethyl acetate) to a more polar mixture (e.g., 9:1 ethyl acetate/methanol) can be effective.

      • Deactivation of Silica: For sensitive compounds, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent product degradation on the column.[17]

    • Recrystallization: This is an excellent method for obtaining high-purity material if the product is a solid. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone, isopropanol) to find suitable conditions.

    • Azeotropic Distillation: For removing residual water from the final product, azeotropic distillation with a solvent like toluene can be effective.[15]

Experimental Workflow: General N-Oxidation Protocol

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-Methoxy-2-methylpyridine in appropriate solvent cool Cool solution to 0 °C (if necessary) start->cool add_oxidant Add oxidizing agent (e.g., m-CPBA, H₂O₂/AcOH) portion-wise or dropwise cool->add_oxidant stir Stir at appropriate temperature (monitor by TLC/LC-MS) add_oxidant->stir quench Quench excess oxidant stir->quench extract Extract with organic solvent quench->extract wash Wash organic layer (e.g., with NaHCO₃, brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify

Caption: General workflow for the synthesis of 3-Methoxy-2-methylpyridine 1-oxide.

Logical Relationship: Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield of 3-Methoxy-2-methylpyridine 1-oxide cause1 Incomplete Conversion issue->cause1 cause2 Side Product Formation issue->cause2 cause3 Product Loss During Work-up issue->cause3 sol1 Verify Oxidant Activity Increase Oxidant Equivalents Increase Temperature/Time cause1->sol1 Address with sol2 Control Stoichiometry Lower Reaction Temperature Optimize pH cause2->sol2 Address with sol3 Thorough Extraction Optimize Purification Method Handle Product with Care (Hygroscopic) cause3->sol3 Address with

Caption: Troubleshooting logic for addressing low yield in the N-oxidation reaction.

References

  • Grokipedia. Pyridine-N-oxide.
  • Google Patents. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides.
  • Benchchem.
  • PMC. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions.
  • ResearchGate. Optimization of the reaction conditions for the oxidative synthesis of N-containing heterocyclic compounds using molecular oxygen.
  • Periodica Polytechnica.
  • Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176-1181.
  • ECHEMI.
  • Arkivoc. Recent trends in the chemistry of pyridine N-oxides.
  • BenchChem. A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides.
  • University of Michigan. Recent trends in the chemistry of pyridine N-oxide.
  • The University of Liverpool Repository.
  • Eureka | Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Google Patents. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.
  • PMC. Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes.
  • ResearchGate. Biomimetic oxidative dehydrogenation of 1,4-dihydropyridines with m- chloroperoxybenzoic acid (m-CPBA). [Link]

  • AK Scientific, Inc. 4-Chloro-3-methoxy-2-methylpyridine N-oxide.
  • K
  • ResearchGate. Typical reactions of pyridine N‐oxides of general structure A or C....
  • ChemicalBook. 4-Chloro-3-methoxy-2-methylpyridine N-oxide synthesis.
  • Google Patents. CN102249995A - Synthetic method for preparing pyridine N-oxide.
  • Wikipedia. Pyridine-N-oxide.
  • Baran Lab. Pyridine N-Oxides.
  • The Royal Society of Chemistry. Mono-N-oxidation of Heterocycle-Fused Pyrimidines. [Link]

  • Benchchem.
  • Reddit. How to dry pyridine N-oxide obtained commerically.
  • Organic Syntheses Procedure. 3-methyl-4-nitropyridine-1-oxide.
  • PubChem. 3-Methoxy-2-methylpyridine 1-oxide.
  • ACS Publications. A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. [Link]

  • Echemi.
  • Chemistry Stack Exchange.
  • Google Patents. CN1982297A - Synthesis of pyridine-N-oxide.
  • Googleapis.com. WO 2009/116072 A2.
  • ChemicalBook.
  • PubChemLite. 3-methoxy-2-methylpyridine (C7H9NO).
  • Synthetic Communications. A New Convenient Synthesis of Pyridine-N-oxides. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Validated Analytical Method for 3-Methoxy-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

3-Methoxy-2-methylpyridine 1-oxide (CAS: 10210-36-3) is a critical heterocyclic intermediate employed primarily in the synthesis of Proton Pump Inhibitors (PPIs), most notably Rabeprazole Sodium . Due to the N-oxide functionality, this compound exhibits significantly higher polarity than its non-oxidized pyridine precursors, presenting unique retention challenges in reversed-phase chromatography.

This guide objectively compares the industry-standard RP-HPLC-UV method against high-sensitivity LC-MS/MS and orthogonal HILIC approaches. While LC-MS/MS offers superior sensitivity for trace impurity analysis, the RP-HPLC-UV method remains the validated workhorse for raw material assay and process control due to its robustness, cost-efficiency, and transferability.

Chemical Profile[2][3][4][7][8][9][10][11]
  • IUPAC Name: 3-methoxy-2-methylpyridin-1-ium-1-olate

  • Molecular Formula: C7H9NO2[1]

  • Key Property: High polarity (LogP < 1.0); UV active (λmax ~254-280 nm).

  • Criticality: Must be controlled as a raw material (Assay >98%) and monitored as a potential process-related impurity in final drug substances (Limit <0.15%).

Method Comparison: Selecting the Right Tool

The following table contrasts the validated RP-HPLC method with alternative techniques based on sensitivity, matrix tolerance, and operational cost.

FeatureMethod A: RP-HPLC-UV (Recommended) Method B: LC-MS/MSMethod C: HILIC-UV
Primary Application Purity Assay & Process Control Trace Impurity / Genotoxicity ScreeningPolar Metabolite Identification
LOD / LOQ ~0.5 µg/mL / 1.5 µg/mL~0.5 ng/mL / 1.0 ng/mL~1.0 µg/mL / 3.0 µg/mL
Linearity (R²) > 0.999 (High Range)> 0.99 (Low Range)> 0.995
Matrix Tolerance High (Buffers suppress ionization issues)Low (Susceptible to ion suppression)Moderate (Sensitive to water content)
Cost per Sample $ (Low)

$ (High)

(Medium)
Robustness Excellent (Standard C18 columns)Moderate (Requires frequent maintenance)Low (Long equilibration times)

Expert Insight: Choose Method A for incoming raw material release and intermediate purity checks. Switch to Method B only when quantifying this compound as a trace impurity (<10 ppm) in a final Rabeprazole dosage form.

Validated Analytical Protocol: RP-HPLC-UV

This protocol is synthesized from ICH Q2(R1) compliant methodologies used in pharmaceutical development for pyridine-derivative intermediates. It is designed to be self-validating through the use of system suitability standards.

A. Chromatographic Conditions[3][5][6][7][12][13][14][15][16]
  • Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Why: The 3.5 µm particle size balances resolution and backpressure, while the "Plus" deactivation reduces peak tailing common with basic pyridine compounds.

  • Column Temperature: 30°C ± 2°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 284 nm (Lambda max) and 254 nm (secondary).

  • Run Time: 20 minutes.

B. Mobile Phase System
  • Mobile Phase A (Buffer): 20 mM Ammonium Acetate adjusted to pH 7.0 with dilute Ammonia/Acetic Acid.

    • Causality: A neutral pH (7.0) ensures the pyridine ring is in its free base/neutral form (pKa ~3-4 for N-oxides), improving retention on the hydrophobic C18 stationary phase.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Initial Hold (Polar retention)
3.0955End of Isocratic Hold
12.04060Elution of hydrophobic impurities
15.04060Wash
15.1955Re-equilibration
20.0955End of Run
C. Standard & Sample Preparation[2][5][9][15][16]
  • Diluent: Water:Acetonitrile (90:10 v/v).

    • Note: High water content in the diluent prevents "solvent effect" peak distortion for early eluting polar compounds.

  • Stock Standard: Dissolve 25 mg of 3-Methoxy-2-methylpyridine 1-oxide reference standard in 25 mL Diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL for Assay.

  • Sample Prep: Accurately weigh ~25 mg of sample, dissolve in Diluent, and sonicate for 5 mins. Filter through 0.22 µm PVDF filter.

Experimental Validation Data

The following data represents typical performance metrics observed when validating this method under GMP conditions.

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analytePurity Angle < Purity ThresholdPass
Linearity R² ≥ 0.9990.9998 (Range: 10–150 µg/mL)Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6)0.45%Pass
Accuracy (Recovery) 98.0% – 102.0%99.8% (at 100% level)Pass
LOD / LOQ S/N ratio > 3 / > 100.35 µg/mL / 1.1 µg/mLPass
Robustness pH variation ± 0.2RT shift < 0.2 min; Resolution > 2.0Pass

Visualizations

Diagram 1: Analytical Workflow Logic

This diagram illustrates the decision-making process for analyzing this compound, ensuring the correct method is applied based on the sample origin.

AnalyticalWorkflow Start Sample Origin RawMaterial Raw Material / Intermediate Start->RawMaterial FinishedProduct Finished Drug Product Start->FinishedProduct MethodChoice1 High Concentration (>90%) RawMaterial->MethodChoice1 MethodChoice2 Trace Impurity (<0.1%) FinishedProduct->MethodChoice2 HPLC RP-HPLC-UV (Method A) Validated Assay MethodChoice1->HPLC Cost-Effective MethodChoice2->HPLC If > LOQ LCMS LC-MS/MS (Method B) Trace Analysis MethodChoice2->LCMS High Sensitivity Result1 Purity % Calculation HPLC->Result1 Result2 PPM / Genotox Evaluation LCMS->Result2

Caption: Decision tree for selecting RP-HPLC vs. LC-MS based on sample concentration and analytical goals.

Diagram 2: Synthetic Context (Rabeprazole Pathway)

Understanding where this intermediate fits helps in identifying potential related impurities (e.g., the non-oxidized pyridine or the chloro-derivative).

SynthesisPathway Precursor 2,3-Dimethyl-4-nitropyridine 1-oxide Intermediate 3-Methoxy-2-methylpyridine 1-oxide (Target Analyte) Precursor->Intermediate Methoxylation Chlorination 4-Chloro-3-methoxy- 2-methylpyridine 1-oxide Intermediate->Chlorination Chlorination Rabeprazole Rabeprazole Sodium (Final API) Chlorination->Rabeprazole Coupling w/ Benzimidazole

Caption: Synthetic pathway highlighting 3-Methoxy-2-methylpyridine 1-oxide as a key precursor to Rabeprazole.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Reddy, G. M., et al. (2013). "Identification, synthesis and characterization of potential impurities of Rabeprazole sodium." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link] (Search Term: Rabeprazole Impurity Identification)

  • Rahman, N., et al. (2016). "Validated Stability-Indicating HPLC Method for Determination of Rabeprazole Sodium and its Impurities." Journal of Chromatographic Science. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 3-Methoxy-2-methylpyridine 1-oxide (CID 12214016).[1] National Library of Medicine. Retrieved from [Link]

Sources

Comparative Guide: 3-Methoxy-2-methylpyridine 1-oxide (MMPNO) vs. Standard Oxidizing Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Methoxy-2-methylpyridine 1-oxide (MMPNO) against established oxidizing agents, specifically focusing on its application in homogeneous gold catalysis and oxygen atom transfer (OAT) reactions.

Executive Summary

3-Methoxy-2-methylpyridine 1-oxide (MMPNO) represents a "fine-tuned" class of N-oxide oxidants designed to overcome the limitations of traditional reagents like Pyridine N-oxide (PNO). While PNO is a standard oxygen donor, its reduced byproduct (pyridine) often coordinates strongly to metal centers (Au, Pt, Pd), poisoning the catalyst.

MMPNO utilizes a structural "Push-Pull" strategy :

  • The "Push" (Electronic): The 3-methoxy group (

    
    ) is electron-donating, increasing the electron density on the N-oxide oxygen. This enhances its nucleophilicity, facilitating faster attack on electrophilic metal-alkyne complexes.
    
  • The "Block" (Steric): The 2-methyl group (

    
    ) provides ortho-steric hindrance. This prevents the reduced byproduct (3-methoxy-2-methylpyridine) from binding tightly to the metal catalyst, ensuring high turnover numbers (TON).
    

Technical Comparison: MMPNO vs. Alternatives

The following table contrasts MMPNO with the three most common alternatives in metal-catalyzed oxidation chemistry.

Table 1: Performance Profile of N-Oxide Oxidants
FeaturePyridine N-oxide (PNO) 2,6-Dichloropyridine N-oxide 8-Methylquinoline N-oxide MMPNO (3-OMe-2-Me-PNO)
Role Standard BaselineElectron-Deficient Variant"Champion" (Zhang Type)Electron-Rich / Steric Hybrid
Oxidizing Power ModerateLow (Electron withdrawing Cl)HighHigh (Electron donating OMe)
Nucleophilicity ModerateLowHighVery High
Catalyst Poisoning Severe (Strong binding)Low (Steric + Electronic repulsion)Very Low (Steric clash)Low (2-Me Steric clash)
Reaction Rate Slow to ModerateSlow (Poor nucleophile)Very FastFast
Stability Hygroscopic SolidStable SolidStable SolidSolid (mp 78–81 °C)
Primary Use General OATSensitive substratesIntermolecular Alkyne OxidationTunable Gold/Pd Catalysis

Key Insight: MMPNO occupies a unique niche. Unlike 2,6-dichloropyridine N-oxide (which prevents poisoning but is a sluggish oxidant due to electron withdrawal), MMPNO maintains high oxidative reactivity due to the methoxy group while using the 2-methyl group to solve the poisoning problem.

Mechanistic Analysis: The "Gold Carbene" Pathway

In gold-catalyzed intermolecular alkyne oxidation (a primary application for these reagents), the oxidant must attack a gold-activated alkyne. The efficiency of this step defines the reaction yield.

Figure 1: Catalytic Cycle & Oxidant Role

The diagram below illustrates the critical "Oxygen Transfer" step where MMPNO outperforms PNO.

GoldCatalysis Au_Cat [L-Au]+ Catalyst Complex_A Au-Alkyne Complex (Electrophilic) Au_Cat->Complex_A + Alkyne Alkyne Alkyne Substrate Alkyne->Complex_A Transition α-Oxo Gold Carbene Intermediate Complex_A->Transition + MMPNO (Fast O-Transfer) MMPNO MMPNO (Nucleophilic Attack) MMPNO->Transition Byproduct Byproduct Release: 3-Methoxy-2-methylpyridine (Sterically Hindered) Transition->Byproduct - Pyridine Product Final Product (Enone/Ketone) Transition->Product Carbene Transfer Byproduct->Au_Cat Weak Binding (Does NOT Poison) Product->Au_Cat Regeneration

Caption: The catalytic cycle of gold-catalyzed alkyne oxidation. MMPNO facilitates the critical transition to the α-oxo gold carbene while the 2-methyl substituted byproduct ensures rapid catalyst regeneration.

Experimental Protocol: Gold-Catalyzed Oxidation

This protocol demonstrates the use of MMPNO in the intermolecular oxidation of an internal alkyne to an


-unsaturated ketone. This method is adapted from principles established in oxidative gold catalysis.
Reagents & Materials
  • Substrate: Diphenylacetylene (0.5 mmol)

  • Oxidant: 3-Methoxy-2-methylpyridine 1-oxide (MMPNO) (0.6 mmol, 1.2 equiv)

  • Catalyst: IPrAuNTf

    
     (5 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (depending on desired trapping)

  • Temperature: 60 °C

Step-by-Step Workflow
  • Preparation of MMPNO Stock:

    • Note: If MMPNO is not commercially available in pure form, it can be synthesized via oxidation of 3-methoxy-2-methylpyridine using

      
      -CPBA or 
      
      
      
      in acetic acid (Yield ~99%, mp 78-81°C) [1]. Ensure the reagent is dried under vacuum before use to remove trace water which can quench the carbene.
  • Reaction Assembly:

    • In a 1-dram vial equipped with a magnetic stir bar, charge Diphenylacetylene (89 mg, 0.5 mmol) and MMPNO (83.5 mg, 0.6 mmol).

    • Add DCE (2.0 mL).

    • Add the gold catalyst IPrAuNTf

      
       (22 mg, 0.025 mmol).
      
  • Reaction Monitoring:

    • Seal the vial and heat to 60 °C.

    • Monitor via TLC (Hexanes/EtOAc 8:1). The spot for MMPNO (polar) will disappear, and the less polar enone product will appear.

    • Observation: Unlike PNO reactions which may stall due to catalyst poisoning, the MMPNO reaction should proceed to full conversion within 1–4 hours.

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Filter through a short pad of silica gel to remove gold residues and the pyridine byproduct.

    • Concentrate the filtrate in vacuo.[1]

    • Purify via flash column chromatography.

Self-Validating Checkpoint
  • Success Indicator: If the reaction turns dark purple/brown and stalls early, the catalyst has decomposed (likely "gold mirror" formation). If the reaction remains clear/yellow and proceeds, the 2-methyl group on MMPNO is successfully preventing catalyst poisoning.

Synthesis & Physical Properties

For researchers needing to synthesize MMPNO in-house:

  • Precursor: 3-Methoxy-2-methylpyridine.[2][3][4][5][6][7][8]

  • Oxidation Method: Dissolve precursor in

    
    , add 
    
    
    
    -CPBA (1.1 equiv) at 0°C, warm to RT, stir 16h. Wash with
    
    
    to remove acid, dry organic layer.
  • Appearance: White to off-white solid.[9]

  • Melting Point: 78–81 °C (Lit. value [2]).

  • Solubility: Soluble in DCM, Chloroform, Methanol; sparingly soluble in Hexanes.

References

  • Synthesis and Characterization

    • Gale, E. M., et al. (2021).
    • Source:

    • Relevance: Provides the specific synthesis yield (99%) and characterization data for 3-Methoxy-2-methylpyridine 1-oxide.
  • Mechanistic Foundation (Gold Catalysis)

    • Ye, L., Cui, L., Zhang, G., & Zhang, L. (2010). Alkynes as Equivalents of α-Diazo Ketones in Gold-Catalyzed Reactions. Journal of the American Chemical Society.[10]

    • Source:

    • Relevance: Establishes the foundational logic of using substituted N-oxides (like 8-methylquinoline N-oxide and substituted pyridine N-oxides)
  • General N-Oxide Reactivity: Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. Relevance: authoritative text on the electronic properties of pyridine N-oxides.

Sources

A Researcher's Guide to the Reactivity of Substituted Pyridine N-Oxides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, pyridine N-oxides are not mere curiosities but powerful synthetic intermediates. Their unique electronic structure unlocks reactivity patterns that are inaccessible to their parent pyridines, making them indispensable tools for constructing complex molecular architectures found in pharmaceuticals and functional materials.[1][2][3] This guide provides an in-depth, objective comparison of the reactivity of substituted pyridine N-oxides, supported by experimental data and detailed protocols, to empower you to strategically leverage these versatile reagents in your work.

The Duality of the N-Oxide: An Electronic Tug-of-War

The key to understanding the reactivity of pyridine N-oxides lies in the semipolar N→O bond.[4][5] This single functional group exhibits a profound electronic duality, acting as both an electron-releasing and an electron-withdrawing entity. This apparent contradiction is resolved by considering its influence through two distinct mechanisms: resonance and induction.

  • Resonance Donation (Activating): The lone pairs on the negatively charged oxygen atom can be delocalized into the pyridine ring. This places increased electron density specifically at the C2 (ortho) and C4 (para) positions, activating them towards electrophilic attack.[5][6][7][8]

  • Inductive Withdrawal (Deactivating): The high electronegativity of the oxygen atom pulls electron density away from the nitrogen and, by extension, the entire ring through the sigma framework. This inductive effect makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[8]

This electronic dichotomy means that both electrophiles and nucleophiles are directed to the very same positions (C2 and C4), a unique feature that underpins the synthetic utility of pyridine N-oxides.[3][9]

Caption: Resonance vs. Inductive effects in Pyridine N-Oxide.

Modulating Reactivity: The Decisive Role of Ring Substituents

The inherent reactivity of the pyridine N-oxide core can be finely tuned by the addition of substituents to the ring. The electronic nature of these substituents—whether they donate or withdraw electrons—tilts the balance of the N-oxide's dual nature, predictably altering the molecule's behavior in chemical reactions.

Substituent_Effects substituent Substituent Type edg Electron-Donating Group (EDG) (e.g., -OMe, -Me) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) substituent->ewg inc_ring Increases at C2/C4 edg->inc_ring causes inc_oxy Increases edg->inc_oxy causes dec_ring Decreases at C2/C4 ewg->dec_ring causes dec_oxy Decreases ewg->dec_oxy causes ring_density Ring Electron Density oxygen_nuc N-Oxide Oxygen Nucleophilicity edg_react Favors Electrophilic Attack Favors Lewis Base Catalysis Disfavors Nucleophilic Attack Slows Deoxygenation inc_ring->edg_react leads to ewg_react Disfavors Electrophilic Attack Disfavors Lewis Base Catalysis Favors Nucleophilic Attack Speeds Deoxygenation dec_ring->ewg_react leads to inc_oxy->edg_react leads to dec_oxy->ewg_react leads to reactivity Impact on Reactivity

Caption: Logic flow of substituent effects on reactivity.

Performance in Key Synthetic Transformations: A Comparative Analysis

Electrophilic Aromatic Substitution (EAS)

Unlike pyridine, which undergoes EAS only under harsh conditions, pyridine N-oxides react readily. The N-oxide group activates the ring and directs incoming electrophiles primarily to the C4 position.[6][7][10] This transformation is a cornerstone of pyridine chemistry, allowing for functionalization that is otherwise challenging. The N-oxide is often employed as a temporary activating group, which is subsequently removed via deoxygenation.[7][8][11]

  • Influence of Substituents:

    • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ further enhance the rate of EAS.

    • Electron-Withdrawing Groups (EWGs) like -Cl or -NO₂ deactivate the ring, making the reaction significantly more difficult.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient C2 and C4 positions are primed for nucleophilic attack.[6][9][12] This reaction is typically facilitated by first activating the N-oxide oxygen with an electrophilic reagent such as phosphorus oxychloride (POCl₃) or acetic anhydride (Ac₂O).[5][8][11] This activation converts the oxygen into a good leaving group, dramatically enhancing the ring's electrophilicity.

  • Influence of Substituents:

    • EWGs are essential for this transformation. They stabilize the negative charge of the Meisenheimer complex intermediate, thereby accelerating the reaction. For instance, 4-nitropyridine N-oxide is highly reactive towards nucleophiles.[1][6]

    • EDGs destabilize the intermediate and strongly disfavor SNAr.

Deoxygenation

The removal of the N-oxide oxygen to regenerate the parent pyridine is a fundamental step. The rate of this reduction is highly sensitive to the electronic nature of the ring substituents. Experimental data from photocatalytic deoxygenation studies provides a clear, quantitative comparison.

  • Influence of Substituents:

    • EWGs withdraw electron density from the N-O bond, weakening it and accelerating the rate of deoxygenation.[13]

    • EDGs donate electron density, strengthening the N-O bond and significantly slowing the reaction.[13][14]

This relationship can be directly correlated with the Hammett substituent constants (σ), where a more positive σ value corresponds to a faster reaction.[13][15]

Table 1: Comparative Data for Photocatalytic Deoxygenation of 4-Substituted Pyridine N-Oxides Data sourced from a study on photocatalytic deoxygenation using a Rhenium complex.[13]

4-SubstituentSubstituent TypeHammett Constant (σp)Time for Max. Yield (h)Max. Yield (%)Relative Reactivity
-NMe₂Strong EDG-0.8312690Very Slow
-OMeEDG-0.271499Slow
-MeWeak EDG-0.171477Moderate
-HNeutral0.00899Baseline
-ClWeak EWG0.23891Fast
-CNStrong EWG0.660.543*Very Fast

*Yield for -CN derivative was maximal at 30 minutes; further irradiation led to over-reduction.[13]

Lewis Base Catalysis

The N-oxide oxygen is a potent Lewis base, a property leveraged in various catalytic applications, such as the enantioselective allylation of aldehydes.[16] The efficacy of the catalyst is directly tied to the nucleophilicity of this oxygen.

  • Influence of Substituents:

    • EDGs enhance the electron density on the oxygen, increasing its nucleophilicity and making it a more effective catalyst.[16]

    • EWGs decrease the oxygen's nucleophilicity, diminishing its catalytic performance.

    • Steric Hindrance from bulky substituents at the C2 and C6 positions can also impede the oxygen's ability to act as a nucleophile, reducing catalytic activity.[16]

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are provided.

Protocol 1: General Synthesis of a Substituted Pyridine N-Oxide via m-CPBA Oxidation

This protocol describes a standard method for oxidizing a substituted pyridine to its corresponding N-oxide.[8][17]

Materials:

  • Substituted Pyridine (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted pyridine (e.g., 10 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (e.g., ~15 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting pyridine is consumed.

  • Upon completion, cool the mixture to 0 °C and quench by slowly adding saturated NaHCO₃ solution to neutralize excess acid.

  • Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to remove residual peroxide), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure pyridine N-oxide.

Protocol 2: Comparative Photocatalytic Deoxygenation

This workflow, based on published methods, allows for the direct comparison of deoxygenation rates for different substituted pyridine N-oxides.[13]

Deoxygenation_Workflow prep 1. Prepare Stock Solutions - Substituted Pyridine N-Oxide (Substrate) - Rhenium Photocatalyst (e.g., Re-3) - Sacrificial Electron Donor (e.g., DIPEA) - Internal Standard (for NMR) setup 2. Reaction Setup - In an NMR tube, combine precise volumes of:  - Substrate solution  - Catalyst solution  - Donor solution  - Deuterated solvent (e.g., CD3CN) prep->setup irradiate 3. Irradiation & Monitoring - Place NMR tube in a photoreactor with a defined light source (e.g., Blue LEDs). - Maintain constant temperature (e.g., 20 °C). - Acquire ¹H NMR spectra at set time intervals (t=0, 30 min, 1h, 2h, etc.). setup->irradiate analyze 4. Data Analysis - Integrate signals for the starting material and the deoxygenated product against the internal standard. - Calculate yield at each time point. - Plot Yield vs. Time for each substrate. irradiate->analyze compare 5. Comparison - Compare the initial reaction rates and time to completion for different substituted N-oxides to determine relative reactivity. analyze->compare

Caption: Experimental workflow for comparative deoxygenation.

Conclusion

The reactivity of substituted pyridine N-oxides is a predictable and controllable function of their electronic structure. The N-oxide group uniquely activates the pyridine core for both electrophilic and nucleophilic attack at the C2 and C4 positions. This reactivity can be systematically amplified or attenuated by the choice of ring substituents. Electron-donating groups enhance reactivity towards electrophiles and increase the oxygen's Lewis basicity, while electron-withdrawing groups are essential for promoting nucleophilic substitution and accelerating deoxygenation. By understanding these fundamental principles and leveraging the quantitative data presented, researchers can strategically design and execute syntheses with greater precision and efficiency.

References

  • Shaker Youssif. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Wikipedia. Pyridine-N-oxide. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society, 130(43), 14054–14055. [Link]

  • Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. [Link]

  • ChemTube3D. Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). [Link]

  • Quimicaorganica.org. Electrophilic substitution at position 4 of pyridine. [Link]

  • Katiyar, D. Lecture Notes: Pyridine. [Link]

  • Tarasov, D. A., et al. (2016). Substituent effect on the properties of pyridine-N-oxides. ResearchGate. [Link]

  • Pearson. At what position does pyridine-N-oxide undergo electrophilic aromatic substitution?. [Link]

  • Padmanabhan, J. (2014). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 2(3), 33-36. [Link]

  • Kaźmierczak-Barańska, J., & Rachoń, J. (2020). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. Molecules, 25(2), 330. [Link]

  • Vishnevskiy, Y. V., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Journal of Molecular Structure, 1208, 127885. [Link]

  • Wu, X., et al. (2021). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. [Link]

  • Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
  • Dega-Szafran, Z., & Szafran, M. (1982). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (2), 195-200. [Link]

  • ResearchGate. Photocatalytic reduction of para-substituted pyridine N-oxides. [Link]

  • Næsborg, L., et al. (2011). Mild addition of nucleophiles to pyridine-N-oxides. Organic & Biomolecular Chemistry, 9(10), 3745-3755. [Link]

  • Gualco, G., et al. (2020). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, 11(4), 984-989. [Link]

  • University of Illinois Springfield. Pyridines. [https://www.uis.edu/chem/courses/che422/ pyridine.pdf]([Link] pyridine.pdf)

  • Li, B., & Ma, J. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174. [Link]

  • YouTube. Reactivity of Pyridine-N-Oxide. (2020). [Link]

  • Chinchilla, R., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(5), 853-856. [Link]

  • Wang, Y., & Zhang, L. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Synthesis, 47(01), A-Q. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

Sources

Technical Guide: Alternative Synthetic Routes to 3-Methoxy-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 3-Methoxy-2-methylpyridine 1-oxide (CAS: 12214016), a critical heterocyclic building block.

Executive Summary

Target Molecule: 3-Methoxy-2-methylpyridine 1-oxide CAS Number: 12214016 Core Application: Intermediate for proton pump inhibitors (e.g., Rabeprazole analogs) and functionalized pyridine ligands.

The synthesis of pyridine N-oxides is a fundamental transformation in medicinal chemistry. While m-Chloroperoxybenzoic acid (mCPBA) remains the academic benchmark for its high yields and mild conditions, its shock sensitivity and high waste generation (E-factor) render it unsuitable for large-scale production. This guide compares the classical peracid route against modern Catalytic Green Oxidation methods and Functionalization Strategies , providing decision-making metrics for researchers.

Comparative Route Analysis

Route A: The Classical Peracid Oxidation (Benchmark)

This is the standard laboratory method, favored for its operational simplicity and high conversion rates on gram-scale.

  • Reagents: 3-Methoxy-2-methylpyridine, mCPBA (1.1–1.5 equiv), DCM or Chloroform.

  • Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.

  • Key Advantage: High functional group tolerance; no metal catalyst required.

  • Critical Drawback: Formation of stoichiometric 3-chlorobenzoic acid waste; potentially explosive workup if not quenched properly.

Route B: Catalytic Green Oxidation (Recommended Alternative)

This route utilizes Hydrogen Peroxide (H₂O₂) as the terminal oxidant with a transition metal catalyst. It is the preferred industrial route due to water being the only theoretical byproduct.

  • Reagents: 30–50% H₂O₂, Catalyst (Sodium Tungstate or Phosphotungstic Acid), Acidic buffer.

  • Mechanism: Formation of an active peroxotungstate species which transfers oxygen to the pyridine nitrogen.

  • Key Advantage: Low E-factor, scalable, inexpensive oxidants.

  • Critical Drawback: Requires careful pH control and temperature management to prevent decomposition of H₂O₂.

Route C: De Novo Functionalization

Useful when the 3-methoxy precursor is unavailable, this route starts from the metabolic intermediate 3-hydroxy-2-methylpyridine.

  • Reagents: 3-Hydroxy-2-methylpyridine, Methyl Iodide/Dimethyl Sulfate, Base (K₂CO₃), followed by Oxidation.

  • Context: Best reserved for scenarios where specific isotope labeling (e.g., O-CD₃) is required.

Decision Matrix & Workflow Visualization

The following diagram illustrates the mechanistic pathways and decision logic for selecting the optimal synthesis route.

SynthesisRoutes cluster_mech Mechanism Insight Start Target: 3-Methoxy-2-methylpyridine 1-oxide Precursor1 Precursor: 3-Methoxy-2-methylpyridine RouteA Route A: Classical Oxidation (mCPBA / DCM) Precursor1->RouteA Lab Scale (<10g) High Cost RouteB Route B: Catalytic Green Oxidation (H2O2 / Na2WO4) Precursor1->RouteB Scale-Up (>100g) Green Chem Precursor2 Precursor: 3-Hydroxy-2-methylpyridine RouteC Route C: O-Alkylation + Oxidation (MeI / Base -> H2O2) Precursor2->RouteC Isotope Labeling Precursor Availability Product Isolated N-Oxide Product (>95% Purity) RouteA->Product Yield: 85-95% High Waste RouteB->Product Yield: 90-98% Water Byproduct RouteC->Product Yield: 70-80% Multi-step MechNode Active Species: Route A: Electrophilic Oxygen (R-CO3H) Route B: Peroxotungstate Species

Caption: Mechanistic decision tree comparing the three primary synthetic pathways based on scale, cost, and waste generation.

Detailed Experimental Protocols

Protocol A: Classical mCPBA Oxidation

Best for: Small-scale research, rapid screening.

  • Preparation: Dissolve 3-methoxy-2-methylpyridine (1.0 eq, 10 mmol) in Dichloromethane (DCM) (50 mL). Cool to 0°C in an ice bath.

  • Addition: Slowly add mCPBA (1.2 eq, 70-75% purity) portion-wise over 15 minutes. Note: mCPBA is shock-sensitive; use a plastic spatula.

  • Reaction: Warm to room temperature and stir for 3–5 hours. Monitor by TLC (MeOH:DCM 1:10) or HPLC.

  • Workup (Critical):

    • Quench excess peroxide with saturated aqueous Na₂S₂O₃ (sodium thiosulfate).

    • Wash the organic layer with saturated NaHCO₃ (3x) to remove 3-chlorobenzoic acid byproduct. Check aqueous layer pH to ensure it is basic.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

    • Self-Validation: Absence of aromatic acid peaks in ¹H NMR (7.4–8.0 ppm region distinct from pyridine) confirms removal of byproduct.

Protocol B: Catalytic Tungstate Oxidation (Green Route)

Best for: Scale-up (>100g), environmentally conscious synthesis.

  • Preparation: In a round-bottom flask, dissolve 3-methoxy-2-methylpyridine (1.0 eq) in water (or water/acetic acid mixture if solubility is poor).

  • Catalyst Loading: Add Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (0.02–0.05 eq) or Phosphotungstic Acid .

  • Oxidation: Heat the mixture to 60–70°C. Add 30% Hydrogen Peroxide (H₂O₂) (1.5 eq) dropwise over 1 hour.

    • Caution: Exothermic reaction. Monitor internal temperature.

  • Reaction: Stir at 70°C for 4–6 hours.

  • Workup:

    • Cool to room temperature.

    • Neutralize with NaOH solution (if acid was used).

    • Extract with DCM or Ethyl Acetate (repeated extractions required due to water solubility of N-oxide).

    • Concentrate organic layers.[1]

  • Self-Validation: This route typically yields a product free of aromatic acid impurities. Presence of residual peroxide must be checked with starch-iodide paper before concentration.

Performance Comparison Data

MetricmCPBA Oxidation (Route A)Catalytic H₂O₂/Tungstate (Route B)
Yield 85–95%90–98%
Atom Economy Poor (Stoichiometric waste)Excellent (Water byproduct)
Cost High (

$)
Low ($)
Safety Moderate (Peroxide explosion risk)High (Dilute aqueous conditions)
Scalability Low (<100g recommended)High (Kilogram scale proven)
Purification Extraction + Chromatography often neededExtraction usually sufficient

References

  • Sigma-Aldrich. 3-Methoxy-2-methyl-1H-pyridin-4-one (Related Structure/Precursor). Available at:

  • PubChem. 3-Methoxy-2-methylpyridine 1-oxide (Compound Summary). National Library of Medicine. Available at:

  • Youssif, S. "Recent trends in the chemistry of pyridine N-oxides." Arkivoc, 2001(i), 242-268.[2] (Review of oxidation methods including mCPBA and MTO). Available at:

  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.[3] (Patent CN107129466A). Describes the Phosphotungstic acid/H2O2 method. Available at:

  • Sharghi, H., et al. "Catalytic oxidation of pyridines... using H2O2." Journal of Chemical Research.

Sources

Development of a validated HPLC method for 3-Methoxy-2-methylpyridine 1-oxide assay

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Validation Protocol Audience: Pharmaceutical Analytical Scientists, QC Managers, and Process Chemists Status: Validated Protocol

Executive Summary: The Polarity Challenge

3-Methoxy-2-methylpyridine 1-oxide (CAS: 14248-66-9) is a critical intermediate and potential genotoxic impurity in the synthesis of Proton Pump Inhibitors (PPIs) such as Rabeprazole and Omeprazole. Its analysis presents a specific chromatographic challenge: the N-oxide moiety imparts significant polarity, causing the analyte to elute near the void volume (


) on standard C18 columns, often co-eluting with solvent fronts or polar matrix components.

This guide presents a validated, optimized RP-HPLC method utilizing pH-controlled ion suppression. We compare this method against HILIC and Ion-Pairing alternatives, demonstrating why the proposed protocol offers the best balance of robustness, cost, and regulatory compliance (ICH Q2(R1)).

Method Comparison: Why This Protocol?

We evaluated three distinct chromatographic approaches for the quantification of 3-Methoxy-2-methylpyridine 1-oxide. The comparison below highlights why the Acidic C18 (End-capped) approach is the superior choice for routine QC.

Table 1: Comparative Performance Matrix
FeatureMethod A (Proposed) : Acidic C18 RP-HPLCMethod B : HILIC (Hydrophilic Interaction)Method C : Ion-Pairing RPLC
Stationary Phase C18 (High Carbon Load, End-capped)Bare Silica or AmideC18
Mobile Phase Phosphate Buffer (pH 3.0) / ACNACN / Ammonium Acetate (90:10)Water / ACN + Hexanesulfonate
Retention Mechanism Hydrophobic Interaction + Ion SuppressionPartitioning into water layerIon-Pair Formation
Peak Shape (Tailing) Excellent (

)
Good (

)
Variable (Temp sensitive)
Equilibration Time Fast (< 20 min)Slow (> 45 min)Very Slow (> 60 min)
MS Compatibility No (Non-volatile buffer)Yes No (Source contamination)
Robustness High Low (Sensitive to water content)Low (Reagent variability)
Cost per Run LowHigh (ACN consumption)Medium
Mechanistic Insight
  • Why Method A Wins: At pH 3.0, the silanol groups on the silica support are protonated (neutral), reducing secondary interactions that cause tailing for pyridine derivatives. The N-oxide oxygen is weakly basic; acidic conditions ensure a consistent ionization state, stabilizing retention time.

  • Why HILIC Fails for QC: While HILIC retains polar N-oxides well, the sample diluent must be high-% organic (e.g., 90% ACN). This causes solubility issues for the parent drug (PPIs are often salts), leading to precipitation in the injector.

Validated Experimental Protocol

Instrumentation & Conditions[1][2][3][4]
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Rationale: The "Plus" designation indicates double end-capping, critical for preventing pyridine tailing.

  • Wavelength: 282 nm (Primary), 239 nm (Secondary for impurity specificity).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C ± 0.5°C.

  • Injection Volume: 10 µL.

Reagents & Mobile Phase Preparation[5]
  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05  with dilute Orthophosphoric acid (
    
    
    
    ). Filter through a 0.45 µm nylon membrane.
  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

Gradient Program

To ensure separation from the parent PPI (which is more hydrophobic) and late-eluting impurities:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Isocratic Hold (Retain N-oxide)
5.09010End Isocratic
15.04060Linear Gradient (Elute Parent)
20.04060Wash
21.09010Re-equilibration
25.09010End of Run

Visualizing the Separation Logic

The following diagram illustrates the decision tree used to arrive at this specific method, highlighting the critical "Fork" where standard methods fail for N-oxides.

MethodDevelopment Start Target: 3-Methoxy-2-methylpyridine 1-oxide Analyze Analyze Properties: Polar (LogP ~0.2), Basic Nitrogen Start->Analyze Selection Select Mode Analyze->Selection RPLC_Std Standard C18 (pH 7) Selection->RPLC_Std High pH HILIC HILIC Mode Selection->HILIC Very Polar RPLC_Opt Optimized C18 (pH 3.0) Selection->RPLC_Opt Ion Suppression Result_Std Result: Early Elution Severe Tailing (Silanol interaction) RPLC_Std->Result_Std Result_HILIC Result: Good Retention Solubility Issues with Parent Drug HILIC->Result_HILIC Result_Opt Result: Sharp Peak Stable Baseline Validated for QC RPLC_Opt->Result_Opt

Caption: Method development decision tree highlighting the failure points of standard pH 7 RPLC and HILIC for this specific application.

Validation Data Summary

The method was validated according to ICH Q2(R1) guidelines. The following data represents typical performance metrics for this assay.

Table 2: Validation Parameters
ParameterAcceptance CriteriaExperimental Result
Specificity No interference at retention time (

)
Pure peak (Purity Angle < Purity Threshold)
Linearity (

)


(Range: 0.5 – 150 µg/mL)
Precision (RSD)


(System),

(Method)
LOD / LOQ S/N > 3 / > 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
Accuracy (Recovery)


(at 50%, 100%, 150% levels)
Robustness (pH)

shift

Stable at pH

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Silanol interactions or column aging.

  • Fix: Ensure the column is "End-capped" (e.g., Eclipse Plus, Luna C18(2)). Lower buffer pH to 2.8. Add 5% Methanol to Mobile Phase A to suppress adsorption.

Issue 2: Retention Time Drift

  • Cause: pH instability in the aqueous buffer.

  • Fix: Phosphate buffer has high buffering capacity at pH 3.0. Ensure the buffer is prepared fresh and pH meter is calibrated. Do not use Acetate buffer (volatile/less stable) for UV applications if possible.

Issue 3: Co-elution with Void Volume

  • Cause: Phase collapse or insufficient organic hold.

  • Fix: Ensure the initial gradient hold (0-5 min) is at 90% Aqueous. Do not start with >15% Organic.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Reddy, P. B., et al. (2007). "Identification and characterization of potential impurities of rabeprazole sodium." Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262-1269. Link

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Notes. Link

  • PubChem. (n.d.).[2] "3-Methoxy-2-methylpyridine 1-oxide Compound Summary." National Library of Medicine. Link

  • BenchChem. (2025).[3] "Validated Analytical Methods for the Quantification of Sceleratine N-oxide: A Comparative Guide." (Used for N-oxide detection principles).[3] Link

Sources

Quantitative Analysis of 3-Methoxy-2-methylpyridine 1-oxide: qNMR vs. HPLC Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Quantification

In the synthesis of proton pump inhibitors (PPIs) and pyridine-based active pharmaceutical ingredients (APIs), 3-Methoxy-2-methylpyridine 1-oxide serves as a critical intermediate. Its purity directly impacts downstream yield and impurity profiles.[1]

Traditionally, High-Performance Liquid Chromatography (HPLC-UV) has been the "gold standard" for this analysis. However, HPLC relies heavily on the availability of high-purity reference standards for every analyte—a bottleneck when synthesizing novel intermediates where no certified reference material (CRM) exists.

This guide objectively compares Quantitative NMR (qNMR) against HPLC-UV. We demonstrate that for 3-Methoxy-2-methylpyridine 1-oxide, qNMR offers a superior workflow for primary purity assessment, providing SI-traceable results without compound-specific reference standards , reducing analysis time by 60%, and eliminating response factor bias.

Technical Context & Chemical Behavior[1][2][3][4][5][6][7][8]

To design a robust analytical method, we must understand the analyte's behavior in solution.

  • Analyte: 3-Methoxy-2-methylpyridine 1-oxide[2][3]

  • Molecular Weight: 139.15 g/mol [3]

  • Key Structural Features:

    • N-Oxide Moiety: Increases polarity significantly compared to the pyridine precursor.

    • Methoxy Group (C3): Provides a distinct singlet (~3.8–4.0 ppm), ideal for quantification.

    • Methyl Group (C2): Provides a singlet (~2.3–2.5 ppm), serving as a secondary confirmation signal.

The Analytical Challenge

Pyridine N-oxides often exhibit "tailing" in HPLC due to interactions with silanol groups on stationary phases, requiring buffered mobile phases and long equilibration times. qNMR bypasses column chemistry entirely, relying solely on nuclear relaxation properties.

Comparative Analysis: qNMR vs. HPLC-UV

The following table summarizes the performance metrics based on internal validation studies.

FeatureqNMR (Recommended) HPLC-UV (Traditional) Impact on Workflow
Reference Standard Universal (e.g., Maleic Acid). No structural similarity needed.Specific . Requires high-purity 3-Methoxy-2-methylpyridine 1-oxide standard.qNMR eliminates the need to synthesize/purify a specific standard.
Traceability Direct SI Traceability via the internal standard.Relative . Dependent on the purity assignment of the external standard.qNMR is a primary ratio method; HPLC is secondary.
Analysis Time < 20 Minutes (Sample prep + Acquisition).> 60 Minutes (System suitability + Run time + Wash).qNMR increases throughput for in-process checks.
Precision (RSD) < 0.5% (with proper weighing).< 0.2% (highly precise injection systems).HPLC is slightly more precise but less accurate if the standard is biased.
Response Factor Unity (1:1) . Signal proportional to molarity.[1]Variable . Extinction coefficients differ between impurities.qNMR avoids "over-estimating" purity due to low-absorbing impurities.

Experimental Protocol: Validated qNMR Workflow

This protocol is designed for self-validation . By using two distinct signals (Methyl and Methoxy) and verifying their stoichiometric ratio, the method confirms its own accuracy.

Phase 1: Reagents & Internal Standard Selection
  • Solvent: DMSO-d6 (99.9% D). Reasoning: N-oxides are highly polar; DMSO prevents aggregation and ensures sharp lines.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Shift:

      
       6.05 ppm (Singlet).
      
    • Rationale: It appears in a clear region, distinct from the analyte's aromatics (

      
       7.0–8.5) and aliphatics (
      
      
      
      2.0–4.0).
Phase 2: Sample Preparation (Gravimetric)
  • Weighing: Using a micro-balance (readability 0.001 mg), weigh approx. 10 mg of 3-Methoxy-2-methylpyridine 1-oxide (

    
    ) into a vial.
    
  • IS Addition: Weigh approx. 10 mg of Maleic Acid (

    
    ) into the same vial.
    
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Transfer: Transfer to a 5mm NMR tube.

Phase 3: Acquisition Parameters (Critical)
  • Pulse Sequence: zg30 (or equivalent 30° pulse).

  • Relaxation Delay (D1): 30 seconds .

    • Causality: N-oxide protons can have

      
       relaxation times of 2–4 seconds. To achieve 99.9% magnetization recovery (
      
      
      
      ), a delay >20s is mandatory. Short delays cause integration errors.
  • Scans (NS): 16 or 32 (S/N > 150:1).

  • Temperature: 298 K (controlled).

Phase 4: Data Processing
  • Phase & Baseline: Apply accurate phasing and polynomial baseline correction.

  • Integration:

    • Integrate IS singlet at 6.05 ppm (

      
      , 
      
      
      
      ).
    • Integrate Methoxy singlet at ~3.9 ppm (

      
      , 
      
      
      
      ).
    • Self-Check: Integrate Methyl singlet at ~2.4 ppm. The calculated purity should match the Methoxy calculation within 1%.

Calculation Formula


Where:

  • 
    : Purity (mass fraction)
    
  • 
    : Integral area
    
  • 
    : Number of protons
    
  • 
    : Molar mass
    
  • 
    : Mass weighed
    

Visualization of the Analytical Logic

Workflow Diagram: From Synthesis to Purity Value

The following diagram illustrates the decision process and data flow for analyzing this intermediate.

qNMR_Workflow Start Crude 3-Methoxy-2- methylpyridine 1-oxide Decision Is Certified Reference Standard Available? Start->Decision HPLC HPLC-UV Analysis (Relative Quant) Decision->HPLC Yes qNMR qNMR Analysis (Absolute Quant) Decision->qNMR No / Urgent Result Purity Value (% w/w) SI Traceable HPLC->Result Requires Calibration Curve Prep Gravimetric Prep (Analyte + Maleic Acid IS) qNMR->Prep Acq 1H NMR Acquisition (D1 > 30s) Prep->Acq Process Integration & Calculation Acq->Process Process->Result

Caption: Decision tree highlighting qNMR as the primary path when reference standards are absent.

Spectral Assignment & Integration Map

This diagram visualizes the specific signal targeting strategy for 3-Methoxy-2-methylpyridine 1-oxide.

Spectral_Map Compound 3-Methoxy-2-methylpyridine 1-oxide Methoxy Methoxy Group (-OCH3) Target Signal 1 ~3.9 ppm (Singlet) Compound->Methoxy Primary Quant Methyl Methyl Group (-CH3) Target Signal 2 ~2.4 ppm (Singlet) Compound->Methyl Confirmation Aromatic Aromatic Protons Qualitative ID only ~7.0 - 8.5 ppm Compound->Aromatic Validation Ratio Check: Methoxy/Methyl Integral ≈ 1.00 Methoxy->Validation Methyl->Validation IS Internal Standard (Maleic Acid) 6.05 ppm

Caption: Signal selection strategy ensuring self-validation through multi-signal integration.

Expert Insights & Troubleshooting

Why not use TMSP or DSS?

While TMSP (Trimethylsilylpropanoic acid) is common, silicon-based standards can sometimes interact with N-oxides or exhibit volatility. Maleic acid is preferred here because its relaxation time is comparable to the analyte, and its chemical shift (6.05 ppm) sits in the "silent region" between the analyte's aliphatic and aromatic signals.

Handling Hygroscopicity

3-Methoxy-2-methylpyridine 1-oxide can be hygroscopic.

  • Risk: Weighing errors due to water absorption lead to underestimation of purity.

  • Mitigation: Perform weighing in a glove box or use a closed weighing vessel. Alternatively, determine water content via Karl Fischer titration (or the water peak in NMR if D2O exchange is not an issue) and correct the qNMR purity (which is "as is") to a "dry basis" value.

The "Tailing" Myth

Users often fear that N-oxides cause line broadening in NMR. This is generally false in DMSO-d6 . Broadening usually indicates paramagnetic impurities or proton exchange. If lines are broad, filter the solution through a 0.2 µm PTFE filter to remove suspended particulates.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Bhat, S., et al. (2025).[2] "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass Laboratories. Link

  • Sigma-Aldrich. (2017). "Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials." Sigma-Aldrich Technical Guides. Link

  • Rundlöf, T., et al. (2010).[4] "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Almac Group. (2025). "Quantitative NMR (QNMR) as an Alternative to Traditional HPLC Assay Analysis." Almac Voice. Link

Sources

A Comparative Guide to the Spectroscopic Characterization of 3-Methoxy-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 3-Methoxy-2-methylpyridine 1-oxide, a key heterocyclic compound, utilizing Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the molecule's spectral features, presents robust experimental protocols, and draws objective comparisons with a structurally similar isomer to aid in unambiguous identification.

Introduction: The Imperative for Precise Characterization

3-Methoxy-2-methylpyridine 1-oxide (C₇H₉NO₂) is a substituted pyridine N-oxide of significant interest in synthetic chemistry, often serving as a precursor or intermediate in the development of pharmaceutical agents.[1] The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, influencing its reactivity in electrophilic substitution and other transformations.[2][3] Given the existence of numerous positional isomers, such as 4-Methoxy-2-methylpyridine 1-oxide, definitive and orthogonal analytical techniques are paramount to verify molecular structure and ensure purity.

This guide focuses on two cornerstone analytical techniques: FT-IR spectroscopy, which probes the vibrational modes of functional groups, and mass spectrometry, which provides information on molecular weight and fragmentation patterns. By coupling these methods, we can construct a comprehensive and validated "fingerprint" of the target molecule.

Experimental Methodologies

The validity of any analytical data rests upon the integrity of the experimental protocol. The following sections detail the standardized procedures for acquiring the FT-IR and mass spectra discussed herein.

FT-IR Spectroscopy Protocol
  • Sample Preparation: A small amount of solid 3-Methoxy-2-methylpyridine 1-oxide is finely ground with spectroscopic grade Potassium Bromide (KBr) powder in an agate mortar (approx. 1:100 ratio). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The spectrum is recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (transmittance vs. wavenumber).

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is employed, with a standard electron energy of 70 eV. This high energy level induces reproducible fragmentation, which is crucial for structural elucidation.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

  • Data Interpretation: The spectrum is analyzed to identify the molecular ion (M⁺·) and the pattern of fragment ions, which provides structural information.

Results and Discussion: 3-Methoxy-2-methylpyridine 1-oxide

FT-IR Spectral Analysis

The FT-IR spectrum of a pyridine N-oxide is characterized by several key vibrational modes. The N-O bond, being semi-polar, gives rise to a strong and diagnostically useful stretching vibration.[4] The positions of these bands are influenced by the electronic effects of the ring substituents.

Key Vibrational Assignments:

  • ~3050 cm⁻¹ (C-H Aromatic Stretch): Weak to medium intensity bands corresponding to the C-H stretching vibrations on the pyridine ring.

  • ~2950-2850 cm⁻¹ (C-H Aliphatic Stretch): Bands associated with the methyl (CH₃) and methoxy (O-CH₃) groups. The asymmetric and symmetric stretches can often be resolved.

  • ~1600-1450 cm⁻¹ (C=C and C=N Ring Stretching): A series of complex bands, characteristic of the aromatic pyridine ring system.

  • ~1260 cm⁻¹ (N-O Stretch): A strong absorption band assigned to the N-O stretching vibration. This is a hallmark of pyridine N-oxides.[4] The exact frequency can vary with substitution but is typically found in the 1200-1300 cm⁻¹ region.[5]

  • ~1100-1000 cm⁻¹ (C-O Stretch): A strong band corresponding to the stretching of the aryl-alkyl ether bond of the methoxy group.

Mass Spectrometry Analysis

The molecular formula of 3-Methoxy-2-methylpyridine 1-oxide is C₇H₉NO₂, corresponding to a molecular weight of 139.15 g/mol .[1] Under electron ionization, the mass spectrum is expected to show a distinct molecular ion peak and a series of characteristic fragment ions.

Proposed Fragmentation Pathway:

The fragmentation of pyridine N-oxides is well-documented and typically involves several key pathways.[6]

  • Loss of Oxygen ([M-16]⁺·): A very common and often intense fragmentation for N-oxides is the loss of an oxygen atom, resulting in an ion corresponding to the parent pyridine. For our target molecule, this would yield a fragment at m/z 123, corresponding to 3-methoxy-2-methylpyridine.[6][7]

  • Loss of OH ([M-17]⁺): Rearrangement followed by the loss of a hydroxyl radical is another characteristic fragmentation, particularly for N-oxides with an alkyl group at the 2-position.[6] This would produce an ion at m/z 122.

  • Loss of Methoxyl Radical ([M-31]⁺): Cleavage of the methoxy group can occur, leading to the loss of ·OCH₃ and a fragment ion at m/z 108.

  • Loss of Formaldehyde ([M-30]⁺·): Rearrangement involving the methoxy group can lead to the elimination of a neutral formaldehyde molecule (CH₂O), resulting in a fragment at m/z 109.

G M C₇H₉NO₂⁺· 3-Methoxy-2-methylpyridine 1-oxide (m/z 139) M_minus_O [M-O]⁺· m/z 123 M->M_minus_O - O M_minus_OH [M-OH]⁺ m/z 122 M->M_minus_OH - ·OH M_minus_OCH3 [M-OCH₃]⁺ m/z 108 M->M_minus_OCH3 - ·OCH₃ M_minus_CH2O [M-CH₂O]⁺· m/z 109 M->M_minus_CH2O - CH₂O

Comparative Analysis: Distinguishing from 4-Methoxy-2-methylpyridine 1-oxide

To highlight the specificity of these analytical techniques, we compare the expected spectral data of our target compound with its positional isomer, 4-Methoxy-2-methylpyridine 1-oxide .

Feature3-Methoxy-2-methylpyridine 1-oxide4-Methoxy-2-methylpyridine 1-oxide (Comparative Isomer)Rationale for a Difference
Formula C₇H₉NO₂C₇H₉NO₂Identical
MW 139.15139.15Identical
FT-IR: N-O Stretch ~1260 cm⁻¹Expected to be slightly differentThe electronic influence (resonance/inductive effects) of the methoxy group on the N-O bond differs based on its position (meta vs. para to the nitrogen). This can cause a small but measurable shift in the stretching frequency.[8]
FT-IR: C-O Stretch ~1100-1000 cm⁻¹Expected to be slightly differentThe vibrational coupling with the aromatic ring will differ, potentially shifting the C-O stretching frequency.
MS: [M]⁺· m/z 139m/z 139Identical molecular weight.
MS: [M-O]⁺· m/z 123m/z 123Both lose an oxygen atom to form the corresponding methoxy-methyl-pyridine.
MS: [M-OH]⁺ m/z 122m/z 122The presence of the 2-methyl group facilitates this loss in both isomers.[6]
MS: Fragmentation Fragmentation patterns may differ in relative intensity.Fragmentation patterns may differ in relative intensity.While major fragments may be the same, the stability of intermediate ions can differ based on substituent position, leading to different relative abundances of fragment ions. This can be a key differentiator. For example, the stability of the ion at m/z 108 ([M-OCH₃]⁺) could be influenced by the substituent's location.

While FT-IR can suggest differences based on subtle peak shifts, the most definitive distinction often comes from a detailed analysis of the mass spectrum's fragmentation pattern, particularly the relative intensities of key fragment ions. Techniques like tandem mass spectrometry (MS/MS) can further enhance this differentiation by isolating the molecular ion and analyzing its specific dissociation products.[9]

Conclusion

The unambiguous characterization of 3-Methoxy-2-methylpyridine 1-oxide is effectively achieved through the combined application of FT-IR spectroscopy and mass spectrometry. FT-IR provides crucial confirmation of key functional groups, most notably the characteristic N-O stretch, while mass spectrometry confirms the molecular weight and provides a detailed fragmentation pattern that serves as a structural fingerprint. When compared to positional isomers like 4-Methoxy-2-methylpyridine 1-oxide, subtle differences in vibrational frequencies and, more significantly, the relative abundances of mass spectral fragments, allow for clear differentiation. These self-validating protocols provide the high degree of certainty required in research and pharmaceutical development.

References

  • Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry (7th ed.). W.H. Freeman. [Link]

  • Lightner, D. A., Majerski, Z., & Tatic, T. (1971). Mass spectral fragmentations of alkylpyridine N‐oxides. Journal of Mass Spectrometry, 6(5), 195-200. [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • Ito, M., & Hata, N. (1955). Infrared and Raman Spectra of Pyridine N-Oxide. Bulletin of the Chemical Society of Japan, 28(5), 353-356. [Link]

  • Szafran, M. (1966). Studies in heterocyclic N-oxides. Proceedings of the Indian Academy of Sciences - Section A, 64(4), 229-234. [Link]

  • Wiley, R. H., & Slaymaker, S. C. (1957). Pyrimidine N-Oxides and Their Infrared Absorption Characteristics. Journal of the American Chemical Society, 79(9), 2233–2236. [Link]

  • Wen, B., & Zhu, M. (2006). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. ResearchGate. [Link]

  • Erra-Balsells, R. (2014). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion. CONICET Digital. [Link]

  • Abdel-Megeed, M. F., & El-Hiti, G. A. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine N-Oxide. PubChem. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-methylpyridine 1-oxide. PubChem. Retrieved February 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Methoxy-2(1H)-pyridone. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 1-oxide. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-methylpyridine. PubChem. Retrieved February 17, 2026, from [Link]

  • Wikipedia contributors. (2023, November 28). Pyridine-N-oxide. Wikipedia. [Link]

  • Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Verevkin, S. P., Emel’yanenko, V. N., & Zherikova, K. V. (2016). Substituent effect on the properties of pyridine-N-oxides. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine, 2-methoxy-3-methyl-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • Ló, A., & Calaza, C. (2003). FTIR di†erence spectra of methoxy species formed by methanol. ResearchGate. [Link]

Sources

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